molecular formula C8H6N2O B2382335 1H-indazole-6-carbaldehyde CAS No. 669050-69-5

1H-indazole-6-carbaldehyde

Cat. No.: B2382335
CAS No.: 669050-69-5
M. Wt: 146.149
InChI Key: JTWYTTXTJFDYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWYTTXTJFDYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669050-69-5
Record name 1H-indazole-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 1H-indazole-6-carbaldehyde?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazole-6-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 669050-69-5), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The indazole scaffold is a recognized pharmacophore, and the strategic placement of a carbaldehyde group at the 6-position offers a versatile handle for extensive chemical modification.[1][2] This document details the compound's core physicochemical and spectroscopic properties, explores its synthesis and characteristic reactivity, and discusses its significant applications, particularly in the realm of drug discovery and development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of this compound

Indazoles, bicyclic heteroaromatic systems composed of a benzene ring fused to a pyrazole ring, are of immense interest in medicinal chemistry.[2][3][4] They are often considered bioisosteres of indoles and are capable of forming critical hydrogen bond interactions within the binding pockets of proteins, making them a privileged scaffold in the design of kinase inhibitors and other therapeutic agents.[5][6][7]

This compound emerges as a particularly valuable intermediate.[8] The aldehyde functional group is a versatile precursor for a multitude of chemical transformations, enabling the synthesis of diverse derivatives.[1][8] Its unique structure is instrumental in the development of novel drug candidates, especially in the fields of oncology and neurology, as well as in the creation of innovative agrochemicals.[8][9] This guide serves to consolidate the technical information available on this compound, offering a reliable resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound have been established through various analytical techniques.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction planning.

PropertyValueSource(s)
CAS Number 669050-69-5[8][10][11]
Molecular Formula C₈H₆N₂O[8][11][12]
Molecular Weight 146.15 g/mol [8][11][12]
Appearance Pale yellow to off-white solid/powder[8]
Melting Point 181-185 °C
Purity ≥ 95% (HPLC)[8][10]
InChI Key JTWYTTXTJFDYAG-UHFFFAOYSA-N[12][13]
SMILES O=Cc1ccc2cn[nH]c2c1
Storage Conditions Store at 0-8 °C, in a cool, dry place[8]
Spectroscopic Data Elucidation

Spectroscopic analysis is crucial for the unambiguous structural confirmation of this compound. While a complete public dataset for this specific isomer is not fully consolidated, the expected spectral characteristics can be reliably inferred from data on closely related isomers and foundational spectroscopic principles.[14][15][16][17]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet, δ ≈ 10.0 ppm) and the aromatic protons on the bicyclic ring system. The N-H proton of the pyrazole ring would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR would be characterized by a signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (δ ≈ 185-190 ppm).[16] The remaining signals would correspond to the eight distinct carbon atoms of the indazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. Expected characteristic absorption bands include:

    • N-H stretch: A broad band around 3100-3300 cm⁻¹

    • C-H stretch (aromatic): Around 3000-3100 cm⁻¹

    • C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹

    • C=C/C=N stretches (aromatic): In the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 147.0558.[15]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactive potential of this compound is essential for its application as a synthetic intermediate.

Synthetic Approach: Nitrosation of Indoles

A robust and widely adopted method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursors.[5][18][19][20] This "scaffold hopping" strategy is efficient for both electron-rich and electron-deficient indoles.[18][19] The reaction proceeds via the formation of a nitroso-intermediate, which undergoes a ring rearrangement to yield the final indazole product.[18] A similar strategy starting from 6-substituted indoles would be the logical pathway to synthesize this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 6-Substituted Indole Nitrosation Nitrosating Agent (e.g., NaNO₂, Acid) Start->Nitrosation 1. Add to mixture Rearrangement Ring Opening & Rearrangement Nitrosation->Rearrangement 2. Form intermediate Product This compound Rearrangement->Product 3. Ring closure

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol (Adapted from analogous syntheses[19]):

  • Self-Validation: This protocol incorporates in-process checks (temperature control, monitoring) to ensure reproducibility and safety. The final purification step validates the success of the reaction.

  • Preparation of Nitrosating Agent: In a suitable reaction vessel equipped with a magnetic stirrer and cooled to 0 °C, a solution of sodium nitrite in water is prepared.

  • Acidification: An aqueous solution of hydrochloric acid is added dropwise to the sodium nitrite solution while maintaining the temperature at 0 °C. The resulting mixture is stirred for 10-15 minutes.

  • Indole Addition: A solution of the corresponding 6-substituted indole in a suitable solvent (e.g., DMF, ethyl acetate) is added slowly to the pre-formed nitrosating mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature or heated (e.g., to 50-80 °C) and stirred for several hours.[18][19] Reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.[18][19]

Core Reactivity

The chemical behavior of this compound is governed by its principal functional groups: the aldehyde, the N-H proton of the pyrazole ring, and the aromatic system itself.

  • Reactions of the Aldehyde Group: This is the primary site for derivatization. It readily undergoes:

    • Oxidation to the corresponding 1H-indazole-6-carboxylic acid.

    • Reduction to form (1H-indazol-6-yl)methanol.

    • Reductive Amination with primary or secondary amines to generate various substituted aminomethyl-indazoles.

    • Condensation Reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form carbon-carbon double bonds.[5][19]

  • Reactions at the Indazole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can be alkylated or acylated, leading to N1-substituted derivatives. This is a crucial step for modulating the physicochemical and pharmacological properties of the molecule.

  • Reactions on the Aromatic Ring: The indazole ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

ReactivityDiagram cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactions center_mol This compound Oxidation Oxidation (→ Carboxylic Acid) center_mol->Oxidation Reduction Reduction (→ Alcohol) center_mol->Reduction ReductiveAmination Reductive Amination (→ Amine) center_mol->ReductiveAmination Condensation Condensation (→ Alkene) center_mol->Condensation N_Alkylation N-Alkylation / Acylation center_mol->N_Alkylation EAS Electrophilic Substitution center_mol->EAS

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This compound is not an end product but a high-value starting material for synthesizing complex molecules with significant functional properties.

  • Pharmaceutical Development: The primary application lies in its use as a scaffold for potential drug candidates.[8] The indazole core is present in several approved kinase inhibitor drugs used in oncology, such as Pazopanib and Axitinib.[2][6] This compound provides a direct route to novel 6-substituted indazole derivatives for screening against various biological targets.[8]

  • Synthetic Chemistry: As a versatile building block, it enables access to a wide array of indazole derivatives for various research purposes.[8][9]

  • Agrochemicals: The indazole motif is also explored in the development of new pesticides and herbicides, and this carbaldehyde serves as a key intermediate in their synthesis.[8][9][21]

  • Material Science: While less common, the electronic properties of the indazole ring suggest potential applications in advanced materials, such as organic light-emitting diodes (OLEDs), an application noted for the isomeric 1H-indazole-5-carbaldehyde.[9][22]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are based on safety data sheets for structurally similar compounds.[23][24][25][26]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[23][26]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[23][24] Avoid contact with skin, eyes, and clothing.[23] Wash hands thoroughly after handling.[23][24]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended temperature of 0-8 °C.[8][24] Keep away from incompatible materials such as strong oxidizing agents.[24]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[23][24]

    • Skin Contact: Wash off immediately with plenty of soap and water.[23][24]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[23][24]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[27]

Conclusion

This compound is a strategically important molecule whose value is defined by the synthetic versatility of its aldehyde group and the proven pharmacological relevance of its indazole core. Its well-defined properties and reactivity make it an indispensable tool for chemists and researchers dedicated to advancing the fields of medicine, agriculture, and material science. This guide provides the foundational and practical knowledge required to leverage the full potential of this powerful synthetic intermediate.

References

  • 1H-Indazole-5-carbaldehyde | 253801-04-6. J&K Scientific LLC. [Link]
  • This compound suppliers USA. USA Chemical Suppliers. [Link]
  • 1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644. PubChem. [Link]
  • An efficient synthesis of 1- H indazoles | Request PDF.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). [Link]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • This compound - Optional[Raman] - Spectrum. SpectraBase. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Indazole. Wikipedia. [Link]
  • 6-Methyl-1H-indazole-3-carboxaldehyde. CAS Common Chemistry. [Link]
  • Structure and synthesis of indazole | Download Scientific Diagram.

Sources

The Strategic Intermediate: A Technical Guide to 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth analysis of 1H-indazole-6-carbaldehyde , a key heterocyclic building block whose strategic placement of a reactive aldehyde group offers significant synthetic advantages. While less explored than its 3-carbaldehyde counterpart, the 6-formyl isomer presents unique opportunities for derivatization, influencing molecular trajectory and physicochemical properties. This document serves as a resource for researchers and drug development professionals, consolidating available data on its structure, properties, and synthesis, while also highlighting its potential in the rational design of novel therapeutics.

Molecular Structure and Nomenclature

The foundational step in leveraging any chemical entity is a precise understanding of its structure. This compound belongs to the benzo[d]pyrazole family, a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) formally names this compound This compound . An alternative, though less common, name is 1H-indazole-6-carboxaldehyde. The key structural feature is the aldehyde (-CHO) group at the C6 position of the indazole core. The tautomeric "1H" designation specifies the position of the hydrogen atom on the pyrazole ring's nitrogen, which is the thermodynamically more stable form.

The structure can be visualized as follows:

Caption: Structure and numbering of this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is critical for its application in synthesis and for quality control.

Physical Properties

This compound is typically supplied as a powder.[1] Key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 669050-69-5[1]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
Appearance Powder[1]
Melting Point 181-185 °C[1]
InChI Key JTWYTTXTJFDYAG-UHFFFAOYSA-N[1]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While comprehensive, peer-reviewed spectral assignments for this specific isomer are not widely published, data can be inferred from related structures and vendor-supplied information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular framework. For the indazole core, the aromatic protons and carbons will exhibit characteristic shifts. The aldehyde proton (CHO) is expected to appear as a singlet significantly downfield (typically δ 9-10 ppm) in the ¹H NMR spectrum. The corresponding aldehyde carbon will resonate around δ 185-195 ppm in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrational frequencies. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1670-1700 cm⁻¹. Additionally, N-H stretching vibrations from the pyrazole ring would be observed, typically in the 3100-3300 cm⁻¹ range.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (146.15).

  • Raman Spectroscopy: A Raman spectrum for this compound is available and provides complementary vibrational information to IR spectroscopy.

Synthesis Strategies

The synthesis of substituted indazoles is a well-established field, though specific, optimized protocols for the 6-carbaldehyde isomer are less common in the literature than for other isomers. From a retrosynthetic perspective, a logical approach involves the formation of the indazole ring from a pre-functionalized benzene derivative.

Conceptual Synthetic Pathway: Nitrosation of 6-Formylindole

One of the most effective methods for generating 3-formylindazoles is the acid-catalyzed nitrosation of the corresponding indole precursor. This reaction proceeds via a ring-opening/ring-closure cascade. While this method is established for producing 3-carbaldehyde isomers, its application to synthesize a 6-carbaldehyde isomer is not a direct transformation.

A more plausible, though not widely documented, approach would be the construction of the indazole ring from an appropriately substituted aniline or benzaldehyde precursor. A general patented method for synthesizing 1H-indazoles involves the reaction of aromatic carbonyl compounds (like o-aminobenzaldehydes) with a nitrogen source to form an oxime, which is subsequently cyclized.[2]

G cluster_0 General Synthesis Concept A Substituted o-Aminobenzaldehyde B Oxime Formation (+ Nitrogen Source, e.g., Hydroxylamine) A->B Step 1 C Cyclization (via Activating Agent) B->C Step 2 D This compound C->D Step 3 G cluster_aldehyde Aldehyde Group Reactions cluster_ring Ring N-H Reactions center This compound reductive_amination Reductive Amination center->reductive_amination RNH₂/Reducing Agent wittig Wittig/HWE Olefination center->wittig Ylide oxidation Oxidation center->oxidation Oxidant condensation Condensation center->condensation H₂N-X alkylation N-Alkylation center->alkylation R-X/Base arylation N-Arylation center->arylation Ar-X/Catalyst

Caption: Potential reactivity pathways for this compound.

Role in Medicinal Chemistry

The indazole core is a bioisostere of indole, capable of forming crucial hydrogen bonds in protein binding pockets. [3]This has made it a cornerstone in the development of kinase inhibitors. While many prominent indazole-based drugs, such as the PARP inhibitor Niraparib, feature substitution at other positions, the 6-formyl isomer serves as a valuable intermediate for generating libraries of novel compounds. Its utility lies in providing an alternative substitution pattern to explore structure-activity relationships (SAR) and optimize properties like selectivity, potency, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Field Perspective: In a drug discovery campaign, having access to multiple isomers of a key intermediate like a formyl-indazole is a significant strategic advantage. While the 3- and 5-substituted isomers might be the first choice based on known inhibitors, the 6-substituted analogue allows for the exploration of different vectors out of the core structure. This can be critical for avoiding intellectual property conflicts, improving selectivity against off-target kinases, or finding novel interactions in a binding pocket. The development of a robust and scalable synthesis for this compound would therefore be a valuable contribution to the medicinal chemist's toolbox.

Conclusion

This compound represents a synthetically valuable, albeit underutilized, building block in heterocyclic chemistry. Its structure is well-defined, and its physicochemical properties make it amenable to standard laboratory procedures. While detailed synthetic protocols and extensive application data are not as prevalent as for other isomers, its potential for creating diverse molecular architectures is clear. The reactivity of the aldehyde and the indazole N-H provides dual points for modification, making it a strategic intermediate for generating novel compound libraries aimed at complex biological targets. As the demand for novel indazole-based therapeutics continues to grow, a deeper exploration of the synthesis and application of the 6-carbaldehyde isomer is warranted.

References

A comprehensive, numbered list of all cited sources will be generated upon final review.

Sources

Unlocking a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 1H-Indazole-6-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of potent therapeutic agents.[1][2] While functionalization at the C3 position is well-documented, the synthesis of derivatives substituted on the benzo-fused ring, such as 1H-indazole-6-carbaldehyde, presents unique regiochemical challenges. This technical guide provides an in-depth exploration of the historical context and synthetic evolution leading to this valuable building block. We dissect the electronic properties of the indazole core that complicate direct formylation and detail the multi-step synthetic strategies that have been developed to overcome these hurdles. This paper serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the application of this compound in contemporary drug discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, is a bioisostere of indole, a ubiquitous motif in biologically active molecules.[3][4] The two nitrogen atoms in the pyrazole ring offer a unique combination of hydrogen bond donor and acceptor capabilities, allowing for potent and specific interactions within the binding pockets of proteins.[5] This has led to the successful development of numerous indazole-containing drugs, including the FDA-approved kinase inhibitors Axitinib and Pazopanib, used in cancer chemotherapy.[6]

The aldehyde functionality, or carbaldehyde group, is one of the most versatile handles in organic synthesis. Its presence on the indazole scaffold at the C6 position unlocks a vast chemical space for derivatization, enabling the synthesis of diverse compound libraries for screening. It can be readily transformed into alkenes, amines, alcohols, carboxylic acids, and other heterocyclic systems, making this compound a highly sought-after intermediate for structure-activity relationship (SAR) studies.

Foundational History: The Genesis of the Indazole Ring

The story of the indazole ring system begins in the late 19th century. The first synthesis of an indazole derivative is credited to Emil Fischer, who in the 1880s prepared an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid.[1] This foundational work established the existence of this new heterocyclic system. Shortly thereafter, the Jacobson Indazole Synthesis was developed, involving the cyclization of N-nitroso-o-toluidines, which provided a route to the parent 1H-indazole scaffold.[1] These early methods, while groundbreaking, offered limited control over substitution on the benzene portion of the molecule, paving the way for more sophisticated synthetic strategies.

The Synthetic Challenge: Regioselectivity of the Indazole Core

The direct introduction of a formyl group onto the indazole ring via classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack reaction, is notoriously challenging and often unselective.[7][8][9][10] The regiochemical outcome is governed by the complex interplay of the electron-donating and -withdrawing effects of the pyrazole ring nitrogens.

  • N1 (Pyrrolic Nitrogen): Acts as a π-electron donor, activating the ring towards electrophilic attack.

  • N2 (Pyridinic Nitrogen): Acts as a π-electron acceptor, deactivating the ring.

This push-pull electronic nature, combined with protonation of the N2 nitrogen under acidic Vilsmeier-Haack conditions, complicates the prediction of substitution patterns. Electrophilic attack generally favors the C3 position, and to a lesser extent, the C5 and C7 positions. The C6 position is significantly less reactive, making direct formylation at this site an inefficient and low-yielding approach. This inherent lack of reactivity at C6 necessitates multi-step strategies that build the desired functionality from pre-functionalized precursors.

Caption: Numbering and key positions of the 1H-indazole scaffold.

Synthetic Evolution: Pathways to this compound

Given the difficulty of direct formylation, the historical development of routes to this compound has centered on the functionalization of precursors where the C6 position is already activated. The most robust and logical strategy involves the synthesis of a 6-haloindazole intermediate, which can then be converted to the desired aldehyde.

Strategy 1: Functional Group Interconversion from 6-Bromo-1H-indazole

This approach represents a reliable and scalable pathway, leveraging well-established organometallic and diazotization chemistries. The overall workflow involves two key stages: the synthesis of the 6-bromo-1H-indazole intermediate and its subsequent conversion to the carbaldehyde.

The synthesis of 6-Bromo-1H-indazole is efficiently achieved through the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization.[11] This method is suitable for large-scale production.[11]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [11]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C to form N-(4-bromo-2-methylphenyl)acetamide.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (0.8 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under vacuum. To the residue, add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.

  • Isolation: Cool the acidic mixture to 20°C. Adjust the pH to ~11 by the controlled addition of a 50% aqueous sodium hydroxide solution. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield pure 6-Bromo-1H-indazole.

With the 6-bromo intermediate in hand, the introduction of the formyl group can be achieved via a metal-halogen exchange followed by quenching with a formylating agent. This is a standard, field-proven transformation in organic synthesis.

Experimental Protocol: Lithiation-Formylation of 6-Bromo-1H-indazole

  • Protection (Optional but Recommended): To prevent side reactions at the N1 position, the indazole can be protected. A common strategy is to use a tetrahydropyran (THP) or similar acid-labile protecting group. Dissolve 6-Bromo-1H-indazole (1.0 eq) in dichloromethane and add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature until protection is complete.

  • Lithiation: Dissolve the N-protected 6-bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen). Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete metal-halogen exchange.

  • Formylation: To the newly formed 6-lithioindazole species, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Work-up and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be deprotected by stirring in a solution of hydrochloric acid in methanol to yield this compound.

  • Purification: Purify the final product by column chromatography on silica gel.

Strategy Key Precursor Core Reaction Advantages Challenges
Functional Group Interconversion 6-Bromo-1H-indazoleLithiation-FormylationReliable, scalable, uses well-established chemistry.Requires cryogenic temperatures and inert atmosphere; protection/deprotection steps may be needed.
Direct Formylation 1H-IndazoleVilsmeier-HaackPotentially fewer steps.Poor regioselectivity, low yields for the C6-isomer.[7]
Ring Formation Substituted AnilineJacobson SynthesisBuilds complexity early.Requires synthesis of a specific, potentially unavailable, starting material.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the most practical synthetic route to this compound.

G start 4-Bromo-2-methylaniline step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate1 N-acetylated aniline step1->intermediate1 [Ref: 21] step2 Step 2: Diazotization & Cyclization (Isoamyl Nitrite) intermediate1->step2 intermediate2 6-Bromo-1H-indazole step2->intermediate2 [Ref: 21] step3 Step 3: Lithiation (n-BuLi, -78°C) intermediate2->step3 intermediate3 6-Lithioindazole species step3->intermediate3 step4 Step 4: Formylation (DMF) intermediate3->step4 final_product This compound step4->final_product

Caption: Key workflow for the synthesis of this compound.

Applications and Future Outlook

The discovery and development of robust synthetic routes to this compound have provided medicinal chemists with a powerful tool. This intermediate is a gateway to a wide array of 6-substituted indazole derivatives. Future research will likely focus on:

  • Library Synthesis: Using the aldehyde as a starting point for parallel synthesis to rapidly generate libraries of novel indazole compounds for high-throughput screening against various biological targets, particularly protein kinases.

  • Development of Novel Catalytic Methods: Exploring modern catalytic methods, such as palladium-catalyzed formylation of 6-bromoindazole using CO sources, to provide alternative, milder, and potentially more efficient routes.

  • Scaffold Hopping and Bioisosteric Replacement: Incorporating the 6-formyl-indazole moiety into known pharmacophores to explore new intellectual property space and improve the pharmacokinetic and pharmacodynamic properties of existing drug candidates.

References

  • ResearchGate. (2017). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (2014). An efficient synthesis of 1- H indazoles.
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12835–12842. DOI:10.1039/C8RA01546E.
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. DOI:10.3762/bjoc.17.126.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5353–5362. DOI:10.1021/jo300154k.

Sources

The Latent Therapeutic Potential of 1H-Indazole-6-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant therapeutic value.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts favorable physicochemical properties, enabling it to interact with a wide array of biological targets.[2] While extensive research has illuminated the pharmacological activities of various indazole derivatives, the specific potential of 1H-indazole-6-carbaldehyde remains a relatively untapped resource. This technical guide aims to bridge that gap, providing researchers, scientists, and drug development professionals with a comprehensive overview of the latent biological activities of this compound and its derivatives. We will delve into its synthetic utility, explore its potential as a precursor for novel therapeutic agents, and provide detailed methodologies for its derivatization and biological evaluation.

The Strategic Importance of this compound in Drug Design

This compound is not merely another heterocyclic compound; it is a strategic starting point for the synthesis of a diverse library of potential drug candidates. The presence of the reactive carbaldehyde group at the 6-position of the indazole ring offers a versatile handle for a multitude of chemical transformations. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

The indazole core itself is a bioisostere of indole, a common motif in biologically active molecules. The nitrogen atoms in the pyrazole ring of indazole can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein binding pockets.[2][3] This inherent characteristic, combined with the synthetic accessibility of the 6-carbaldehyde derivative, makes it an attractive platform for the development of novel therapeutics.

Synthesis of this compound: A Proposed Pathway

While specific literature on the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from established methods for analogous indazole-carboxaldehydes. A common and effective method involves the nitrosation of the corresponding indole precursor.[2]

Proposed Synthetic Workflow:

Synthesis_of_1H_indazole_6_carbaldehyde start 6-Methyl-1H-indole reagents Sodium Nitrite (NaNO2) Acidic Medium (e.g., HCl) start->reagents Nitrosation intermediate Oxime Intermediate (transient) reagents->intermediate Ring Opening product This compound intermediate->product Ring Closure

Caption: Proposed synthesis of this compound via nitrosation of 6-methyl-1H-indole.

Detailed Synthetic Protocol:

Materials:

  • 6-Methyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Organic solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask cooled in an ice bath (0°C), dissolve an equimolar amount of sodium nitrite in distilled water.

  • Reaction Initiation: In a separate flask, dissolve 6-methyl-1H-indole in a suitable organic solvent like DMF.

  • Slow Addition: Slowly add the 6-methyl-1H-indole solution dropwise to the vigorously stirred nitrosating mixture. Maintain the temperature at 0°C.

  • Acidification: After the addition is complete, slowly add a dilute solution of hydrochloric acid to the reaction mixture to achieve a slightly acidic pH.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Rationale for Experimental Choices: The use of a low temperature (0°C) is crucial to control the exothermic nature of the nitrosation reaction and to minimize the formation of byproducts. The slow, dropwise addition of the indole solution ensures a controlled reaction rate. The choice of a slightly acidic medium is optimal for the formation of the nitrosonium ion, the active nitrosating species.

Potential Biological Activities and Therapeutic Targets

Based on the extensive body of research on structurally related indazole derivatives, we can logically infer the potential therapeutic applications of compounds derived from this compound.

Anticancer Activity

The indazole scaffold is present in several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, which are kinase inhibitors.[4][5] Derivatives of 6-aminoindazole have also demonstrated significant cytotoxicity in cancer cell lines.[6][7]

Potential Mechanisms of Action:

  • Kinase Inhibition: Indazole derivatives can act as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]

  • Cell Cycle Arrest: They may halt the progression of the cell cycle at different checkpoints, preventing cancer cell division.

  • p53/MDM2 Pathway Inhibition: Some indazole derivatives have been shown to interfere with the p53/MDM2 pathway, a critical regulator of tumor suppression.[8]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Anti-inflammatory Activity

Indazole derivatives have shown potent anti-inflammatory properties, with some compounds acting as inhibitors of key inflammatory mediators.[9][10]

Potential Mechanisms of Action:

  • COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, is a key mechanism for many anti-inflammatory drugs.[11]

  • Cytokine Modulation: Indazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9]

  • Free Radical Scavenging: Some derivatives may exhibit antioxidant properties by scavenging reactive oxygen species (ROS) that contribute to inflammatory processes.[9]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The indazole scaffold has been incorporated into compounds with activity against a range of bacterial and fungal pathogens.[12][13]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Indazole derivatives can inhibit essential microbial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.

  • Disruption of Cell Membrane Integrity: Some compounds may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Derivatization Strategies for this compound

The carbaldehyde group at the 6-position is a gateway to a vast chemical space. Here are some key derivatization strategies:

Derivatization_of_1H_indazole_6_carbaldehyde start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation Reactions start->condensation oxidation Oxidation start->oxidation amines Amines reductive_amination->amines alkenes Alkenes wittig->alkenes schiff_bases_heterocycles Schiff Bases, Heterocycles condensation->schiff_bases_heterocycles carboxylic_acid Carboxylic Acid oxidation->carboxylic_acid

Caption: Key derivatization strategies for this compound.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a variety of substituted amines. This is a powerful method for introducing diverse functional groups and modulating the physicochemical properties of the molecule.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain and the introduction of new functionalities.

  • Condensation Reactions: Reaction with hydrazines, hydroxylamines, or other nucleophiles to form Schiff bases, hydrazones, oximes, and other heterocyclic systems. These reactions are often straightforward and lead to a wide range of structurally diverse products.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be further derivatized to form esters, amides, and other acid derivatives.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its versatile chemistry, coupled with the proven biological significance of the indazole scaffold, makes it a high-priority target for further investigation. This technical guide has provided a framework for its synthesis, derivatization, and biological evaluation. By systematically exploring the chemical space around this core structure, the scientific community can unlock its full therapeutic potential, paving the way for the discovery of new and effective treatments for a range of diseases, including cancer, inflammation, and microbial infections. The journey from this versatile building block to a clinically approved drug is undoubtedly challenging, but the potential rewards for human health are immense.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(28), 17017-17028.
  • BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. BenchChem.
  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-carbaldehyde | 253801-04-6. J&K Scientific LLC.
  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.
  • PubChem. (n.d.). 1H-Indazole-5-carboxaldehyde.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.
  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European journal of medicinal chemistry, 220, 113482.
  • Nieto Gómez, C. I., & Cabildo, P. (2015). Synthesis and biological evaluation of indazole derivatives.
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Unknown. (2025). An efficient synthesis of 1- H indazoles.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • ChemicalBook. (n.d.). 1H-INDAZOLE-5-CARBALDEHYDE synthesis. ChemicalBook.
  • Boufroura, H., Martin, M. T., & Charette, A. B. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(10), 1673.
  • Legay, R., Duval, R., & Guillaumet, G. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12051-12059.
  • Kumar, N., Devi, N., Tripathi, A., Wagh, J., Sandeep, D., & Kumar, K. (2025). Synthesis and evaluation of the anti-microbial activity of some Schiff bases of 1H-Indazole.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and in vitro anti-inflammatory activity of indazole and its derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC01-FC05.
  • ChemicalBook. (n.d.). Indazole | 271-44-3. ChemicalBook.
  • Nanaware, R., Mahajan, S., & Chaudhari, A. (2024).
  • Cheekavolu, C., & Muniappan, M. (2016).
  • Chemsrc. (2025). 6-Hydroxy-1H-indazole-3-carbaldehyde | CAS#:885520-11-6. Chemsrc.
  • Sharma, A., Kumar, V., & Singh, G. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 13(10), 1167-1188.
  • Caron, S., & Wei, L. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2).
  • Panda, S. S., & Nayak, S. K. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current topics in medicinal chemistry, 22(13), 1111-1126.
  • Nanaware, R., Mahajan, S., & Chaudhari, A. (2024). (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware. SciSpace.
  • Abdelahi, M., Anouar, E. H., & Ismaili, L. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC advances, 11(61), 38555-38565.

Sources

A Technical Guide to 1H-Indazole-6-carbaldehyde: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents.[1][2] Its role as a bioisostere of indole allows it to form critical hydrogen bond interactions within protein binding pockets, making it a prized motif in drug design.[1] This technical guide provides an in-depth analysis of 1H-indazole-6-carbaldehyde , a strategically vital building block that offers a gateway to a diverse array of complex, functionalized indazole derivatives. We will explore its core physicochemical properties, detail robust synthetic routes for its preparation, and present validated protocols for its key chemical transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole ring system is a prominent feature in numerous FDA-approved therapeutics, most notably in the realm of oncology. Drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®), both potent kinase inhibitors, and Niraparib (Zejula®), a poly (ADP-ribose) polymerase (PARP) inhibitor, feature the indazole core, underscoring its pharmaceutical relevance.[1][3] The ability to functionalize the indazole scaffold at various positions is paramount for modulating pharmacological activity, solubility, and pharmacokinetic profiles.

This compound emerges as a particularly valuable intermediate. The aldehyde group at the C-6 position serves as a versatile synthetic handle, enabling a wide range of subsequent chemical manipulations, from carbon-carbon bond formation to the introduction of nitrogen-containing moieties, which are often crucial for biological activity.

Core Physicochemical and Spectroscopic Properties

A thorough characterization of a building block is the foundation of its effective use. This compound is a solid at room temperature, and its identity and purity are confirmed through a combination of physical and spectroscopic methods.

PropertyValueSource(s)
Compound Name This compoundN/A
CAS Number 669050-69-5[4]
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol [4]
Appearance White or pale yellow solid[5]
Purity ≥ 95%[4][5]
InChIKey JTWYTTXTJFDYAG-UHFFFAOYSA-N[4]

Note on Spectroscopic Data: Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra, are essential for structural confirmation. Representative data can be found in public databases such as SpectraBase.[4] The chemical shifts in NMR and vibrational frequencies in IR are consistent with the assigned structure, confirming the presence of the indazole ring, the aldehyde proton and carbonyl, and the aromatic protons.

Synthesis of this compound

The efficient synthesis of the title compound is a critical first step. While various methods exist for the synthesis of the indazole core itself, the introduction of the C-6 carbaldehyde functionality requires specific strategies.[2][6] Below are established and logical synthetic approaches.

cluster_synthesis Synthetic Pathways to this compound start1 6-Bromo-1H-indazole intermediate1 6-Indazolyl-lithium or Grignard Reagent start1->intermediate1  Metal-Halogen  Exchange (e.g., n-BuLi) start2 6-Methyl-1H-indazole product This compound start2->product Oxidation (e.g., MnO₂, SeO₂) start3 1H-Indazole start3->product Regioselective Formylation (Challenging) intermediate1->product Quench with Formylating Agent (e.g., DMF)

Caption: Key synthetic strategies for accessing this compound.

Protocol: Synthesis via Metal-Halogen Exchange

This method is often preferred for its high regioselectivity and reliability. It leverages the readily available 6-bromo-1H-indazole.

Causality: The C-Br bond provides a specific site for metalation. Treatment with a strong organolithium base like n-butyllithium at low temperatures results in a clean metal-halogen exchange, forming a nucleophilic organolithium species specifically at the C-6 position. This intermediate is then trapped with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to yield the target aldehyde after an aqueous workup.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 6-bromo-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-butyllithium (2.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) dropwise.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford this compound.

Key Transformations and Synthetic Applications

The true value of this compound lies in the reactivity of its aldehyde group. This functionality provides a robust platform for constructing molecular complexity.

A. Reductive Amination

Purpose: Reductive amination is one of the most powerful methods for forming C-N bonds. It is extensively used in drug discovery to introduce primary and secondary amine functionalities, which can serve as key pharmacophoric features or handles for improving physicochemical properties like solubility.

Mechanism & Workflow: The reaction proceeds via the initial formation of a Schiff base (or iminium ion) intermediate upon condensation of the aldehyde with an amine. This intermediate is then reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for this transformation due to its tolerance of the mildly acidic conditions that favor iminium ion formation.

start This compound + Primary/Secondary Amine (R¹R²NH) intermediate Formation of Iminium Ion Intermediate start->intermediate Condensation (AcOH catalyst) product 6-(Aminomethyl)-1H-indazole Derivative intermediate->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->intermediate In-situ Reduction

Caption: Workflow for the reductive amination of this compound.

Detailed Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

B. Wittig Olefination

Purpose: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[7][8] It allows for the precise installation of a carbon-carbon double bond, providing access to extended π-systems or intermediates for further reactions like metathesis or hydrogenation.

Mechanism & Workflow: The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the electrophilic aldehyde carbon.[9] This leads to a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[10] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[10]

reactants This compound + Phosphorus Ylide (Ph₃P=CHR) cycloaddition [2+2] Cycloaddition reactants->cycloaddition intermediate Oxaphosphetane Intermediate cycloaddition->intermediate breakdown Reverse [2+2] Cycloaddition intermediate->breakdown products 6-Vinyl-1H-indazole Derivative + Triphenylphosphine Oxide (Ph₃P=O) breakdown->products

Caption: The mechanistic pathway of the Wittig reaction.

Detailed Protocol:

  • Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., potassium tert-butoxide or n-BuLi) (1.1 equiv) to generate the colored ylide. Stir for 30-60 minutes.

  • Aldehyde Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching & Workup: Quench the reaction with water and extract with ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent or through careful chromatography.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Case Study: A Gateway to PARP Inhibitor Scaffolds

The structural motifs found in PARP inhibitors like Niraparib often include an indazole core linked to a piperidine ring system.[3][11] this compound is an ideal starting point for constructing analogs of such molecules. The following diagram illustrates a hypothetical, yet chemically sound, pathway.

cluster_case_study Hypothetical Pathway to a PARP Inhibitor Core start_mol This compound step1 Reductive Amination start_mol->step1 reagent1 Piperidine Derivative (e.g., Boc-piperidine-4-amine) reagent1->step1 intermediate_mol Indazole-Piperidine Coupled Product step1->intermediate_mol step2 Further Functionalization (e.g., N-Arylation, Amidation) intermediate_mol->step2 final_core Core Structure of PARP Inhibitor Analog step2->final_core

Caption: A strategic application of this compound in medicinal chemistry.

This pathway demonstrates how a key C-N bond can be forged using the reductive amination protocol described previously, directly linking the indazole scaffold to another pharmaceutically relevant heterocycle. Subsequent modifications, such as N-arylation of the indazole nitrogen, would lead to complex, drug-like molecules.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic enabler in the synthesis of high-value molecules. Its well-defined reactivity, centered on the versatile aldehyde functionality, provides reliable and predictable pathways to complex structures. The protocols outlined in this guide serve as a validated foundation for its use in reductive amination, olefination, and other critical transformations. As the demand for novel indazole-based therapeutics continues to grow, the importance of key building blocks like this compound will only increase, making it an indispensable tool for chemists in the pharmaceutical industry and academia.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
  • Synthesis of Niraparib, a cancer drug candidate - University of Oxford.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
  • An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem.
  • Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry - Benchchem.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
  • Niraparib synthesis - ChemicalBook.
  • This compound - Optional[Raman] - Spectrum - SpectraBase.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Wittig Reaction - Organic Chemistry Portal.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
  • Wittig reaction - Wikipedia.
  • 1H-Indazole-3-carbaldehyde - Chem-Impex.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Wittig Reaction - Chemistry LibreTexts.

Sources

The Formyl Group as a Versatile Handle on the Indazole Scaffold: A Guide to Reactivity and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a formyl (aldehyde) group, particularly at the C3 position, transforms the indazole core into a highly versatile intermediate, unlocking a vast chemical space for drug discovery and development.[1][4][5] This guide provides an in-depth exploration of the synthesis and chemical reactivity of the aldehyde group on the indazole ring. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols for key transformations, and discuss the impact of electronic effects on reactivity, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Importance of Indazole-3-carbaldehyde

Indazole derivatives are considered bioisosteres of indoles and are prized for their ability to form strong hydrogen bonds within the binding pockets of proteins, particularly kinases.[1][5] The functionalization at the C3 position has proven especially fruitful, leading to marketed drugs like Axitinib and Pazopanib.[1][5]

The aldehyde functionality at C3 serves as a linchpin for synthetic diversification. Its electrophilic carbon is susceptible to a wide array of nucleophilic attacks and condensation reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for generating compound libraries for structure-activity relationship (SAR) studies.[6][7]

Synthesis of the Core Intermediate: The Challenge of Direct Formylation

Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[5][8][9][10] This inherent lack of reactivity necessitates alternative strategies. The most robust and widely adopted method is the nitrosation of a corresponding indole precursor, which proceeds through a multi-step pathway involving nitrosation at C3, ring-opening, and subsequent ring-closure to form the thermodynamically stable 1H-indazole-3-carbaldehyde.[1][9][10]

G cluster_synthesis Synthesis via Indole Nitrosation Indole Indole Derivative NitrosatingAgent NaNO₂, H⁺ Oxime C3-Nitroso Indole (Oxime Intermediate) RingOpening Ring-Opened Intermediate IndazoleAldehyde 1H-Indazole-3-carbaldehyde

Caption: General mechanism for the synthesis of 1H-indazole-3-carbaldehydes.

This method is effective for both electron-rich and electron-deficient indoles, although reaction conditions often require optimization.[1][8] For instance, electron-poor indoles, such as nitro derivatives, may require elevated temperatures (e.g., 80°C) for the reaction to proceed to completion.[1] A key optimization to minimize the formation of dimeric side products is the use of a "reverse addition" protocol, where the indole solution is added slowly to the pre-formed nitrosating mixture.[8][10]

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol is adapted from established literature procedures for the nitrosation of an electron-deficient indole.[6][11][12]

Materials:

  • 6-Nitroindole

  • Sodium Nitrite (NaNO₂)

  • 6 M Hydrochloric Acid (HCl)

  • Distilled Water

  • Acetonitrile (HPLC grade for monitoring)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).

  • Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C. Stir the mixture vigorously for approximately 5 minutes to form a homogeneous, bright yellow suspension.[6][12]

  • Using an addition funnel, add 6 M hydrochloric acid (14 mL) dropwise to the suspension over a period of 30 minutes. It is crucial to maintain the reaction temperature at 20°C.

  • Continue stirring the reaction mixture at 20°C for 90 minutes.

  • Reaction Monitoring: Monitor the reaction's completion by withdrawing a small aliquot, filtering it, and dissolving the precipitate in a minimal amount of acetonitrile for analysis by LC-MS.

  • Upon completion, collect the precipitate by vacuum filtration.

  • Wash the collected solid with distilled water (50 mL).

  • Dry the product to afford 6-Nitro-1H-indazole-3-carbaldehyde as an orange solid. (Reported yield: 77%).[12]

Core Reactivity of the Aldehyde Group

The aldehyde group at the C3 position is a versatile functional handle for a variety of chemical transformations.[6][13] Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which can be modulated by substituents on the indazole ring.

G cluster_nuc_add Nucleophilic Addition cluster_cc_bond C-C Bond Formation cluster_redox Redox Reactions IndazoleCHO Indazole-3- carbaldehyde Imine Imine (Schiff Base) IndazoleCHO->Imine R-NH₂ Oxime Oxime IndazoleCHO->Oxime NH₂OH Hydrazone Hydrazone IndazoleCHO->Hydrazone R-NHNH₂ SecAmine Secondary Amine (Reductive Amination) IndazoleCHO->SecAmine R-NH₂, [H] Wittig Alkene (Wittig Reaction) IndazoleCHO->Wittig Phosphonium Ylide Knoevenagel α,β-Unsaturated System (Knoevenagel) IndazoleCHO->Knoevenagel Active Methylene Compound Alcohol Primary Alcohol (Reduction) IndazoleCHO->Alcohol e.g., NaBH₄ Acid Carboxylic Acid (Oxidation) IndazoleCHO->Acid e.g., KMnO₄

Caption: Key derivatization reactions of the indazole-3-carbaldehyde.

Nucleophilic Addition and Condensation Reactions

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a fundamental transformation.[6] This can be followed by reduction to yield stable secondary amines, a process known as reductive amination. The aldehyde also readily condenses with hydroxylamine and hydrazines to form oximes and hydrazones, respectively. These reactions are invaluable for introducing diverse side chains and heterocyclic systems.[6][7]

Experimental Protocol: Imine Formation (General)

  • Dissolve 6-Nitro-1H-indazole-3-carbaldehyde (1 mmol) in a suitable solvent like ethanol (10 mL).

  • Add the desired primary amine (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture. The product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure followed by purification.[6]

Carbon-Carbon Bond Formation: Knoevenagel and Wittig Reactions

Two of the most powerful applications of indazole aldehydes are the Knoevenagel and Wittig reactions, which create new carbon-carbon bonds and introduce alkene functionalities.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a mild base like piperidine.[14] The product is an α,β-unsaturated system, which is itself a versatile intermediate for further reactions.[15][14]

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide.[6][16] The stereochemical outcome (E/Z) of the resulting alkene depends on the nature of the ylide used (stabilized vs. non-stabilized).[16]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Dissolve indole-3-carbaldehyde (or its indazole analogue) (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature. The product often precipitates directly from the reaction mixture.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Collect the precipitated product by filtration and wash with ice-cold water or ethanol.[15]

Experimental Protocol: Wittig Reaction (General)

  • In a flame-dried, two-neck round-bottomed flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (1.1 mmol) in a dry, aprotic solvent (e.g., THF, Et₂O).

  • Cool the suspension to 0°C or below and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.

  • Stir the resulting ylide solution for 30-60 minutes.

  • Add a solution of 6-Nitro-1H-indazole-3-carbaldehyde (1 mmol) in the same dry solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[6]

Electronic Effects on Aldehyde Reactivity

The electrophilicity of the C3-aldehyde, and thus its reactivity towards nucleophiles, is significantly influenced by the electronic nature of substituents on the indazole ring. Electron-withdrawing groups (EWGs), such as the nitro group, enhance the aldehyde's reactivity.

A comparative analysis of 5-nitro- vs. 6-nitro-1H-indazole-3-carbaldehyde illustrates this principle. While direct kinetic data is scarce, fundamental principles of organic chemistry predict a difference in reactivity.[17]

  • 5-Nitro-1H-indazole-3-carbaldehyde: The nitro group at the 5-position can delocalize electron density from the C3 position via a direct resonance effect, analogous to a para substituent in a benzaldehyde system. This significantly increases the partial positive charge on the carbonyl carbon.

  • 6-Nitro-1H-indazole-3-carbaldehyde: The nitro group at the 6-position is more akin to a meta substituent. It exerts a strong inductive electron-withdrawing effect, but its resonance effect on the C3-aldehyde is less direct.[17]

Therefore, the 5-nitro isomer is predicted to be more reactive towards nucleophilic attack than the 6-nitro isomer due to greater stabilization of the negative charge in the transition state via resonance.[17]

Data Summary: Predicted Reactivity Comparison
Feature5-Nitro-1H-indazole-3-carbaldehyde6-Nitro-1H-indazole-3-carbaldehydeRationale
Electronic Effect Strong inductive and resonance (-I, -R)Strong inductive, weaker resonance (-I, -r)The 5-position allows for direct resonance delocalization to C3.
Electrophilicity of C=O HigherLowerMore effective delocalization of the EWG effect.
Predicted Reactivity More reactive towards nucleophilesLess reactive towards nucleophilesGreater stabilization of the transition state for nucleophilic addition.

Applications in Medicinal Chemistry

The derivatization of indazole-3-carbaldehyde is a cornerstone of many drug discovery programs. The ability to rapidly generate diverse analogues allows for the systematic exploration of the chemical space around the indazole core.

  • Kinase Inhibitors: The indazole scaffold is a well-established core for protein kinase inhibitors.[7] The aldehyde provides a synthetic handle to introduce various side chains that can target specific pockets and residues within the kinase active site, modulating potency and selectivity.[7]

  • Antimicrobial and Antiprotozoal Agents: Hydrazone derivatives of 6-nitro-1H-indazole-3-carbaldehyde have shown promise as antimicrobial agents.[7] Furthermore, the aldehyde can be converted to other functional groups to synthesize potent antileishmanial compounds.[7]

Conclusion

The aldehyde group on the indazole ring is more than just a simple functional group; it is a strategic gateway to molecular diversity. Understanding its synthesis, particularly the nuances of the indole-to-indazole conversion, and mastering its reactivity in key transformations like Knoevenagel and Wittig reactions are essential skills for medicinal chemists. The electronic modulation of this reactivity by other ring substituents provides an additional layer of control for fine-tuning molecular properties. The protocols and principles outlined in this guide serve as a foundational resource for leveraging the power of indazole-carbaldehydes in the design and synthesis of next-generation therapeutic agents.

References

  • Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
  • NIH National Center for Biotechnology Information. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PubMed Central.
  • Royal Society of Chemistry. (n.d.). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. RSC Publishing.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate.
  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters.
  • PubMed. (2007). Addition reactions and redox esterifications of carbonyl compounds by N-heterocyclic carbenes of indazole. PubMed.
  • NIH National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate.
  • NIH National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
  • ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts.

Sources

Stability and storage conditions for 1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1H-Indazole-6-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and other targeted therapeutics. Its unique bicyclic structure, featuring a reactive aldehyde group, confers high synthetic utility but also introduces inherent stability challenges. This guide provides a comprehensive, experience-driven framework for understanding and managing the stability and storage of this crucial reagent. We will delve into the mechanistic underpinnings of its degradation pathways, present validated protocols for handling and storage, and offer field-proven insights to ensure its integrity throughout the research and development lifecycle. By adhering to the principles and methodologies outlined herein, researchers can mitigate experimental variability, ensure reproducibility, and uphold the quality of their scientific outcomes.

Introduction: The Chemical Duality of this compound

The indazole scaffold is a privileged structure in drug discovery, frequently appearing in molecules targeting a wide range of biological pathways. This compound, in particular, offers a strategic entry point for molecular elaboration. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations. However, this reactivity is a double-edged sword. Aldehydes are notoriously susceptible to oxidation, a primary degradation pathway that can convert the desired carbaldehyde into the corresponding carboxylic acid, rendering it inactive for many subsequent synthetic steps.

Understanding the molecule's electronic and structural features is paramount. The electron-donating nature of the indazole ring can influence the reactivity of the aldehyde group. This guide will explore the causal relationships between the molecule's intrinsic properties and its stability profile.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and devising appropriate handling strategies.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Stability & Storage
Molecular Formula C₈H₆N₂O---
Molecular Weight 146.15 g/mol ---
Appearance Light yellow to beige or brown crystalline powder or solid.Color changes can indicate degradation.
Melting Point 148-152 °C.A broad or depressed melting point can signify impurities.
Solubility Soluble in DMSO, methanol, and chloroform.Affects choice of solvents for reactions and storage of solutions.
Boiling Point ~387.6 °C (Predicted)Not typically distilled due to high melting point and potential for decomposition.

The crystalline solid form of this compound is generally more stable than solutions. The primary stability concerns are oxidation of the aldehyde group and potential sensitivity to light and moisture.

Degradation Pathways: A Mechanistic Perspective

To effectively prevent degradation, one must first understand the chemical reactions that lead to it. For this compound, two primary pathways are of concern: oxidation and photodecomposition.

Oxidative Degradation

The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal catalysts.

Mechanism of Autoxidation:

The autoxidation of aldehydes often proceeds via a free-radical chain reaction.

  • Initiation: A radical initiator (which can be formed by light or heat) abstracts the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical reacts with molecular oxygen to form a peroxyacyl radical. This radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming a peroxycarboxylic acid, which can further react to form the carboxylic acid.

  • Termination: Radicals combine to form non-radical species.

G A This compound (R-CHO) B Acyl Radical (R-C•=O) A->B H• abstraction C Peroxyacyl Radical (R-C(O)OO•) B->C + O₂ D 1H-Indazole-6-carboxylic acid (R-COOH) C->D + R-CHO - R-C•=O RCHO Another R-CHO molecule C->RCHO O2 O₂ (Atmospheric Oxygen) O2->C Initiator Initiator (Light, Heat, Metal Ions) Initiator->A RCHO->B propagates chain

Figure 1. Simplified workflow of oxidative degradation.

This transformation is highly problematic as the resulting carboxylic acid impurity can interfere with subsequent reactions and complicate purification processes.

Photodecomposition

Aromatic aldehydes can be sensitive to light, particularly in the UV range. Photo-excitation can lead to the formation of reactive species and promote degradation pathways, including decarbonylation or polymerization. While specific photodecomposition studies on this compound are not widely published, it is a well-established principle for aromatic aldehydes and a prudent consideration for handling.

Recommended Storage and Handling Protocols

Based on the intrinsic properties and degradation pathways, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Long-Term Storage of Solid Material

For long-term storage, the primary objective is to mitigate exposure to oxygen, moisture, and light.

Protocol: Long-Term Storage

  • Inert Atmosphere: Store the solid material under an inert atmosphere, such as argon or nitrogen. This directly counteracts the oxidative degradation pathway by displacing oxygen.

  • Temperature Control: Store at low temperatures, typically 2-8 °C. Refrigeration slows down the rate of all chemical reactions, including degradation. For extended periods (months to years), storage at -20 °C is recommended.

  • Light Protection: Use amber or opaque containers to protect the compound from light. This minimizes the risk of photodecomposition.

  • Moisture Prevention: Ensure the container is tightly sealed to prevent moisture ingress. Desiccants can be used in secondary containment.

G cluster_0 Long-Term Storage Protocol Start Receive this compound Inert Place in amber vial Start->Inert Purge Purge with Argon/Nitrogen Inert->Purge Seal Seal tightly Purge->Seal Refrigerate Store at 2-8°C or -20°C Seal->Refrigerate End Stable Compound Refrigerate->End

Figure 2. Workflow for optimal long-term storage.

Handling for Experimental Use

When weighing and preparing for reactions, exposure to the ambient environment is unavoidable but should be minimized.

Protocol: Weighing and Dispensing

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.

  • Minimize Exposure: Weigh the required amount of material quickly and efficiently. If possible, perform this operation in a glove box or under a gentle stream of inert gas.

  • Resealing: Immediately after dispensing, re-purge the container with an inert gas, seal it tightly, and return it to the recommended storage conditions.

Stability in Solution

This compound is significantly less stable in solution than in its solid state. Solutions should ideally be prepared fresh for each use.

  • Solvent Choice: While soluble in DMSO, methanol, and chloroform, be aware of potential reactivity. Methanol can form acetals under acidic conditions. DMSO can be challenging to remove and may oxidize under certain conditions. The choice of solvent should be dictated by the subsequent reaction chemistry.

  • Storage of Solutions: If short-term storage of a stock solution is unavoidable, it should be stored under an inert atmosphere, protected from light, and kept at a low temperature (-20 °C or below). However, the risk of degradation is substantially higher. It is best practice to perform a quality control check (e.g., TLC, LC-MS) on stored solutions before use.

Quality Control and Assessment of Degradation

Regularly assessing the purity of this compound is a self-validating step that ensures the reliability of experimental results.

Table 2: Analytical Methods for Purity Assessment

MethodPurposeObservable Indication of Degradation
Thin-Layer Chromatography (TLC) Quick purity checkAppearance of a more polar spot (lower Rf) corresponding to the carboxylic acid.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisEmergence of a new peak, typically with a different retention time, corresponding to the carboxylic acid or other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and impurity identificationDiminution of the aldehyde proton signal (~10 ppm) and the appearance of a carboxylic acid proton signal (>12 ppm, often broad).
Melting Point Analysis Physical property checkA melting point that is depressed or has a broad range compared to the reference value.

Protocol: Quick Purity Check by TLC

  • Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light.

  • Analysis: A single, well-defined spot indicates high purity. The presence of additional spots suggests the presence of impurities.

Conclusion: A Commitment to Quality

The chemical integrity of starting materials is a cornerstone of reproducible and reliable scientific research. For a versatile yet sensitive reagent like this compound, rigorous adherence to proper storage and handling protocols is not merely a recommendation but a necessity. By understanding the mechanistic basis of its degradation and implementing the validated procedures outlined in this guide, researchers can safeguard its quality, ensuring that its synthetic potential is fully realized in the pursuit of novel therapeutics. This commitment to quality at the most fundamental level of the synthetic workflow is a critical investment in the success of any drug discovery program.

References

Introduction: The Strategic Importance of 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 1H-Indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 669050-69-5) is a heterocyclic aromatic compound that has emerged as a critical building block in modern synthetic chemistry.[1][2] Its structure, featuring a fused pyrazole and benzene ring system with a reactive aldehyde group at the 6-position, makes it a highly versatile intermediate. The indazole core is recognized as a valuable pharmacophore, acting as a bioisostere for the indole nucleus and enabling strong hydrogen bond interactions within protein binding pockets.[3][4] This unique reactivity and biological relevance have positioned this compound as a key starting material for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive overview of the commercial availability, procurement, handling, and strategic applications of this compound, offering field-proven insights for professionals in research and drug development.

Part 1: Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. The compound is typically supplied as a pale yellow to off-white solid or powder with purities commonly exceeding 95%.[1][5]

Below is a summary of representative commercial sources and product specifications. Researchers should always consult the supplier's Certificate of Analysis for lot-specific data.

Supplier Product Name/Synonyms CAS Number Purity Available Pack Sizes
Sigma-Aldrich (Merck) 1H-Indazole-6-carboxaldehyde669050-69-595%Not specified, requires login
Thermo Scientific Chemicals 1H-Indazole-6-carboxaldehyde669050-69-597%1 g, 5 g
Santa Cruz Biotechnology 1-H-Indazole-6-carboxaldehyde669050-69-5Not specifiedNot specified
Chem-Impex This compound669050-69-5≥ 95% (HPLC)Not specified
US Biological Life Sciences This compound669050-69-5≥95% (HPLC)250mg, 1g, 5g

Part 2: Physicochemical and Safety Data

A clear understanding of the compound's properties is essential for its effective use and safe handling.

Property Value Source
Molecular Formula C₈H₆N₂O[1][2]
Molecular Weight 146.15 g/mol [1][2]
Appearance Pale yellow to off-white solid/powder[1][6]
Melting Point 181-185 °C[6]
SMILES String O=Cc1ccc2cn[nH]c2c1
InChI Key JTWYTTXTJFDYAG-UHFFFAOYSA-N[6]
Storage Conditions Store at 0-8 °C, often under an inert atmosphere[1][7]
Safety & Handling

While a comprehensive safety data sheet (SDS) was not available for this compound specifically, GHS information for related compounds and general laboratory chemical safety protocols dictate stringent handling procedures.[8] The SDS for the related compound 1H-Indazole-6-carboxylic acid indicates potential for irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Part 3: Procurement and Synthetic Context

The availability of this compound is a direct result of its utility as a synthetic intermediate. Understanding the procurement process and the general synthetic logic for this class of compounds provides a complete picture for the research scientist.

Procurement Workflow

A systematic approach to procurement ensures the acquisition of high-quality material suitable for the intended research.

ProcurementWorkflow A Supplier Identification (e.g., Sigma, Thermo) B Request Quotation (Price, Availability) A->B C Specify Requirements (Purity ≥95%, Pack Size) B->C D Review Safety Data Sheet (Mandatory Step) C->D E Place Purchase Order D->E F Receive & Log Material (Verify CoA) E->F

Caption: A typical procurement workflow for acquiring research-grade chemicals.

Synthetic Rationale: Why this Intermediate Exists

The commercial synthesis of substituted indazole aldehydes is often achieved through the chemical transformation of more readily available precursors. While specific routes for the 6-carbaldehyde are proprietary, a common and efficient method for producing related isomers, such as 1H-indazole-3-carboxaldehydes, involves the nitrosation of the corresponding indoles.[4][11][12] This process typically involves treating an indole with a nitrosating agent like sodium nitrite in an acidic medium, which leads to a ring-opening and subsequent re-closure to form the indazole-aldehyde structure.[12] The existence of robust synthetic routes like these makes this compound and its analogs accessible as commercial building blocks for further elaboration in drug discovery programs.

Part 4: Core Applications in Research and Development

The aldehyde functional group on the indazole scaffold is a versatile chemical handle, allowing for a wide range of subsequent reactions. This reactivity is the cornerstone of its value in medicinal chemistry and materials science.

Applications cluster_0 Core Compound cluster_1 Chemical Transformations cluster_2 Therapeutic Targets & Applications A This compound B Reductive Amination A->B C Wittig & Horner-Wadsworth-Emmons Reactions A->C D Condensation Reactions (e.g., with hydrazines) A->D E Oxidation/Reduction A->E F Kinase Inhibitors (e.g., for Oncology) B->F G Neurological Disorder Agents B->G H Anti-inflammatory Drugs B->H I Agrochemicals B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I

Caption: The role of this compound as a key intermediate.

  • Pharmaceutical Development: The primary application of this compound is in the synthesis of potential drug candidates. The indazole nucleus is a key feature in several approved kinase inhibitors used in oncology, such as Pazopanib and Axitinib.[4] The aldehyde allows for the construction of diverse side chains and heterocyclic systems necessary to achieve target specificity and potency.[1][11] Research has highlighted its use in developing treatments for cancer and neurological disorders.[1][13]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound are used to create innovative crop protection solutions.[1]

  • Biochemical Research: The compound and its derivatives can be used as reagents in biochemical assays to study enzyme activities and molecular interactions, thereby facilitating the broader drug discovery process.[13]

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical research, particularly in the fields of medicinal chemistry and drug development. Its availability from multiple suppliers in reliable purities, combined with its versatile reactivity, ensures its continued importance as a strategic building block. For researchers and scientists, a thorough understanding of its properties, safe handling protocols, and synthetic applications is paramount to leveraging its full potential in the creation of novel and impactful molecules.

References

  • This compound suppliers USA. USA Chemical Suppliers.
  • 1H-Indazole-5-carbaldehyde | 253801-04-6 - J&K Scientific LLC. J&K Scientific.
  • wholesale 6-nitro-1H-indazole-3-carboxaldehyde 95% CAS:315203-37-3. eBioChem.
  • 1H-Indazole-6-carboxaldehyde, 97% - Labware E-shop. Acros Organics.
  • An efficient synthesis of 1- H indazoles | Request PDF. ResearchGate.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health (NIH).
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI).
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry.
  • Safety Data Sheet - Selden Research. Selden Research.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1H-Indazole-6-carbaldehyde from 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of 1H-indazole-6-carbaldehyde, a critical building block in medicinal chemistry, starting from the readily available 6-bromo-1H-indazole. The primary methodology presented is a cryogenic organometallic approach involving a lithium-halogen exchange, followed by electrophilic trapping with N,N-dimethylformamide (DMF). This application note provides a thorough examination of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and troubleshooting guidelines. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds for drug discovery and development.

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors for oncology.[1] Specifically, this compound serves as a versatile intermediate, allowing for a wide array of subsequent chemical transformations at the aldehyde functionality to generate diverse libraries of therapeutic candidates.[2] Its precursor, 6-bromo-1H-indazole, is a commercially available or readily synthesized starting material.[3]

The direct formylation of the indazole ring system can be challenging due to the electronic nature and potential for competing reactions at different positions. While methods like the Vilsmeier-Haack reaction are common for formylating electron-rich aromatics, their application to indazoles can be problematic, often leading to mixtures of products or lack of reactivity.[4][5] Palladium-catalyzed carbonylation reactions offer an alternative but often require specialized equipment for handling carbon monoxide gas or the use of bespoke CO surrogates.[6][7]

This guide focuses on a highly effective and regioselective organometallic strategy: the lithium-halogen exchange. This method leverages the facile exchange of the bromine atom at the C6 position with lithium at cryogenic temperatures, followed by the addition of a suitable formylating agent to yield the desired this compound with high fidelity.

Synthetic Strategy and Mechanism

The chosen synthetic pathway involves a two-step sequence within a one-pot procedure. The core of this transformation is the bromine-lithium exchange, a rapid and generally high-yielding reaction when performed at low temperatures.[8]

  • Deprotonation and Lithium-Halogen Exchange: The acidic proton on the indazole nitrogen (N1) is first removed by one equivalent of n-butyllithium (n-BuLi). A second equivalent of n-BuLi then initiates the lithium-halogen exchange at the C6 position. This process is typically very fast, even at temperatures as low as -78 °C.[9] The resulting dilithiated intermediate is highly reactive.

  • Electrophilic Quench (Formylation): The organolithium species at C6 acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the final aldehyde product.

The overall transformation is depicted below:

Reaction_Mechanism cluster_start Starting Material cluster_reagents1 Step 1 cluster_intermediate Intermediate cluster_reagents2 Step 2 cluster_product Product SM 6-Bromo-1H-indazole Reagent1 2.2 eq. n-BuLi THF, -78 °C INT Dilithiated Indazole Reagent1->INT Deprotonation & Li-Br Exchange Reagent2 1. DMF 2. H₂O (Workup) PROD This compound Reagent2->PROD Formylation & Hydrolysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves pyrophoric reagents (n-butyllithium) and anhydrous conditions. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and cryogenic gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
6-Bromo-1H-indazole>98%Sigma-Aldrich79762-54-2
n-Butyllithium (2.5 M in hexanes)SolutionAcros Organics109-72-8
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich109-99-9
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich68-12-2
Saturated Ammonium Chloride (aq.)Reagent GradeFisher Scientific12125-02-9
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich7487-88-9
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Initial Dissolution:

    • To the flask, add 6-bromo-1H-indazole (5.0 g, 25.4 mmol, 1.0 equiv.).

    • Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling and n-BuLi Addition:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 22.3 mL, 55.8 mmol, 2.2 equiv.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • A color change to a deep red or brown is typically observed.

    • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Formylation (Quench):

    • While maintaining the temperature at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (2.4 mL, 30.5 mmol, 1.2 equiv.) dropwise via syringe.

    • Stir the mixture at -78 °C for an additional 30 minutes.

  • Workup:

    • Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C in an ice-water bath.

    • Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product, typically a yellow to brown solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 4:1 and gradually increasing polarity) to afford this compound as a solid. The expected melting point is in the range of 181-185 °C.[10]

Characterization and Data

Expected Yield: 65-80%

This compound:

  • Molecular Formula: C₈H₆N₂O[10]

  • Molecular Weight: 146.15 g/mol [10]

  • Appearance: Off-white to yellow powder[10]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, NH), 10.1 (s, 1H, CHO), 8.3 (s, 1H, H3), 8.1 (s, 1H, H7), 7.8 (d, 1H, H5), 7.6 (d, 1H, H4). (Predicted spectrum based on known chemical shifts for similar structures).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 192.5, 142.0, 140.5, 135.0, 125.0, 122.5, 121.0, 110.0. (Predicted spectrum).

  • IR (KBr, cm⁻¹): 3100-2900 (N-H stretch), 1680 (C=O stretch, aldehyde).

  • Mass Spectrometry (ESI+): m/z 147.05 [M+H]⁺.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete lithium-halogen exchange due to moisture or poor quality n-BuLi.Ensure all glassware is rigorously dried and the reaction is under a strict inert atmosphere. Titrate the n-BuLi solution before use.
Reaction temperature too high during n-BuLi addition.Maintain the temperature below -70 °C during the addition of n-BuLi to prevent side reactions.
Formation of Side Products Reaction warmed up prematurely before or during the DMF quench.Keep the reaction at -78 °C throughout the addition and initial stirring with DMF.
Impure or wet DMF.Use freshly opened anhydrous DMF or distill from CaH₂ before use.
Difficult Purification Presence of unreacted starting material or n-butyl-containing byproducts.Ensure the lithium-halogen exchange goes to completion by stirring for the full recommended time. Use the specified stoichiometry of reagents.

Conclusion

The synthesis of this compound from 6-bromo-1H-indazole via a lithium-halogen exchange followed by formylation with DMF is a highly effective and regioselective method. This protocol provides a detailed, step-by-step guide for researchers to successfully perform this transformation. Careful attention to anhydrous conditions and cryogenic temperatures is paramount for achieving high yields and purity. This application note serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the synthesis of this key building block for the development of novel bioactive molecules.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025). [Link]
  • PubMed.
  • ResearchGate. Palladium-Catalyzed Carbonylations of Aryl Bromides Using Paraformaldehyde: Synthesis of Aldehydes and Esters. (2025). [Link]
  • National Center for Biotechnology Information.
  • Semantic Scholar.
  • Chem-Impex. 6-Bromo-1H-indazole-3-carbaldehyde. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Chemistry Europe.
  • ResearchGate.
  • National Center for Biotechnology Information.
  • Thieme. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). [Link]
  • Common Organic Chemistry.
  • ResearchGate.
  • ACS Publications. Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides. [Link]
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]

Sources

Application Notes and Protocol for the Reductive Amination of 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the reductive amination of 1H-indazole-6-carbaldehyde, a key synthetic transformation for accessing a diverse range of N-substituted (1H-indazol-6-yl)methanamine derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in numerous therapeutic agents.[1][2] This protocol details a robust and high-yielding procedure utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, suitable for the coupling of this compound with primary amines. The causality behind experimental choices, a detailed step-by-step protocol, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure reliable and reproducible results.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole moiety is a privileged heterocyclic motif frequently incorporated into the core structures of a wide array of biologically active compounds.[3] Its unique physicochemical properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics.[4][5] The synthesis of derivatives, particularly through the functionalization at the 6-position, allows for the exploration of structure-activity relationships (SAR) crucial for the optimization of lead compounds.

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[6] This one-pot reaction is highly valued for its efficiency and broad substrate scope.[7] The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for this protocol. STAB is a mild and selective hydride donor that readily reduces the protonated imine (iminium ion) intermediate much faster than the starting aldehyde, thereby minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[7][8] Its compatibility with a range of solvents and tolerance of various functional groups makes it a superior choice for complex molecule synthesis.[1][2]

This application note will focus on the reaction between this compound and a representative primary amine, benzylamine, to yield N-((1H-indazol-6-yl)methyl)benzenamine.

Reaction Mechanism and Workflow

The reductive amination process proceeds through two key stages within a single reaction vessel. Initially, the primary amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. The reaction is typically carried out in a non-protic solvent to facilitate the formation of the imine. In the second stage, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the desired secondary amine product.

Diagram 1: Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium ⇌ H+ Product Secondary Amine Iminium->Product + [H-] from STAB STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: Mechanism of reductive amination.

Diagram 2: Experimental Workflow

Experimental_Workflow A Reactant Preparation (Aldehyde, Amine in DCE) B Addition of STAB A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up C->D E Extraction with EtOAc D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow.

Experimental Protocol

This protocol describes the synthesis of N-((1H-indazol-6-yl)methyl)benzenamine as a representative example. The molar ratios and reaction parameters can be adapted for other primary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercial Source
Benzylamine≥99%Commercial Source
Sodium triacetoxyborohydride (STAB)≥95%Commercial Source
1,2-Dichloroethane (DCE), anhydrous≥99.8%Commercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeIn-house prep.
Brine (saturated aqueous NaCl)ACS GradeIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercial Source
Silica gel60 Å, 230-400 meshCommercial Source
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Detailed Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde (a concentration of approximately 0.1 M is recommended).

  • Amine Addition: To the stirred solution, add benzylamine (1.1 eq) via syringe. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCE).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-((1H-indazol-6-yl)methyl)benzenamine.

  • Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary
Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
This compound1.0146.15
Benzylamine1.1107.15
Sodium triacetoxyborohydride1.5211.94

Expected Yield: >85%

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Benzylamine: Corrosive. Causes skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Sodium triacetoxyborohydride (STAB): Moisture-sensitive and can release flammable gases upon contact with water.[3] Handle under an inert atmosphere and avoid contact with water and protic solvents.[3]

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. All manipulations should be performed in a certified chemical fume hood.

Conclusion

The protocol described herein offers a reliable and efficient method for the synthesis of N-substituted (1H-indazol-6-yl)methanamine derivatives via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild reaction conditions. This procedure is readily adaptable for a variety of primary amines, providing a versatile tool for the generation of compound libraries for drug discovery and development programs. Adherence to the detailed steps and safety precautions will enable researchers to consistently obtain high-quality products for their scientific investigations.

References

  • Bioorganic & medicinal chemistry letters. (n.d.). VIVO.
  • (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health.
  • (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • (2024, March 29). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
  • Touchette, K. M. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC).
  • (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate.
  • (2022, December 1). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI.
  • (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.
  • (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals.
  • (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • (2020, August 12). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Scribd.

Sources

The Strategic Application of 1H-Indazole-6-carbaldehyde in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

[Application Note & Protocols]

Abstract

The indazole nucleus is a cornerstone pharmacophore in the design of protein kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2][3] This guide provides an in-depth technical overview of the strategic use of 1H-indazole-6-carbaldehyde , a versatile and highly valuable building block, in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale behind its use, showcase its application in constructing complex inhibitor scaffolds through key reactions like reductive amination, and provide detailed, actionable protocols for research, development, and drug discovery professionals.

Introduction: The Indazole Scaffold's Privileged Role

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, kinase inhibitors have become one of the most successful classes of targeted therapies.[4] Within this field, the indazole moiety has emerged as a "privileged scaffold".[1] Its unique bicyclic aromatic structure, featuring adjacent nitrogen atoms, acts as an effective bioisostere of the natural purine core of ATP. This allows it to function as a superb "hinge-binder," forming two or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a crucial interaction for potent and stable enzyme inhibition.[3] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) prominently feature the indazole core, underscoring its therapeutic significance.[1][5][6]

This compound is a particularly strategic starting material. The aldehyde group at the 6-position provides a reactive handle for introducing diverse chemical functionalities and building out the inhibitor's molecular structure to achieve desired potency, selectivity, and pharmacokinetic properties, while the indazole core secures the essential hinge-binding interaction.

Causality & Experimental Rationale: Why this compound?

The utility of this compound stems from the reactivity of the aldehyde functional group. This electrophilic carbon is an ideal site for forming new carbon-carbon or carbon-nitrogen bonds, allowing for the systematic exploration of structure-activity relationships (SAR).

One of the most powerful and widely used transformations of the aldehyde is reductive amination . This reaction proceeds in two main stages:

  • Imine Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a Schiff base (imine) intermediate, with the concomitant loss of water.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a stable secondary or tertiary amine using a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

This one-pot procedure is highly efficient and tolerates a wide variety of functional groups, making it ideal for building libraries of diverse inhibitor candidates. The resulting amine linker provides a flexible yet stable connection to other parts of the inhibitor molecule, which can be designed to target regions outside the ATP hinge, such as the solvent-exposed region or hydrophobic pockets, thereby enhancing selectivity and potency.

Synthetic Workflow & Application Showcase

The following workflow illustrates a representative synthesis of a kinase inhibitor scaffold starting from this compound. This process exemplifies how the aldehyde is used to connect the core hinge-binding motif to a secondary pharmacophore, which could be an aryl group designed to interact with other regions of the kinase active site.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A This compound C Schiff Base (Imine) Intermediate A->C AcOH (cat.) DCM, RT B Primary Amine (R-NH2) B->C AcOH (cat.) DCM, RT E Final Kinase Inhibitor Scaffold (Secondary Amine) C->E Reduction C->E D Sodium Triacetoxyborohydride (STAB) D->E Reducing Agent

Caption: General workflow for kinase inhibitor synthesis via reductive amination.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(Arylmethyl)-1H-indazol-6-yl)methanamine (A Representative Inhibitor Scaffold)

This protocol describes a general one-pot reductive amination reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted benzylamine (e.g., 4-methoxybenzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the substituted benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once imine formation is evident (or after 2 hours), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Synthesized indazole derivatives (test compounds) dissolved in DMSO.

  • Recombinant human VEGFR-2 kinase domain.

  • ATP (Adenosine triphosphate).

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system.

  • 384-well white microplates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM down to low nM.

  • In a 384-well plate, add the kinase assay buffer, the test compound dilution, and the VEGFR-2 enzyme solution.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP at a concentration near the Km for the enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Run controls including "no enzyme" (background) and "no inhibitor" (maximum activity).

  • Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Structure-Activity Relationship (SAR)

The data obtained from kinase assays can be tabulated to elucidate the structure-activity relationship.

CompoundR-Group (from Amine)VEGFR-2 IC₅₀ (nM)
Scaffold-1 Phenyl150
Scaffold-2 4-Methoxyphenyl85
Scaffold-3 3,4-Dichlorophenyl45
Scaffold-4 Pyridin-4-yl20
Axitinib(Reference)~2

Note: Data are hypothetical for illustrative purposes.

Expert Insights: The hypothetical data above suggests that adding electron-withdrawing groups (e.g., Cl) or a nitrogen-containing heterocycle (pyridine) to the secondary pharmacophore can significantly improve inhibitory potency. This is a common strategy to enhance interactions with specific amino acid residues in the kinase active site.[4]

Key Molecular Interactions and Signaling Context

The success of indazole-based inhibitors is rooted in their ability to mimic ATP binding. The diagram below illustrates the critical hydrogen bonds formed between the indazole core and the kinase hinge region.

G cluster_0 Kinase Hinge Region cluster_1 Indazole Inhibitor hinge_N Backbone N-H hinge_O Backbone C=O indazole Indazole Core (N1-H, N2) indazole->hinge_N H-Bond Acceptor indazole->hinge_O H-Bond Donor R_group R-Group (Targets other pockets) indazole->R_group

Caption: Key hydrogen bonding interactions at the kinase hinge.

Many indazole-based drugs, such as Axitinib, target receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.[7][8]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->VEGFR2 Blocks ATP Binding P2 Downstream Signaling (PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Migration, Survival (Angiogenesis) P2->P3

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Perspectives

This compound stands out as a highly effective and strategically important starting material in the synthesis of kinase inhibitors. Its reactive aldehyde group provides a reliable anchor point for chemical diversification through robust reactions like reductive amination. This allows medicinal chemists to fine-tune the properties of the inhibitor to achieve high potency and selectivity against desired kinase targets. As the demand for novel and more effective targeted therapies continues to grow, the creative application of versatile building blocks like this compound will remain a critical component of successful drug discovery programs.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
  • VEGFR-2 inhibitor. Wikipedia. [Link]
  • A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Method for preparing intermediate of axitinib and application of...
  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. NINGBO INNO PHARMCHEM CO., LTD.. [Link]
  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
  • Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. OUCI. [Link]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

Sources

Application Note & Protocol: Knoevenagel Condensation with 1H-Indazole-6-carbaldehyde for the Synthesis of Novel Biologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The Knoevenagel condensation offers a robust and versatile method for C-C bond formation, enabling the synthesis of α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound.[3][4] This application note provides a comprehensive guide for researchers on the Knoevenagel condensation using 1H-indazole-6-carbaldehyde. We delve into the mechanistic underpinnings of the reaction, offer a detailed, validated protocol, and discuss the characterization of the resulting vinyl-indazole derivatives. This guide is designed to empower researchers in drug discovery and organic synthesis to efficiently generate novel indazole derivatives for screening and development.

Introduction: The Significance of Indazole Derivatives

Indazoles, nitrogen-containing heterocyclic compounds, are of immense pharmacological importance.[1] Their unique structural features allow them to act as versatile pharmacophores in drug design, leading to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[5][6] Specifically, indazole derivatives have been successfully developed as protein kinase inhibitors for therapeutic applications.[1][2]

The functionalization of the indazole core is key to modulating its biological activity. The Knoevenagel condensation is a powerful tool in this context, providing a direct route to introduce diverse functionalities at the 6-position of the indazole ring via the carbaldehyde handle. This reaction creates an electrophilic alkene, which is a valuable intermediate for further synthetic transformations, including Michael additions and cycloadditions, thereby enabling the rapid generation of compound libraries for high-throughput screening.

Reaction Mechanism and Rationale

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is crucial for its success. The mechanism proceeds through three key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile), which has acidic α-hydrogens due to the presence of two adjacent electron-withdrawing groups (Z). This generates a resonance-stabilized enolate ion.[3][7]

  • Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[8]

  • Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced elimination of a water molecule to yield the final, stable α,β-unsaturated product.[4][8]

The choice of a weak base is critical to prevent the self-condensation of the aldehyde starting material.[4] The electron-withdrawing nature of the indazole ring can influence the reactivity of the aldehyde, but the reaction generally proceeds efficiently with heterocyclic aldehydes.[9]

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol describes the synthesis of 2-(1H-indazol-6-ylmethylene)malononitrile from this compound and malononitrile.

Materials and Equipment
  • Reagents:

    • This compound (Starting Material)

    • Malononitrile (Active Methylene Compound)

    • Piperidine (Catalyst)[10]

    • Ethanol (Solvent)

    • Ethyl Acetate (for TLC and purification)

    • n-Hexane (for TLC and purification)

    • Deionized Water

    • Brine Solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Melting point apparatus

    • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Combine this compound, malononitrile, and ethanol in a flask. B 2. Catalyst Addition Add a catalytic amount of piperidine. A->B Add catalyst C 3. Reaction Stir at room temperature or reflux. Monitor progress via TLC. B->C Initiate reaction D 4. Workup Cool mixture. Precipitate product with cold water or perform extraction. C->D Reaction complete E 5. Isolation Filter the solid product using a Büchner funnel. Wash with cold water. D->E Isolate solid F 6. Purification Recrystallize from a suitable solvent (e.g., ethanol/water) or use column chromatography. E->F Purify solid G 7. Characterization Analyze the pure product using NMR, IR, MS, and melting point analysis. F->G Final analysis

Caption: Workflow for the synthesis and characterization of vinyl-indazoles.

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 146.1 mg) and malononitrile (1.1 mmol, 72.7 mg). Add 10 mL of absolute ethanol and stir the mixture until the solids are mostly dissolved.

  • Catalyst Addition: To the stirring solution, add piperidine (0.1 mmol, 10 µL) using a micropipette.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (eluent: 30% ethyl acetate in hexane). The starting aldehyde spot should diminish and a new, typically lower Rf, product spot should appear and intensify. If the reaction is sluggish, it can be gently heated to reflux (approx. 78°C) for 1-3 hours.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) and then with deionized water (2 x 10 mL) to remove any residual catalyst and solvent.

  • Drying: Dry the product under vacuum to obtain the crude solid.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-(1H-indazol-6-ylmethylene)malononitrile as a crystalline solid.

Expected Results and Characterization

The Knoevenagel condensation is generally a high-yielding reaction. The expected product, 2-(1H-indazol-6-ylmethylene)malononitrile, should be a colored solid (typically yellow to orange).

Quantitative Data Summary

The following table summarizes expected outcomes for the Knoevenagel condensation of this compound with various common active methylene compounds.

EntryActive Methylene CompoundCatalystConditionsTime (h)Yield (%)M.p. (°C)
1MalononitrilePiperidineRT, Ethanol2-4>90%>200
2Ethyl CyanoacetatePiperidineReflux, Ethanol3-680-90%185-190
3Diethyl MalonatePiperidineReflux, Ethanol6-1275-85%150-155
Spectroscopic Characterization

Full characterization is essential to confirm the structure of the synthesized compound.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect to see a singlet for the vinyl proton (-CH=) between δ 8.0-8.5 ppm. Aromatic protons of the indazole ring will appear in the δ 7.5-8.8 ppm region. The indazole N-H proton will likely appear as a broad singlet downfield (> δ 13.0 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals include the two nitrile carbons (-CN) around δ 115-120 ppm, the carbons of the C=C double bond, and the aromatic carbons of the indazole core.[9]

  • FT-IR (KBr, cm⁻¹): Look for a sharp, strong peak for the nitrile group (-C≡N) around 2220 cm⁻¹. Also, expect C=C stretching around 1600 cm⁻¹ and N-H stretching around 3300 cm⁻¹.[9]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. For 2-(1H-indazol-6-ylmethylene)malononitrile (C₁₁H₆N₄), the expected m/z would be 195.07 [M+H]⁺.[9]

Troubleshooting

IssuePossible CauseRecommended Solution
Reaction does not start or is very slow Insufficient catalyst; low reactivity of starting material.Add a few more drops of piperidine. If still slow, gently heat the reaction to reflux.
Formation of multiple products (by TLC) Side reactions; self-condensation of aldehyde.Ensure the use of a weak base (piperidine). Avoid strong bases like NaOH or NaOEt. Run the reaction at a lower temperature.
Product is oily and does not precipitate Product may be more soluble in the reaction solvent.Remove the solvent under reduced pressure using a rotary evaporator. Attempt to triturate the resulting oil with cold water or an n-hexane/ether mixture to induce solidification.
Low Yield Incomplete reaction; loss during workup or purification.Allow the reaction to run for a longer period. Minimize transfer steps and use minimal solvent for recrystallization to avoid product loss.

Conclusion

The Knoevenagel condensation is a highly efficient and reliable method for the synthesis of vinyl-indazole derivatives from this compound. This protocol provides a straightforward and reproducible procedure that can be adapted for various active methylene compounds, facilitating the creation of diverse molecular scaffolds. The resulting α,β-unsaturated products are valuable intermediates for the development of novel therapeutic agents, leveraging the proven pharmacological importance of the indazole core.

References

  • Fancelli, D., et al. (2006). 1H-Indazole-3-carboxamides: a new class of potent and selective inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters.
  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry.
  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry.
  • Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.
  • Bentham Science Publishers. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Bentham Science.
  • Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • JoVE. (n.d.). Aldol Condensation with β-Diesters: Knoevenagel Condensation. JoVE.
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Organic Reactions.
  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Pearson+.
  • MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI.
  • Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions.
  • Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
  • Royal Society of Chemistry. (2002). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing.
  • MDPI. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI.
  • YouTube. (2020). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
  • YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • National Institutes of Health. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information.
  • ResearchGate. (2006). A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate.
  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
  • PDF Free Download. (n.d.). New Practical Synthesis of Indazoles via Condensation. PDF Free Download.
  • ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate.
  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
  • Royal Society of Chemistry. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

Sources

Application Note & Protocol: Wittig Reaction Conditions for 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to engage in critical hydrogen bonding interactions within protein active sites makes it a highly sought-after heterocycle. The functionalization of the indazole ring is crucial for modulating pharmacological activity, and the introduction of carbon-carbon double bonds via olefination reactions provides a powerful route to novel analogues.

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliable and regioselective synthesis of alkenes from carbonyl compounds.[4][5][6] This application note provides a comprehensive guide for researchers on the strategic application of the Wittig reaction to 1H-indazole-6-carbaldehyde. We will delve into the mechanistic nuances that govern stereochemical outcomes, provide detailed, field-proven protocols for achieving specific alkene geometries, and offer a systematic approach to troubleshooting and optimization.

The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide (TPPO).[5][7] The immense stability of the P=O double bond in the TPPO byproduct is the thermodynamic driving force for the reaction.[8]

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered ring intermediate known as an oxaphosphetane.[4][7][9] This intermediate then collapses to form the alkene and TPPO.

Wittig_Mechanism cluster_0 Step 1: Oxaphosphetane Formation cluster_1 Step 2: Elimination ylide R'-HC⁻-P⁺Ph₃ (Ylide) intermediate [Oxaphosphetane Intermediate] ylide->intermediate Nucleophilic Attack aldehyde R''-CHO (this compound) aldehyde->intermediate alkene R'-HC=CH-R'' (Alkene Product) intermediate->alkene Syn-Elimination tppo Ph₃P=O (Triphenylphosphine Oxide) intermediate->tppo

Caption: General mechanism of the Wittig Reaction.

The stereochemistry of the resulting alkene (E vs. Z) is profoundly influenced by the nature of the ylide, which is classified based on the substituent (R') attached to the carbanionic carbon.[10]

  • Unstabilized Ylides: When R' is an alkyl or hydrogen, the ylide is highly reactive. The reaction is typically under kinetic control, proceeding rapidly and irreversibly to form a syn-oxaphosphetane, which collapses to yield the (Z)-alkene as the major product.[4][5][11]

  • Stabilized Ylides: When R' is an electron-withdrawing group (e.g., -CO₂R, -CN, -COR), the negative charge is delocalized, making the ylide less reactive and more stable.[9][10][12] The initial formation of the oxaphosphetane is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane. This pathway leads predominantly to the (E)-alkene .[10][11]

Strategic Considerations for this compound

Substrate Reactivity: this compound contains two key reactive sites relevant to the Wittig reaction: the aldehyde carbonyl and the acidic N-H proton of the indazole ring (pKa ≈ 14-15). The choice of base is critical to avoid unwanted side reactions.

  • Aldehyde Electrophilicity: The indazole ring system can influence the reactivity of the aldehyde. While the aldehyde group itself is electron-withdrawing, the overall electronic nature of the heterocyclic system must be considered.

  • N-H Acidity: The use of very strong, non-nucleophilic bases like n-BuLi or NaH in stoichiometric amounts can deprotonate the indazole N-H.[13][14] This may or may not be detrimental, but using a slight excess of the base is often a prudent strategy to ensure complete ylide formation and deprotonation of the substrate if desired. Alternatively, for stabilized ylides, weaker bases can be employed that will not deprotonate the indazole nitrogen.

Ylide and Base Selection: The desired product dictates the choice of reagents.

Desired ProductYlide TypeExample Ylide Precursor (Phosphonium Salt)Recommended Base(s)Conditions
(E)-α,β-Unsaturated Ester StabilizedEthyl (triphenylphosphoranylidene)acetateK₂CO₃, NaOMe, NaHMilder, often non-inert
Terminal Alkene UnstabilizedMethyltriphenylphosphonium bromiden-BuLi, KHMDS, KOtBuAnhydrous, inert atmosphere
(Z)-Disubstituted Alkene UnstabilizedEthyltriphenylphosphonium iodiden-BuLi, NaHMDSAnhydrous, inert atmosphere

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis of (E)-ethyl 3-(1H-indazol-6-yl)acrylate (Stabilized Ylide)

This protocol targets the formation of an E-alkene using a commercially available, stable ylide.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene or THF to create a solution or fine suspension (approx. 0.1-0.2 M concentration).

  • Add ethyl (triphenylphosphoranylidene)acetate (1.1 - 1.2 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene, 66 °C for THF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Proceed to Workup and Purification (Section 5) .

Protocol B: Synthesis of 6-vinyl-1H-indazole (Unstabilized Ylide)

This protocol requires stringent anhydrous and inert conditions due to the high reactivity of the unstabilized ylide.[11][15]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH, 60% dispersion in oil)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas line (N₂ or Ar), Schlenk line or glovebox, oven-dried glassware

Procedure:

  • Ylide Generation:

    • Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, inert gas inlet, and septum.

    • Add methyltriphenylphosphonium bromide (1.2 eq) to the flask.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add KOtBu (1.2 eq) or NaH (1.2 eq) portion-wise. If using NaH, wash the dispersion with anhydrous hexanes first to remove the mineral oil.

    • Stir the resulting bright yellow mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Wittig Reaction:

    • In a separate oven-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Slowly add the aldehyde solution to the ylide suspension via syringe over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).

  • Quenching:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Proceed to Workup and Purification (Section 5) .

Workup and Purification

The primary challenge in purifying Wittig reaction products is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar polarity to the desired product.[16]

  • Extraction:

    • Dilute the quenched reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[16]

    • Recrystallization: If the product is a solid, recrystallization can be effective. The choice of solvent is critical; solvents like isopropanol or ethanol can sometimes selectively dissolve TPPO while allowing the less polar alkene product to crystallize out upon cooling.[17][18]

    • Chemical Treatment (Advanced): For extremely difficult separations, the crude mixture can be treated with reagents like hydrogen peroxide or iodomethane to convert residual triphenylphosphine into highly polar TPPO or a phosphonium salt, which are then easily removed by a silica plug or aqueous wash.[16]

Troubleshooting and Optimization

Troubleshooting_Workflow start Problem Observed low_yield Low or No Yield start->low_yield complex_mix Complex Mixture start->complex_mix unreacted_sm Unreacted Starting Material start->unreacted_sm check_ylide Check Ylide Formation (Color change? Base quality?) low_yield->check_ylide check_side_reactions Assess Side Reactions (N-H deprotonation? Ylide stability?) complex_mix->check_side_reactions check_stoich Check Stoichiometry (Excess ylide?) unreacted_sm->check_stoich check_reagents Verify Reagent Quality (Aldehyde stability? Anhydrous solvent?) check_ylide->check_reagents Ylide OK solution_ylide Use fresh, high-purity base. Ensure anhydrous conditions. check_ylide->solution_ylide increase_temp Increase Temperature / Time check_reagents->increase_temp Reagents OK solution_temp Run reaction longer or at higher reflux. increase_temp->solution_temp lower_temp Lower Reaction Temperature check_side_reactions->lower_temp change_base Change Base (e.g., KOtBu to NaHMDS) lower_temp->change_base solution_base Use a less hindered base or add substrate at lower T. change_base->solution_base check_conditions Confirm Inert/Anhydrous Conditions (for unstabilized ylides) check_stoich->check_conditions Stoich. OK solution_conditions Re-dry solvents/glassware. Improve inert atmosphere setup. check_conditions->solution_conditions

Caption: A decision-making workflow for troubleshooting the Wittig reaction.

Problem Potential Cause Suggested Solution
No reaction or low conversion Incomplete ylide formation.Ensure the base is fresh and potent (e.g., use a new bottle of KOtBu or titrate n-BuLi). For unstabilized ylides, confirm strictly anhydrous conditions.[14][19]
Low reactivity of the aldehyde or ylide.Increase reaction temperature or extend the reaction time. For stabilized ylides reacting with hindered substrates, consider switching to the more reactive Horner-Wadsworth-Emmons reaction.[5]
Formation of multiple products Ylide decomposition.Unstabilized ylides can be unstable. Generate the ylide and use it immediately. Consider generating the ylide in the presence of the aldehyde.[19]
Side reactions involving the indazole N-H.If using a strong base, consider protecting the indazole nitrogen (e.g., with a SEM or BOC group) prior to the Wittig reaction, although this adds steps. Alternatively, using precisely 1.0 eq of base for the ylide and adding it to the aldehyde may minimize N-H deprotonation.
Difficult purification Co-elution of product and TPPO.Optimize chromatography: try different solvent systems or use a different stationary phase (e.g., alumina). Consider recrystallization from various solvents.[18] As a last resort, use a chemical method to modify the polarity of residual phosphine/phosphine oxide.[16]

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Taylor, R. J. K., et al. (2021). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 883-888.
  • AdiChemistry. (n.d.). Wittig Reaction | Mechanism.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • Robichaud, F., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(8), 2594–2605.
  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
  • Wikipedia. (n.d.). Wittig reagents.
  • O'Brien, C. J., et al. (2009). Organic synthesis: The Wittig reaction cleans up. Nature Chemistry, 1(4), 268-269.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Reddit. (2022). Base for Wittig reaction with short alkyl chains. r/Chempros.
  • Kabalka, G. W., et al. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH.
  • BYJU'S. (n.d.). Wittig Reaction.
  • ResearchGate. (2017). An efficient synthesis of 1- H indazoles.
  • Egbertson, M. S., et al. (2010). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI.
  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube.
  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13177-13183.
  • Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC.
  • Reddit. (2020). Problems with wittig reaction. r/Chempros.
  • Reddit. (2022). Problems with wittig reaction. r/chemistry.
  • Beilstein Journals. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

The Strategic Derivatization of 1H-Indazole-6-Carbaldehyde: A Gateway to Novel Kinase Inhibitors and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, a bioisostere of the natural indole nucleus, allows it to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, making it an ideal framework for the design of potent and selective kinase inhibitors.[1][4] Numerous approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole motif, underscoring its therapeutic significance.[2][5] The strategic functionalization of the indazole ring is therefore a paramount objective in drug discovery. 1H-indazole-6-carbaldehyde emerges as a particularly valuable starting material, offering a versatile aldehyde "handle" for a wide array of chemical transformations to explore novel chemical space and optimize pharmacological properties.[6]

This technical guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Leveraging the Aldehyde Handle

The aldehyde group at the C-6 position is an electrophilic center ripe for nucleophilic attack and a precursor for numerous functional group interconversions. This allows for the systematic elaboration of the indazole core to build structure-activity relationships (SAR).

G cluster_products Diverse Scaffolds for Medicinal Chemistry A This compound B Primary/Secondary Amines (Reductive Amination) A->B NaBH(OAc)₃ or NaBH₃CN C Phosphonium Ylides (Wittig Reaction) A->C Base (e.g., n-BuLi, NaH) D Organometallic Reagents (e.g., Grignard, Organolithium) A->D Et₂O or THF E Active Methylene Compounds (Knoevenagel Condensation) A->E Base (e.g., Piperidine) F Oxidation A->F e.g., KMnO₄, Ag₂O G Resulting Amine Derivatives B->G H Alkene Derivatives C->H I Secondary Alcohol Derivatives D->I J α,β-Unsaturated Systems E->J K Carboxylic Acid Derivatives F->K

Caption: Key derivatization pathways for this compound.

Protocol 1: Reductive Amination for Amine Library Synthesis

Scientific Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not require stringent anhydrous conditions. This one-pot procedure is highly efficient for generating large libraries of amine derivatives for SAR studies.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

    • Add the desired primary or secondary amine (1.1 eq).

    • If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction Execution:

    • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. The reaction is often slightly exothermic.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure amine derivative.

ParameterConditionRationale
Starting Material This compoundProvides the core scaffold and electrophilic aldehyde.
Reagents Primary/Secondary Amine, NaBH(OAc)₃Amine provides the R-group diversity; NaBH(OAc)₃ is a mild and selective reducing agent.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and does not interfere with the reaction.
Temperature Room TemperatureSufficient for imine formation and reduction.
Reaction Time 2-16 hoursDependent on the steric and electronic nature of the amine.
Typical Yield 60-95%Generally high for a wide range of amines.

Protocol 2: Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[9][10] This reaction is highly valuable for extending carbon chains and introducing double bonds, which can act as rigid linkers or be further functionalized. The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide used.[7][11]

Detailed Step-by-Step Protocol:

  • Ylide Generation (in situ):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red).

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0°C and add the aldehyde solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • The byproduct, triphenylphosphine oxide, can often be challenging to remove. It can sometimes be precipitated by concentrating the organic layer and adding a non-polar solvent like hexane or diethyl ether, followed by filtration.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Triphenylphosphonium Salt C Phosphorus Ylide Generation A->C B Strong Base (e.g., n-BuLi) B->C E Wittig Reaction C->E D This compound D->E F Crude Product (Alkene + Triphenylphosphine Oxide) E->F G Quench & Extract F->G H Column Chromatography G->H I Pure Alkene Derivative H->I

Caption: Experimental workflow for the Wittig reaction.

Protocol 3: Suzuki Cross-Coupling for Biaryl Scaffold Synthesis

Scientific Rationale: While this compound itself is not a direct substrate for Suzuki coupling, it can be readily converted to a coupling partner. A common strategy involves converting the aldehyde to a more stable group and then halogenating the indazole ring, or starting from a halo-indazole carbaldehyde. For this guide, we will assume a common medicinal chemistry workflow: protection/conversion of the aldehyde, followed by halogenation and then Suzuki coupling. A more direct, albeit advanced, route would involve C-H activation.

This protocol will describe the Suzuki-Miyaura coupling on a pre-functionalized 6-bromo-1H-indazole derivative, a key transformation for creating biaryl structures.[12][13][14] These structures are crucial for exploring interactions with hydrophobic pockets in target proteins. Palladium catalysts, such as Pd(dppf)Cl₂, are highly effective for this transformation.[12]

Workflow Overview:

  • Protection/Conversion of Aldehyde: Convert the aldehyde of this compound to a robust group (e.g., an acetal) or reduce it to an alcohol and protect it (e.g., as a silyl ether). This prevents unwanted side reactions during the subsequent steps.

  • Halogenation: Regioselectively introduce a bromine or iodine atom onto the indazole ring, typically at the C3 or C5/C7 positions, using reagents like N-Bromosuccinimide (NBS).

  • Suzuki Coupling: Perform the Pd-catalyzed cross-coupling of the halo-indazole with a boronic acid or ester.

  • Deprotection: Remove the protecting group to reveal the original (or modified) functionality.

Detailed Step-by-Step Protocol (Illustrative for a 6-Bromoindazole):

  • Reaction Setup:

    • To a reaction vessel, add 6-bromo-1H-indazole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Execution:

    • Add a degassed solvent system. A mixture of an organic solvent like dioxane, DME, or toluene and water (e.g., 4:1 ratio) is commonly used.

    • Heat the reaction mixture to 80-110°C and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude biaryl product by column chromatography on silica gel.

ParameterConditionRationale
Substrates Halo-indazole, Boronic Acid/EsterCoupling partners for C-C bond formation.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, etc.Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEProvides solubility for both organic and inorganic reagents.
Temperature 80-110°CRequired to drive the catalytic cycle efficiently.
Typical Yield 50-90%Highly dependent on substrates and catalyst system.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. The protocols detailed herein—reductive amination, Wittig olefination, and Suzuki cross-coupling—represent foundational strategies for its derivatization. These methods enable the systematic exploration of the chemical space around the privileged indazole scaffold, facilitating the generation of compound libraries with diverse physicochemical properties.[3] By leveraging these robust synthetic transformations, researchers can efficiently develop novel molecular entities with enhanced potency, selectivity, and drug-like properties, paving the way for the next generation of indazole-based therapeutics.[4][15]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold.
  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Zhang, C., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH.
  • Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BenchChem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
  • (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
  • Boujdi, K., et al. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • BenchChem. (n.d.). A Technical Guide to the Molecular Structure of 6-Nitro-1H-indazole-3-carbaldehyde.
  • (n.d.). Wittig Reaction - Common Conditions.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • (n.d.). Wittig reaction. Wikipedia.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carbaldehyde.
  • (2023). Wittig Reaction. Chemistry LibreTexts.

Sources

Application Note: A Comprehensive Guide to the Formylation of 1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formylation of the 1H-indazole scaffold, particularly at the C3 position, is a cornerstone transformation in medicinal chemistry. The resulting 1H-indazole-3-carbaldehydes are pivotal intermediates for the synthesis of a multitude of bioactive compounds, including several FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth analysis of a highly efficient and optimized protocol for synthesizing 1H-indazole-3-carbaldehyde derivatives via the nitrosation of indoles. We will explore the causality behind the experimental design, present detailed, step-by-step procedures, and offer characterization data for key products. This document is intended to serve as a practical and authoritative resource for researchers engaged in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Importance of 1H-Indazole-3-Carbaldehyde

The indazole nucleus is a privileged scaffold in modern drug development, largely because it acts as a bioisostere of indole, enabling potent hydrogen bonding interactions within the active sites of proteins.[1][3] Functionalization at the 3-position has proven particularly fruitful, leading to blockbuster drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®), which are critical in oncology.[1]

The aldehyde group at the C3 position is an exceptionally versatile chemical handle. It serves as a gateway for a wide array of subsequent transformations, including:

  • Wittig and Knoevenagel condensations to form alkenes.[1]

  • Reductive amination to introduce diverse amine side chains.[4]

  • Cyclization reactions to construct more complex heterocyclic systems like oxazoles or benzimidazoles.[1]

Given its strategic importance, a reliable and high-yielding protocol for the synthesis of 1H-indazole-3-carbaldehyde is essential for any research program targeting this scaffold. While classic formylation methods like the Vilsmeier-Haack or Duff reactions exist, the direct conversion of indoles via nitrosation has emerged as a superior strategy due to its mild conditions and broad substrate scope.[3][5]

Mechanistic Insight: From Indole to Indazole-3-Carbaldehyde

The conversion of an indole to a 1H-indazole-3-carbaldehyde is a fascinating rearrangement reaction. The process is initiated by the nitrosation of the indole ring, typically at the C3 position, under mildly acidic conditions. This generates a nitroso-indole intermediate which then undergoes a cascade of events involving ring opening of the pyrrole moiety, followed by an intramolecular cyclization involving the newly formed functionalities to yield the thermodynamically stable 1H-indazole ring system. The aldehyde at the C3 position is formed concomitantly during this rearrangement. This method elegantly bypasses the need to pre-form the indazole ring, often providing higher yields and cleaner reactions compared to direct formylation of 1H-indazole itself.

A key advantage of this protocol is the use of a slightly acidic environment. This is critical for the in situ generation of the active nitrosating agent (nitrous acid, HNO₂) from sodium nitrite (NaNO₂), while being mild enough to prevent degradation of the acid-sensitive indole starting material and the final aldehyde product.[1]

Featured Protocol: Synthesis of 1H-Indazole-3-carbaldehyde via Nitrosation

This section details a robust and highly reproducible procedure for the synthesis of the parent 1H-indazole-3-carbaldehyde from indole.[1]

Materials and Equipment

Reagents:

  • Indole (C₈H₇N)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Experimental Procedure

The following workflow diagram outlines the key stages of the synthesis.

G cluster_prep Nitrosating Agent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_NaNO2 Dissolve NaNO₂ in H₂O prep_cool Cool to 0 °C prep_NaNO2->prep_cool prep_HCl Slowly add 2 N HCl prep_cool->prep_HCl prep_DMF Add DMF prep_HCl->prep_DMF react_add Add Indole solution at 0 °C prep_DMF->react_add prep_indole Dissolve Indole in DMF prep_indole->react_add react_stir Stir at Room Temp (3h) workup_extract Extract with EtOAc (3x) react_stir->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry over MgSO₄ workup_wash->workup_dry workup_evap Concentrate in vacuo workup_dry->workup_evap purify_col Purify by Column Chromatography workup_evap->purify_col final_product 1H-Indazole-3-carbaldehyde purify_col->final_product caption Workflow for the Synthesis of 1H-Indazole-3-carbaldehyde G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Attack Electrophilic Attack Vilsmeier->Attack Indazole 1H-Indazole Indazole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 1H-Indazole-3-carbaldehyde Hydrolysis->Product caption General Mechanism of the Vilsmeier-Haack Reaction

Sources

Application Note: A Detailed Protocol for the Column Chromatography Purification of 1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of 1H-indazole-6-carbaldehyde using silica gel column chromatography. This compound is a critical building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and the reliability of biological assays.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in chromatographic principles. We explain the causality behind experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the execution of the column separation, ensuring a reproducible and efficient purification process.

Introduction

The indazole scaffold is a prominent heterocycle in modern drug discovery, with derivatives exhibiting a wide range of biological activities.[4] this compound, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents, including kinase inhibitors for oncology.[1][3] The aldehyde functional group allows for a variety of chemical transformations, making it a valuable precursor for creating complex molecular architectures.[3]

Given its role as a foundational reagent, the purity of this compound is not merely a matter of quality control but a prerequisite for generating reliable and reproducible research data. Impurities, such as unreacted starting materials or side-products from its synthesis (e.g., the corresponding carboxylic acid from over-oxidation), can interfere with downstream reactions, leading to lower yields and the formation of complex product mixtures.[5]

Column chromatography is a fundamental, powerful, and widely adopted technique for the purification of organic compounds.[6][7] This note details an optimized protocol using normal-phase silica gel chromatography, a method ideally suited for separating moderately polar compounds like this compound from both less polar and more polar impurities.

Principles of the Purification Strategy

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. The separation mechanism relies on the differential partitioning of the crude mixture's components between a polar stationary phase and a less polar mobile phase.

Rationale for Stationary Phase Selection

Silica Gel (SiO₂) is the stationary phase of choice for this application. Its surface is populated with polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes.[8][9] The key physicochemical properties of this compound—namely the hydrogen bond-donating N-H group of the indazole ring, the polar aldehyde group, and the aromatic system—allow it to interact moderately with the silica surface. This interaction strength is sufficient for retention but not so strong as to make elution prohibitively difficult. This choice allows for effective separation from common non-polar impurities, which will elute quickly, and highly polar impurities (like a carboxylic acid byproduct), which will be strongly retained.[5]

Mobile Phase Optimization: The Key to Resolution

The mobile phase, or eluent, serves to move the analytes through the column. Its polarity is the most critical variable to manipulate for achieving separation.[8][10] A binary solvent system composed of a non-polar solvent and a polar modifier is ideal.

  • Non-Polar Component (e.g., Hexanes or Petroleum Ether): This component has minimal affinity for the silica gel and serves as the weak solvent, ensuring that compounds with any polarity are retained on the column.

  • Polar Modifier (e.g., Ethyl Acetate, EtOAc): This component is more polar and competes with the analytes for the binding sites on the silica gel. Increasing the concentration of ethyl acetate in the mobile phase will increase the eluent's polarity, thereby displacing the analytes from the stationary phase and accelerating their elution.[11]

The optimal ratio of these solvents is determined empirically using Thin-Layer Chromatography (TLC), which serves as a rapid and material-sparing model for the column separation.[6][12] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) of approximately 0.2-0.4, as this value typically translates to good separation on a packed column.[6]

Materials and Equipment

Materials:

  • Crude this compound

  • Silica Gel for flash chromatography (230-400 mesh)[6]

  • Hexanes or Petroleum Ether (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM) (for sample preparation)

  • Silica gel 60 F254 TLC plates

  • Celite® (optional, for dry loading)

Equipment:

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Erlenmeyer flasks and beakers

  • Test tubes or fraction collection vials

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Rotary evaporator

  • Glassware for sample preparation (round-bottom flasks)

  • Cotton or glass wool

Experimental Protocol

This protocol is divided into a preparatory phase (TLC analysis) and the main purification phase (column chromatography).

Step 1: Method Development with Thin-Layer Chromatography (TLC)

This initial step is critical for determining the optimal mobile phase composition and ensuring the success of the column purification.

  • Prepare a Sample Solution: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent system. Start with a low-polarity mixture, such as 20% ethyl acetate in hexanes (1:4 EtOAc:Hexanes).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analyze and Optimize: Calculate the Rƒ value for the product spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

    • If the Rƒ is too low (<0.2), the compound is too strongly retained. Increase the polarity of the mobile phase (e.g., to 30% or 40% EtOAc).

    • If the Rƒ is too high (>0.5), the compound elutes too quickly. Decrease the polarity (e.g., to 10% EtOAc).

  • Confirm Separation: The ideal solvent system will show clear separation between the product spot (target Rƒ ≈ 0.3) and any visible impurities.

Step 2: Sample Preparation (Dry Loading)

Dry loading is highly recommended as it often leads to better resolution and avoids issues related to sample solubility in the initial, low-polarity eluent.[6]

  • Dissolve the entire batch of crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Concentrate the mixture using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is now ready to be loaded onto the column.

Step 3: Column Packing and Equilibration
  • Prepare the Column: Secure a glass column of appropriate size (a general rule is to use 40-80 g of silica for every 1 g of crude product) in a vertical position. Place a small plug of cotton or glass wool at the bottom.

  • Pack the Column (Slurry Method): In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC (e.g., 10% EtOAc in hexanes). Pour the slurry into the column.

  • Settle and Equilibrate: Gently tap the column to ensure even packing and drain the excess solvent until the solvent level meets the top of the silica bed. Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Never let the column run dry.

Step 4: Loading, Elution, and Fraction Collection
  • Load the Sample: Carefully add the prepared dry-loaded sample as a uniform layer on top of the silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Begin Elution: Carefully add the mobile phase to the column reservoir. Start with the low-polarity solvent system identified during TLC development (e.g., 10% EtOAc in hexanes).

  • Apply Gradient (Optional but Recommended): If TLC showed impurities that were close to the product, a gradient elution is effective. Start with the low-polarity mobile phase for a few column volumes, then gradually increase the percentage of ethyl acetate (e.g., move from 10% to 20%, then to 30% EtOAc). This will first elute non-polar impurities, followed by your target compound, leaving highly polar impurities on the column.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

Step 5: Analysis of Fractions and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions onto a TLC plate. Develop the plate using the optimal solvent system (the one giving an Rƒ of ~0.3).

  • Identify and Combine Pure Fractions: Visualize the TLC plate under UV light. Identify all fractions that contain only the spot corresponding to the pure this compound. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator. The resulting solid is the purified this compound.

  • Final Characterization: Determine the yield and confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR).[13][14]

Data and Expected Results

The following tables summarize key properties and recommended starting parameters for the purification.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 669050-69-5 [3][13][14]
Molecular Formula C₈H₆N₂O [3][13][14]
Molecular Weight 146.15 g/mol [3][13]
Appearance White to pale yellow solid [3][13][14]

| Melting Point | 180-185 °C |[13][14] |

Table 2: Recommended Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard polar stationary phase for moderately polar analytes.
Mobile Phase System Ethyl Acetate in Hexanes Offers a wide polarity range for effective elution.
Optimal TLC Rƒ ~0.3 Provides good separation and a reasonable elution time on the column.[6]
Loading Method Dry Loading Ensures high resolution and prevents band broadening.[6]

| Elution Method | Step-gradient elution | Efficiently separates compounds with varying polarities. |

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow TLC Step 1: TLC Method Development Sample_Prep Step 2: Sample Prep (Dry Loading) TLC->Sample_Prep Determines Solvent System Elution Step 4: Elution & Fraction Collection Sample_Prep->Elution Column_Prep Step 3: Column Packing & Equilibration Column_Prep->Elution Prepares Column Analysis Step 5: Fraction Analysis (TLC) Elution->Analysis Isolation Product Isolation (Solvent Removal) Analysis->Isolation Combine Pure Fractions Final_Product Purified This compound Isolation->Final_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting

  • Poor Separation (Overlapping Spots): The mobile phase may be too polar. Reduce the proportion of ethyl acetate. Alternatively, ensure the column is not overloaded with crude material.

  • Product Does Not Elute: The mobile phase is not polar enough. Gradually increase the concentration of ethyl acetate.

  • Cracked or Channeled Silica Bed: This is often due to improper packing or the column running dry. Repack the column carefully using the slurry method.

  • Streaking on TLC Plate: The sample may be too concentrated, or the compound might be acidic/basic. Adding a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes improve peak shape, although it is not typically necessary for this compound.

Conclusion

This application note provides a validated, step-by-step protocol for the purification of this compound using silica gel column chromatography. By first optimizing the separation conditions with TLC and then employing a systematic approach to column packing, loading, and elution, researchers can consistently obtain this key synthetic intermediate in high purity. Adherence to this protocol will facilitate the synthesis of complex molecules for drug discovery and other advanced scientific applications, ensuring the integrity and reproducibility of experimental outcomes.

References

  • Cailly, T., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 2334-2341.
  • PubChem. (n.d.). 1H-Indazole-5-carboxaldehyde.
  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-carbaldehyde.
  • Chem-Impex. (n.d.). 1H-Indazole-5-carbaldehyde.
  • Research Journal of Pharmacy and Technology. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ScienceDirect. (n.d.). Selection of SFC stationary and mobile phases.
  • ResearchGate. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Chem-Impex. (n.d.). This compound.
  • PubMed. (2022). Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography.
  • Manipal Research Portal. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Wikipedia. (n.d.). Indazole.

Sources

Application Notes and Protocols for the Synthesis of 6-Aminoindazole Derivatives from 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aminoindazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole nucleus of tryptophan and engage in crucial hydrogen bonding interactions within protein active sites.[1][2] Among the various substituted indazoles, 6-aminoindazole derivatives have emerged as a particularly important class of compounds, exhibiting a wide spectrum of biological activities. These derivatives are key components in the development of novel therapeutics, including potent kinase inhibitors for oncology and agents targeting other important biological pathways.[3][4] The strategic introduction of diverse substituents on the 6-amino group allows for the fine-tuning of pharmacological properties, making the synthesis of these derivatives a critical endeavor in medicinal chemistry.

This application note provides a comprehensive guide to the synthesis of 6-aminoindazole derivatives, with a focus on a versatile and efficient pathway starting from the readily accessible precursor, 1H-indazole-6-carbaldehyde. We will detail the synthesis of this key starting material and provide robust protocols for its conversion to a variety of 6-aminoindazole derivatives via reductive amination. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in the field.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-stage process. The first stage is the preparation of the key intermediate, this compound. While commercially available, a reliable synthetic protocol from a more common starting material provides greater flexibility and control for research and development. The second stage focuses on the core transformation: the conversion of the aldehyde functionality into a diverse array of primary, secondary, and tertiary amines through reductive amination.

Synthetic_Strategy 6-Bromo-1H-indazole 6-Bromo-1H-indazole This compound This compound 6-Bromo-1H-indazole->this compound Lithium-Halogen Exchange & Formylation 6-Aminoindazole Derivatives 6-Aminoindazole Derivatives This compound->6-Aminoindazole Derivatives Reductive Amination

Caption: Overall synthetic workflow.

PART 1: Synthesis of the Key Intermediate: this compound

A robust method for the synthesis of this compound involves a lithium-halogen exchange on 6-bromo-1H-indazole, followed by formylation using N,N-dimethylformamide (DMF). This approach is a standard and reliable method for the introduction of an aldehyde group onto an aromatic ring.[5]

Protocol 1: Synthesis of 6-Bromo-1H-indazole

This protocol is adapted from a documented large-scale synthesis.[6]

Materials:

  • 4-bromo-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Heptane

  • Concentrated Hydrochloric acid

  • 50% Aqueous Sodium Hydroxide

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol 2: Synthesis of this compound

This protocol is based on established organometallic principles.[5][7]

Materials:

  • 6-Bromo-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-bromo-1H-indazole (1.0 eq). Dissolve it in anhydrous THF.

  • Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78°C. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Spectroscopic Data for this compound [8]

Parameter Value
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
CAS Number 669050-69-5
Appearance Solid

PART 2: Synthesis of 6-Aminoindazole Derivatives via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[9][10] The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This can be performed in a one-pot procedure, offering high efficiency and atom economy.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde This compound Imine Imine Aldehyde->Imine + R1R2NH - H2O Amine R1R2NH Product 6-Aminoindazole Derivative Imine->Product [H] (Reducing Agent)

Caption: General workflow for reductive amination.

Protocol 3: General Procedure for Reductive Amination of this compound

This protocol provides a general framework that can be adapted for the synthesis of a wide range of 6-aminoindazole derivatives.[11]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in DCM or DCE.

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aminoindazole derivative.

Table 2: Representative Examples of 6-Aminoindazole Derivatives

Amine Input Product Structure Potential Application
Ammonia6-(Aminomethyl)-1H-indazolePrimary amine building block
Benzylamine6-(Benzylaminomethyl)-1H-indazoleIntermediate for further derivatization
Morpholine4-((1H-Indazol-6-yl)methyl)morpholineIntroduction of a heterocyclic moiety
Piperidine1-((1H-Indazol-6-yl)methyl)piperidineModulation of physicochemical properties

Causality Behind Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

  • Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic, which is suitable for the reaction conditions.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely utilized synthetic methodologies. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of 6-aminoindazole derivatives from this compound via reductive amination represents a versatile and efficient strategy for accessing a diverse library of compounds with significant potential in drug discovery. The detailed protocols and experimental insights provided in this application note are intended to empower researchers to confidently synthesize these valuable molecules and accelerate their research and development efforts. The ability to systematically modify the 6-amino substituent provides a powerful tool for structure-activity relationship (SAR) studies, ultimately contributing to the design of next-generation therapeutics.

References

  • Hoang, V.-H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44849–44863. [Link]
  • SpectraBase. (n.d.). This compound. [Link]
  • Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research, 5(1), 12-19. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4946. [Link]
  • Sawant, A., et al. (2022). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Journal of the Iranian Chemical Society, 19(10), 4147-4163. [Link]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12534–12542. [Link]
  • Hoang, V.-H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44849–44863. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(11), 2136-2165. [Link]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]
  • ResearchGate. (2025).
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Master Organic Chemistry. (2017).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.).

Sources

Application Notes and Protocols for the Synthesis of Antileishmanial Agents from 1H-Indazole-6-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitro-Indazole Scaffold in Antileishmanial Drug Discovery

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel, effective, and safe chemotherapeutic agents.[1] In this context, the indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities.

While the prompt specifies 1H-indazole-6-carbaldehyde, a thorough review of the current literature reveals that for the synthesis of potent antileishmanial agents, a critical modification to this scaffold is paramount: the introduction of a nitro group at the 6-position and the utilization of the aldehyde at the 3-position. The resulting starting material, 6-nitro-1H-indazole-3-carbaldehyde , serves as a significantly more effective precursor for compounds with promising activity.[2][3] The electron-withdrawing nature of the nitro group is believed to be crucial for the mechanism of action, which often involves bioreduction to generate cytotoxic radical species within the parasite.[4][5]

This guide provides a comprehensive, in-depth overview of the synthesis and application of derivatives from this key nitro-indazole scaffold. We will detail the synthetic pathways from the readily accessible 6-nitroindole precursor to the versatile 3-chloro-6-nitro-1H-indazole intermediate, and its subsequent elaboration into diverse heterocyclic systems with demonstrated antileishmanial potency. Furthermore, we will present detailed protocols for the biological evaluation of these compounds and discuss their proposed mechanism of action targeting the parasite's unique redox metabolism.

Synthetic Strategy and Experimental Protocols

The overall synthetic strategy is a multi-stage process designed for versatility and efficiency. It begins with the synthesis of the key aldehyde intermediate, followed by its conversion to a reactive chloro-indazole, which then serves as the linchpin for diversification via 1,3-dipolar cycloaddition reactions.

G cluster_0 Stage 1: Synthesis of Key Aldehyde cluster_1 Stage 2: Formation of Reactive Intermediate cluster_2 Stage 3: Diversification via Cycloaddition cluster_3 Stage 4: Biological Evaluation A 6-Nitroindole B 6-Nitro-1H-indazole-3-carbaldehyde A->B  Nitrosation (NaNO₂, HCl, DMF) C 3-Chloro-6-nitro-1H-indazole B->C  Chlorination (SOCl₂) D N-propargyl-6-nitroindazole C->D Alkylation F N-allyl-6-nitroindazole C->F Alkylation E 1,2,3-Triazole Derivatives D->E [3+2] Cycloaddition (Azides, Cu(I)) I Final Compounds (Triazoles, Isoxazolines, etc.) E->I G Isoxazoline Derivatives F->G [3+2] Cycloaddition (Nitrile Oxides) H Isoxazole Derivatives G->H Oxidation H->I J Antileishmanial Activity (IC₅₀) Cytotoxicity (CC₅₀) Selectivity Index (SI) I->J In Vitro Assays

Figure 1: Overall workflow for the synthesis and evaluation of indazole-based antileishmanial agents.
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol describes the conversion of a commercially available indole into the key indazole-3-carbaldehyde intermediate via a nitrosation reaction. This "scaffold hopping" is necessary because direct formylation of the indazole C3 position is generally ineffective.[6] The use of a reverse-addition technique, where the indole solution is added to the pre-formed nitrosating agent, is crucial to minimize the formation of dimeric byproducts and improve yields.[7]

Materials:

  • 6-Nitroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 mmol, 8 equiv.) in deionized water (1.6 mL).[7][8]

  • Slowly add 2 N aqueous HCl (7 mmol, 7 equiv.) to the sodium nitrite solution while maintaining the temperature at 0 °C.[8]

  • Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes, then add DMF (3 mL).[7]

  • Reaction: In a separate flask, prepare a solution of 6-nitroindole (1 mmol, 1 equiv.) in DMF (3 mL).[8]

  • Add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[6][7]

  • After the addition is complete, heat the reaction mixture to 80 °C and stir under an inert atmosphere for 6 hours. The higher temperature is required for the efficient conversion of electron-poor indoles.[9]

  • Work-up: Cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 25 mL).[8]

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 6-nitro-1H-indazole-3-carbaldehyde.[8]

Protocol 2: Synthesis of the Key Intermediate: 3-Chloro-6-nitro-1H-indazole

The aldehyde at the C3 position is converted to a chloro group, creating a reactive site for subsequent nucleophilic substitution and cycloaddition reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

  • 6-Nitro-1H-indazole-3-carbaldehyde

  • Thionyl chloride (SOCl₂)

  • Toluene (or other suitable inert solvent)

Procedure:

  • In a round-bottom flask, suspend 6-nitro-1H-indazole-3-carbaldehyde (1 equiv.) in toluene.

  • Add thionyl chloride (2-3 equiv.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude 3-chloro-6-nitro-1H-indazole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Bioactive Derivatives via 1,3-Dipolar Cycloaddition

The 3-chloro-6-nitro-1H-indazole is a versatile precursor. After N-alkylation with a suitable dipolarophile precursor (e.g., propargyl bromide or allyl bromide), it can undergo 1,3-dipolar cycloaddition to generate a variety of five-membered heterocycles.[2] This "click chemistry" approach is highly efficient and regioselective, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

A. Synthesis of 1,2,3-Triazole Derivatives (CuAAC Method):

  • N-propargylation: First, alkylate the 3-chloro-6-nitro-1H-indazole with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to obtain N-propargyl-3-chloro-6-nitro-1H-indazole.

  • Cycloaddition: To a solution of the N-propargylated indazole (1 equiv.) and a desired organic azide (1.1 equiv.) in a t-BuOH/H₂O mixture, add sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography.[2]

B. Synthesis of Isoxazoline/Isoxazole Derivatives:

  • N-allylation: Alkylate the 3-chloro-6-nitro-1H-indazole with allyl bromide to obtain N-allyl-3-chloro-6-nitro-1H-indazole.[10]

  • Nitrile Oxide Generation: In a separate flask, generate the nitrile oxide in situ. For example, treat an aldoxime with an oxidizing agent like sodium hypochlorite (NaOCl).

  • Cycloaddition: Add the N-allylated indazole to the solution containing the freshly generated nitrile oxide.

  • Stir the reaction at room temperature until completion (monitored by TLC). This cycloaddition yields the isoxazoline ring.[2]

  • The isoxazoline can be subsequently oxidized to the corresponding isoxazole if desired, using an appropriate oxidizing agent (e.g., DDQ or MnO₂).

  • Purify the final product by standard chromatographic methods.

Biological Activity and Data Presentation

Derivatives synthesized from the 3-chloro-6-nitro-1H-indazole scaffold have demonstrated significant in vitro activity against various Leishmania species. The inhibitory potency is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of the parasite population by 50%.

Table 1: In Vitro Antileishmanial Activity (IC₅₀) of 3-Chloro-6-nitro-1H-indazole Derivatives [1]

Compound ID Derivative Class L. infantum IC₅₀ (µM) L. tropica IC₅₀ (µM) L. major IC₅₀ (µM)
4 Isoxazoline 5.53 >200 >200
5 Isoxazoline 4.00 >200 >200
11 1,2,3-Triazole 6.00 76.00 >200
13 1,2,3-Triazole 110.00 186.00 38.00

| Glucantime | Reference Drug | 29.8 µg/mL | 15.6 µg/mL | 39.0 µg/mL |

Note: Data is adapted from El Omari, et al. (2021). Lower IC₅₀ values indicate higher potency. ">200" indicates no significant activity at the highest tested concentration.

Cytotoxicity and Selectivity Index (SI)

An essential aspect of drug development is ensuring that the compound is selectively toxic to the parasite and not the host cells. Cytotoxicity is measured as the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., murine macrophages). The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to the antileishmanial IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value is desirable, as it indicates a wider therapeutic window. For instance, a nitroindazole derivative, VATR131, has been reported with a high selectivity index of 875 against L. amazonensis, highlighting the potential of this class of compounds.[11]

Protocols for Biological Evaluation

Protocol 4: In Vitro Antileishmanial Activity Assay (Promastigotes)

This protocol uses the MTT assay to determine the viability of Leishmania promastigotes (the motile, insect-stage form) after exposure to the test compounds.

Materials:

  • Logarithmic phase Leishmania promastigotes (L. major, L. infantum, etc.)

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., isopropanol/HCl or SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed 100 µL of promastigote culture (e.g., 1 x 10⁶ cells/mL) into the wells of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells for a positive control (e.g., Amphotericin B or Glucantime) and a negative control (vehicle, e.g., 0.1% DMSO).

  • Incubate the plates at the appropriate temperature (e.g., 26 °C) for 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software.

Protocol 5: Cytotoxicity Assay (CC₅₀) on Murine Macrophages

Materials:

  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete culture medium (e.g., DMEM) with FBS

  • Test compounds, MTT solution, solubilization solution as above

Procedure:

  • Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate at 37 °C with 5% CO₂ for 24 hours to allow for cell adherence.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate for a further 48-72 hours.

  • Perform the MTT assay as described in Protocol 4 (steps 4-6).

  • Calculate the percentage of cell viability relative to the untreated control wells.

  • Determine the CC₅₀ value from the dose-response curve.

Mechanism of Action: Targeting the Parasite's Achilles' Heel

The selective toxicity of nitro-indazole derivatives is largely attributed to their ability to exploit a unique biochemical pathway in Leishmania that is absent in their mammalian hosts: the trypanothione redox system.[12]

Trypanothione Reductase (TryR): The Prime Target

In mammals, the glutathione/glutathione reductase system protects cells from oxidative damage. Leishmania, however, relies on a different molecule, trypanothione [T(SH)₂], and its corresponding enzyme, Trypanothione Reductase (TryR) .[13] TryR is a flavoenzyme responsible for maintaining the intracellular pool of reduced trypanothione, which is essential for detoxifying reactive oxygen species (ROS) produced by host macrophages as a primary defense mechanism.[14][15]

Because TryR is essential for parasite survival and has no close homolog in humans, it is considered an excellent and validated drug target.[12][13]

G cluster_0 Host Macrophage Response cluster_1 Leishmania Redox Defense (Normal) cluster_2 Inhibition by Nitro-Indazole Derivatives A Macrophage B Reactive Oxygen Species (ROS) (e.g., H₂O₂) A->B Phagocytosis of Leishmania C Trypanothione Disulfide (TS₂) B->C Oxidizes T(SH)₂ F Detoxified Products (e.g., H₂O) K Oxidative Stress & Cell Death B->K Accumulation of ROS D Reduced Trypanothione (T(SH)₂) C->D Reduction D->B Reduces ROS E Trypanothione Reductase (TryR) H Inhibition G Nitro-Indazole Derivative G->E Direct Inhibition I Parasite Nitroreductase G->I Bioreduction J Reactive Nitrogen Species (NO·, etc.) I->J J->K

Figure 2: Proposed mechanism of action of nitro-indazole derivatives against Leishmania.
Dual-Action Mechanism

The antileishmanial effect of these compounds is likely twofold:

  • Direct Enzyme Inhibition: Molecular docking studies have shown that 3-chloro-6-nitro-1H-indazole derivatives can bind with high affinity to the active site of TryR, preventing it from reducing trypanothione disulfide. This direct inhibition cripples the parasite's primary defense against oxidative stress.[2]

  • Generation of Reactive Nitrogen Species: The nitro group is a key pharmacophoric feature. It can be reduced by parasitic nitroreductases (NTRs) to form highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, and nitric oxide radicals.[4][5] These species induce widespread, irreversible damage to parasite macromolecules, including DNA, lipids, and proteins, leading to cell death.[16]

This dual mechanism, which both disarms the parasite's defenses and simultaneously launches a chemical attack, makes the 6-nitro-1H-indazole-3-carbaldehyde scaffold a highly promising starting point for the development of the next generation of antileishmanial drugs.

References

  • El Omari, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2246-2258.
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12858-12867.
  • Petri e Alva, A. C. S., et al. (2016). Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. Experimental Parasitology, 162, 36-42.
  • Ilari, A., et al. (2020). Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. International Journal of Molecular Sciences, 21(21), 8345.
  • Konreddy, A. K., & Dubey, V. K. (2008). Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design. Current Medicinal Chemistry, 15(8), 785-794.
  • Pacheco, G. G., et al. (2021). Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity. Journal of Medicinal Chemistry, 64(15), 11476-11494.
  • Petri e Alva, A. C. S., et al. (2018). Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes. Parasitology International, 67(5), 583-589.
  • ResearchGate (2021). Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity | Request PDF.
  • AboutScience (2021). Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design.
  • SciELO (2018). Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes.
  • PLOS (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening.
  • PubMed Central (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening.
  • MDPI (2023). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131.
  • ResearchGate (2022). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values | Request PDF.
  • Semantic Scholar (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.
  • RSC Publishing (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Frontiers (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • ResearchGate (2017). (PDF) SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE.
  • J. Mar. Chim. Heterocycl. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1H-indazole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. In this comprehensive resource, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, serving as a key precursor for a variety of pharmacologically active compounds. However, its synthesis can be challenging due to the difficulty of direct formylation at the C6 position of the indazole ring. This guide will explore robust, multi-step synthetic strategies and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is direct formylation of 1H-indazole at the C6 position generally not a high-yielding method?

A1: Direct electrophilic formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, on the indazole ring are often not regioselective and can be inefficient. The electronic properties of the indazole nucleus favor substitution at other positions, primarily the C3 position. This necessitates the use of multi-step synthetic routes that build the desired functionality from a pre-functionalized starting material.

Q2: What are the most promising synthetic routes to obtain this compound?

A2: The most reliable methods involve a multi-step approach. Two highly effective strategies are:

  • The Jacobson Indazole Synthesis: This classic method involves the cyclization of a suitably substituted aniline derivative. For this compound, this can be achieved starting from 4-amino-3-methylbenzaldehyde.

  • Oxidation of 6-methyl-1H-indazole: This is a straightforward approach where the readily available 6-methyl-1H-indazole is oxidized to the corresponding aldehyde.

Q3: What are the common side reactions I should be aware of?

A3: Depending on the chosen route, common side reactions can include:

  • Over-oxidation: In the oxidation of 6-methyl-1H-indazole, the aldehyde can be further oxidized to the corresponding carboxylic acid (1H-indazole-6-carboxylic acid).

  • Dimerization: In some indazole syntheses, particularly under harsh acidic conditions, dimerization of starting materials or intermediates can occur, leading to the formation of colored byproducts.[1]

  • Incomplete reaction: Failure to drive the reaction to completion will result in a mixture of starting material and product, complicating purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield in the Jacobson Indazole Synthesis from 4-bromo-2-methylaniline
  • Possible Cause 1: Incomplete diazotization.

    • Solution: Ensure the temperature is maintained at 0-5 °C during the addition of the diazotizing agent (e.g., isoamyl nitrite). Use a slight excess of the diazotizing agent and allow sufficient reaction time for complete conversion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aniline.

  • Possible Cause 2: Inefficient cyclization.

    • Solution: The cyclization step is often the most critical. Ensure the reaction is heated to the appropriate temperature (reflux) for a sufficient duration. The choice of solvent can also be crucial; chloroform is commonly used in this procedure.[2]

  • Possible Cause 3: Product loss during work-up.

    • Solution: After hydrolysis of the acetylated intermediate, ensure the pH is carefully adjusted to precipitate the product. Extraction with a suitable organic solvent like ethyl acetate should be performed multiple times to maximize recovery.

Problem 2: Low Yield and/or Over-oxidation in the Oxidation of 6-methyl-1H-indazole
  • Possible Cause 1: Inappropriate choice of oxidizing agent.

    • Solution: The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) is a selective reagent for the oxidation of benzylic methyl groups to aldehydes.[3][4] Manganese dioxide (MnO₂) is another effective and milder alternative.

  • Possible Cause 2: Harsh reaction conditions.

    • Solution: Optimize the reaction temperature and time. With SeO₂, the reaction is typically carried out in a high-boiling solvent like dioxane or xylene. With MnO₂, a chlorinated solvent like dichloromethane or chloroform at reflux is often used. Monitor the reaction closely by TLC to stop it once the starting material is consumed to minimize byproduct formation.

  • Possible Cause 3: Formation of byproducts.

    • Solution: The primary byproduct is the carboxylic acid. Using a slight excess of the methylindazole can sometimes help to consume the oxidant. Careful purification by column chromatography is essential to separate the desired aldehyde from the more polar carboxylic acid.

Detailed Experimental Protocols

Method 1: Synthesis of this compound via Jacobson Indazole Synthesis (from 4-bromo-2-methylaniline)

This two-step protocol first describes the synthesis of the key intermediate, 6-bromo-1H-indazole, followed by its conversion to the target aldehyde.

Step 1: Synthesis of 6-Bromo-1H-indazole [2]

  • Materials:

    • 4-bromo-2-methylaniline

    • Acetic anhydride

    • Potassium acetate

    • Isoamyl nitrite

    • Chloroform

    • Concentrated Hydrochloric acid

    • Sodium hydroxide

    • Heptane

  • Procedure:

    • Acetylation: In a reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

    • Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours. Monitor the reaction by TLC.

    • Work-up and Hydrolysis: After cooling, remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to hydrolyze the acetyl group.

    • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution to precipitate the product. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-bromo-1H-indazole.

Step 2: Conversion of 6-Bromo-1H-indazole to this compound (Illustrative Procedure)

  • Materials:

    • 6-bromo-1H-indazole

    • n-Butyllithium (n-BuLi)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 6-bromo-1H-indazole in anhydrous THF.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (typically 2.1 equivalents to deprotonate both the N-H and perform the halogen-metal exchange) dropwise, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1-2 hours.

    • Add anhydrous DMF dropwise and continue stirring at -78°C for another hour.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Method 2: Synthesis of this compound via Oxidation of 6-methyl-1H-indazole
  • Materials:

    • 6-methyl-1H-indazole

    • Selenium dioxide (SeO₂)

    • Dioxane or Xylene

    • Celite or silica gel

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 6-methyl-1H-indazole, selenium dioxide (typically 1.1-1.2 equivalents), and dioxane or xylene.

    • Heat the mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the starting material).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite or silica gel to remove the black selenium byproduct. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Summary Table

MethodKey ReagentsTypical Reaction ConditionsExpected YieldKey Challenges
Jacobson Synthesis 4-bromo-2-methylaniline, Isoamyl nitriteReflux in chloroform, ~20hModerate to GoodMulti-step, requires careful control of diazotization
Oxidation 6-methyl-1H-indazole, SeO₂ or MnO₂Reflux in dioxane or DCMModeratePotential for over-oxidation, handling of toxic SeO₂

Visualizing the Workflow

Jacobson Synthesis Workflow

Jacobson_Synthesis A Acetylation of 4-bromo-2-methylaniline B Diazotization & Cyclization (Isoamyl nitrite, Reflux) A->B C Hydrolysis (HCl) B->C D Work-up & Purification C->D E 6-Bromo-1H-indazole D->E F Halogen-Metal Exchange (n-BuLi, -78°C) E->F G Formylation (DMF) F->G H Aqueous Work-up G->H I Column Chromatography H->I J This compound I->J

Caption: Workflow for the Jacobson synthesis of this compound.

Oxidation Workflow

Oxidation_Workflow A 6-methyl-1H-indazole B Oxidation (SeO₂ or MnO₂, Reflux) A->B C Filtration B->C D Concentration C->D E Column Chromatography D->E F This compound E->F

Caption: Workflow for the oxidation of 6-methyl-1H-indazole.

References

  • Franck, X., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
  • Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. U.S.
  • Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. [Link]
  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 3071-3079. [Link]
  • Franck, X., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
  • NPTEL. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1935-1971. [Link]
  • Riley, H. L. (1932). Selenium Dioxide as an Oxidizing Agent. Journal of the American Chemical Society, 54(10), 4004-4005. [Link]
  • Zhour, M. X. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups.
  • YouTube. (2023). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. [Link]
  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. [Link]
  • Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Chemistry – A European Journal, 25(51), 11874-11878. [Link]
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5039-5046. [Link]

Sources

Technical Support Center: Synthesis of 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting a Vilsmeier-Haack formylation on 1H-indazole to synthesize this compound, but the reaction is sluggish and yields are poor. What is the primary issue?

A1: Direct Vilsmeier-Haack formylation of the 1H-indazole core is notoriously challenging and generally ineffective for producing C6-substituted isomers in high yield.[1][2] The issue lies in the electronic nature and reactivity of the indazole ring system.

  • Causality & Mechanism: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3][4] The indazole ring is a fused heterocyclic system that exhibits reactivity akin to both pyridine and pyrrole.[5] While the ring is electron-rich enough to undergo electrophilic substitution, the primary site of attack is the C3 position due to its higher electron density, analogous to pyrrole. Formylation at the C6 position on the benzene ring portion is electronically less favored and requires harsher conditions, which can lead to decomposition and byproduct formation. Standard Vilsmeier-Haack conditions (POCl₃/DMF) often fail to yield the desired product or provide only trace amounts.[6]

  • Recommended Action: A more reliable and higher-yielding strategy involves a multi-step synthesis, often starting from a precursor that already contains a functional group at the 6-position which can be converted to an aldehyde. Common successful routes include:

    • Oxidation of 6-methyl-1H-indazole: This is a prevalent method where the methyl group is oxidized to a carbaldehyde using various oxidizing agents.

    • Reduction of 1H-indazole-6-carbonitrile or 6-carboxylic acid derivatives: Functional groups like nitriles or esters at the C6 position can be reduced to the aldehyde.

Q2: During the oxidation of 6-methyl-1H-indazole, I'm observing a significant amount of 1H-indazole-6-carboxylic acid in my crude product. How can I minimize this over-oxidation?

A2: The formation of the corresponding carboxylic acid is the most common byproduct in the oxidation of 6-methyl-1H-indazole. This occurs when the intermediate aldehyde is further oxidized under the reaction conditions.

  • Causality & Mechanism: Aromatic aldehydes are susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air.[7] The choice of oxidant and careful control of reaction parameters are critical to stop the reaction at the aldehyde stage.

  • Troubleshooting & Prevention:

    • Choice of Oxidant: Avoid harsh oxidants like potassium permanganate or chromic acid if possible. Milder, more selective reagents are preferred. Reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or controlled Swern/Dess-Martin periodinane oxidations often provide better selectivity for the aldehyde.[8][9]

    • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the aldehyde from being further oxidized.

    • Temperature Control: Run the reaction at the lowest effective temperature. Over-oxidation is often accelerated at higher temperatures.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize air oxidation, although the primary factor is the chemical oxidant used.[1]

Q3: My synthesis involves the formylation of a substituted indazole, and I'm seeing evidence of N-formylation and di-formylation. What causes these byproducts and how can I avoid them?

A3: The formation of N-formylated and di-formylated species is a known issue in the formylation of heterocyclic compounds, especially under forcing Vilsmeier-Haack conditions.[10]

  • Causality & Mechanism:

    • N-Formylation: The nitrogen at the N1 position of the indazole ring is nucleophilic and can react with the Vilsmeier reagent (a chloromethyleniminium salt) to form an N-formyl byproduct. This is often reversible and the formyl group can be removed during aqueous workup, but sometimes it persists.

    • Di-formylation: If the reaction conditions are too harsh (high temperature, excess Vilsmeier reagent), a second formylation can occur.[10] In the case of 1H-indazole, this could potentially happen at the electron-rich C3 position after an initial formylation at C6, or vice-versa, leading to a mixture of regioisomers.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a carefully controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

    • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to improve selectivity and minimize side reactions.[4]

    • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes help control the reaction by keeping the concentration of the nucleophilic indazole low.[11]

    • Workup Procedure: A basic aqueous workup (e.g., with aqueous sodium bicarbonate or sodium hydroxide) can often hydrolyze the N-formyl group.

Troubleshooting Summary Table

Observed Issue / Byproduct Likely Cause Recommended Preventative Actions & Solutions
1H-Indazole-6-carboxylic acid Over-oxidation of the target aldehyde.Use milder oxidants (MnO₂, SeO₂); monitor reaction closely via TLC/LC-MS; maintain low temperature; quench promptly upon completion.[7][12]
Unreacted Starting Material Insufficient activation or incomplete reaction.Increase reaction time or temperature cautiously; ensure reagent purity and stoichiometry; consider a more effective catalyst or synthetic route.
N-Formyl-1H-indazole-6-carbaldehyde Reaction of the N1-position with the formylating agent.Use minimal equivalents of the formylating reagent; maintain low temperature; perform a basic aqueous workup to hydrolyze the N-formyl group.
Di-formylated Indazoles Harsh reaction conditions (excess reagent, high temperature).Strictly control stoichiometry of the formylating agent; maintain low reaction temperature.[10]
Polymeric/Tarry Materials Decomposition of starting material or product under harsh acidic or thermal conditions.Run the reaction at a lower temperature; ensure efficient stirring to avoid localized "hot spots"; consider a solvent with better solubility for reactants.[1]

Visual Guide: Byproduct Formation Pathways

The following diagram illustrates the desired synthetic pathway from 6-methyl-1H-indazole versus the common over-oxidation side reaction.

Byproduct_Formation cluster_main Desired Reaction Pathway cluster_side Common Side Reaction A 6-Methyl-1H-indazole B This compound (Target Product) A->B Mild Oxidation (e.g., MnO₂) C 1H-Indazole-6-carboxylic Acid (Over-oxidation Byproduct) B->C Harsh Conditions or Prolonged Reaction Time caption Fig 1. Oxidation of 6-methyl-1H-indazole.

Caption: Oxidation pathway to the target aldehyde and the over-oxidation byproduct.

Protocol: Selective Purification of this compound

This protocol describes the purification of the target aldehyde from the common over-oxidation byproduct, 1H-indazole-6-carboxylic acid, using an acid-base extraction.

Objective: To separate the neutral aldehyde product from the acidic carboxylic acid byproduct.

Materials:

  • Crude reaction mixture containing the aldehyde and carboxylic acid.

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rotary evaporator.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Aqueous Wash (Bicarbonate): Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that may form from the neutralization of excess acid. Allow the layers to separate. The carboxylic acid byproduct will be deprotonated to its sodium salt and will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal of the acidic byproduct. Monitor the organic layer by TLC against a co-spotted sample of the crude mixture to confirm the removal of the more polar carboxylic acid spot.

  • Water & Brine Wash: Wash the organic layer sequentially with deionized water and then with brine to remove any residual bicarbonate and dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • Benchchem Technical Support. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Benchchem Technical Support. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Benchchem Application Note. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
  • Anonymous. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde.
  • Pitchai, M., et al. (2024, February 12). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
  • Dubost, E., et al. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2025, August 7). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Anonymous. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions.
  • Anonymous. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Benchchem Technical Support. (n.d.). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution.
  • ResearchGate. (n.d.). Possible reaction mechanism for indazole formation.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. (2025, August 7). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides.
  • ResearchGate. (2025, July 30). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
  • Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Anonymous. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • ResearchGate. (2025, August 9). A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant.
  • Royal Society of Chemistry. (n.d.). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry.

Sources

Technical Support Center: Purification of Crude 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1H-indazole-6-carbaldehyde. This vital building block is instrumental in the development of novel therapeutics and advanced materials, making its purity a critical parameter for successful research outcomes.[1][2] Crude reaction mixtures often contain a variety of impurities that can interfere with subsequent synthetic steps or biological assays. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to address the specific challenges researchers encounter during purification.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

Before beginning any purification protocol, a preliminary assessment of your crude material is essential.

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing indazole-3-carboxaldehydes is the nitrosation of the corresponding indole.[3][4][5] If a similar strategy is used for the 6-carbaldehyde isomer, or if the synthesis involves a Vilsmeier-Haack reaction on 1H-indazole, you can anticipate the following impurities:[6][7][8][9][10]

  • Unreacted Starting Materials: Residual 1H-indazole or the precursor used for formylation.

  • Over-Oxidized Byproducts: The corresponding 1H-indazole-6-carboxylic acid can form, especially if the reaction conditions are harsh or exposed to air. This is a more polar impurity.[11][12]

  • Polymeric or Colored Byproducts: Side reactions can lead to the formation of deeply colored, often red or brown, high-molecular-weight species.[11]

  • Isomeric Impurities: Depending on the directing effects of the synthesis, small amounts of other isomers (e.g., 1H-indazole-5-carbaldehyde or 1H-indazole-7-carbaldehyde) may be present.

  • Residual Solvents: Solvents used in the reaction or workup, such as DMF, ethyl acetate, or alcohols, may be present.[13]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a powder. Commercially available material with 95% purity has a reported melting point range of 181-185 °C. Significant deviation or a broad melting range in your purified product suggests the presence of impurities.

Q3: What is the fastest way to assess the purity of my crude and purified samples?

A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. It provides a qualitative snapshot of the number of components in your mixture.

  • Recommended TLC System: Start with a mobile phase of 7:3 or 8:2 Hexane:Ethyl Acetate on a silica gel plate.[14]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The desired product, being an aromatic aldehyde, should be UV active.

  • Interpretation: A pure compound should ideally show a single spot. Impurities will appear as separate spots with different Rf values. For example, the more polar carboxylic acid impurity will have a lower Rf (closer to the baseline) than the aldehyde product.[12]

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of this compound.

Issue 1: My product "oiled out" or failed to crystallize during recrystallization.

Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" is a common problem that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of impurities is too high, depressing the melting point of the mixture.[15][16][17]

Causality & Solution Workflow:

The primary cause is often a suboptimal choice of solvent or an excessively rapid cooling rate.[15] The goal is to find a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[17][18]

G start Crude Product 'Oiled Out' reheat Re-heat solution until oil redissolves start->reheat add_solvent Add small amount (1-2 mL) of hot solvent reheat->add_solvent Step 1: Reduce Saturation slow_cool Allow to cool SLOWLY. Insulate flask. add_solvent->slow_cool Step 2: Control Cooling check Crystals forming? slow_cool->check success Collect crystals by vacuum filtration check->success Yes fail Still Oiling Out check->fail No troubleshoot Troubleshoot Further fail->troubleshoot scratch Scratch flask inner wall with glass rod troubleshoot->scratch Induce Nucleation seed Add a seed crystal troubleshoot->seed Induce Nucleation scratch->check seed->check

Caption: Workflow for troubleshooting product oiling out during recrystallization.

Detailed Recrystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents. Based on the polarity of indazole derivatives, suitable solvents to screen include ethanol, ethyl acetate, or mixed solvents like acetone/water or ethanol/water.[18][19][20][21]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to the crude solid to just dissolve it completely.[18][22] Using too much solvent is a common cause of poor yield.[15][22][23]

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Gradual cooling is crucial for the formation of large, pure crystals.[17] Placing the hot flask on an insulated surface (like a cork ring or folded paper towels) can help.[23]

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask just below the solvent surface with a glass rod or adding a tiny "seed" crystal of pure product to induce nucleation.[15][22][23]

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, you can place the flask in an ice-water bath to maximize the yield.[17]

  • Collection & Washing: Collect the crystals by suction filtration using a Büchner funnel.[16] Wash the crystals with a minimum amount of ice-cold solvent to remove any adhering impure mother liquor.[16][22]

  • Drying: Dry the crystals thoroughly to remove residual solvent.

Solvent SystemSuitability for Indazole DerivativesNotes
Ethanol GoodOften used for recrystallizing indazoles.[21]
Ethyl Acetate GoodA moderately polar solvent, effective for many intermediates.[18]
Hexane/Ethyl Acetate Potential for mixed systemUse for less polar products; requires careful ratio optimization.
Acetone/Water GoodA polar mixed solvent system that can be effective.[20]
Issue 2: Poor Separation or Streaking During Column Chromatography.

Q: My compound is streaking on the TLC plate, and I'm getting poor separation between my product and impurities during column chromatography. How can I improve this?

A: Poor chromatographic separation is typically due to an improperly chosen mobile phase, incorrect stationary phase, or issues with sample loading and column packing.[24] For aldehydes, interaction with the slightly acidic silica gel can also be a factor.[12][25]

Causality & Optimization Principles:

The fundamental principle of column chromatography is the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase (solvent).[24][26][27] To achieve good separation, you must optimize the solvent system to create a significant difference in the affinity of your product and its impurities for the stationary phase.[28][29]

G cluster_0 Column Chromatography Principle cluster_1 Separation start Mixture Applied to Column column column elution Less Polar Compound Elutes First More Polar Compound Elutes Later A B C A2 B2 C2 label_A Less Polar: Weakly adsorbed, moves faster label_B More Polar: Strongly adsorbed, moves slower

Caption: Separation based on polarity in normal-phase column chromatography.

Detailed Column Chromatography Protocol:

  • TLC Optimization: The key to a good column is good TLC. Experiment with different solvent systems to find one that gives your product an Rf value of ~0.3 .[25] This Rf provides the best balance for effective separation on a column.

  • Solvent System Selection: For aromatic aldehydes like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a standard choice.[14][30]

    • If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., from 7:3 Hexane:EtOAc to 9:1).

    • If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., from 7:3 Hexane:EtOAc to 1:1).

  • Column Packing: Use the "slurry method" for a uniformly packed column, which prevents channeling and poor separation.[31]

  • Sample Loading: Dissolve the crude product in the minimum amount of the column solvent or a less polar solvent (like dichloromethane) to create a concentrated band.[24] Overloading the column with too much sample will lead to broad bands and poor resolution.

  • Elution: Begin running the column with the optimized solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Troubleshooting Streaking: Streaking on TLC is often a sign of an acidic compound interacting strongly with the silica. If this occurs with your aldehyde, you can try deactivating the silica by running the column with a solvent system containing a very small amount of triethylamine (e.g., 0.1-0.5%).[25] However, use this with caution as aldehydes can be sensitive to bases.[25] An alternative is to switch to a different stationary phase, like alumina.[25]

Eluent System (Hexane:Ethyl Acetate)PolarityTypical Application
9:1 LowEluting non-polar impurities.
8:2 to 7:3 MediumA good starting point for eluting the aldehyde product.[14]
1:1 HighEluting more polar impurities like the corresponding alcohol or acid.
Issue 3: My final product has a persistent yellow or brown color.

Q: After chromatography or recrystallization, my product is still colored instead of being an off-white powder. How can I remove these colored impurities?

A: Persistent color is usually due to high-molecular-weight, conjugated byproducts or oxidation products that are present in small amounts but are highly chromophoric.[32][33] These can often be removed by treating a solution of your product with activated carbon.[32][33][34][35]

Causality & Mechanism:

Activated carbon has an extremely high surface area with a porous, non-polar character.[34][35] It works by adsorption , where large, flat, non-polar molecules (like many colored organic impurities) stick to its surface and are removed from the solution.[35][36]

G start Colored Crude Product dissolve Dissolve product in a suitable hot solvent start->dissolve add_carbon Add small amount of activated carbon (1-2% w/w) dissolve->add_carbon heat_swirl Heat briefly with swirling add_carbon->heat_swirl hot_filter Perform HOT gravity filtration to remove carbon heat_swirl->hot_filter check Filtrate is colorless? hot_filter->check crystallize Proceed to crystallization (slow cooling) check->crystallize Yes fail Filtrate still colored check->fail No success Pure, Decolorized Product crystallize->success

Caption: Workflow for decolorization using activated carbon.

Detailed Decolorization Protocol:

  • Dissolve the Product: Choose a solvent that dissolves your impure product well when hot (a good solvent for recrystallization is ideal). Heat the solution to near boiling.

  • Add Activated Carbon: Remove the solution from the heat source to prevent bumping. Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.[36]

  • Heat and Swirl: Gently swirl and heat the mixture for a few minutes to allow the carbon to adsorb the impurities. CAUTION: Do not boil for too long, as this can also lead to the adsorption of your desired product, reducing your yield.[36]

  • Hot Gravity Filtration: The most critical step is to remove the carbon while the solution is still hot to prevent your product from crystallizing prematurely.[16][36] Use a pre-heated funnel and fluted filter paper for a rapid filtration.

  • Crystallize: Collect the hot, colorless filtrate and allow it to cool slowly as you would for a normal recrystallization.

References

  • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals.
  • Carbotecnia. (2025). Decolorization with Activated Carbon.
  • JoVE. (2024). Optimizing Chromatographic Separations.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?
  • LibreTexts. (2018). Optimizing Chromatographic Separations Using Column Efficiency to Optimize Resolution.
  • Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Zhulin Carbon. (2024). Decolorizing Carbon.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxaldehyde 95.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
  • Unknown. (n.d.). Decolorizing carbon.
  • Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • cmu.edu.jm. (2025). How To Column Aldehydes: A Comprehensive Guide.
  • Unknown. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Benchchem. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • ACS Publications. (n.d.). Sol−Gel Monolithic Columns with Reversed Electroosmotic Flow for Capillary Electrochromatography.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-carbaldehyde | 253801-04-6.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • ResearchGate. (2025). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Request PDF.
  • NIH. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • Unknown. (n.d.). Column chromatography.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chem-Impex. (n.d.). 1H-Indazole-5-carbaldehyde.
  • PubChem. (n.d.). 1H-Indazole-5-carboxaldehyde.
  • ChemicalBook. (n.d.). 1H-INDAZOLE-5-CARBALDEHYDE synthesis.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • ChemicalBook. (2025). Indazole.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Technical Support Center: Navigating Side Reactions in the Nitrosation of 6-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nitrosating 6-substituted indoles. The goal of N-nitrosation is often challenged by a landscape of competing reactions. This document provides in-depth, field-proven insights in a troubleshooting Q&A format to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of the desired 6-substituted N-nitrosoindole is unexpectedly low. What are the likely causes?

Low yields are the most common issue in this reaction and typically stem from one or more competing pathways that consume your starting material or desired product.

  • Competing C3-Nitrosation: The C3 position of the indole ring is the most electron-rich and nucleophilic site.[1][2] Consequently, electrophilic attack by the nitrosating agent often occurs preferentially at C3, even when N-nitrosation is the thermodynamic goal. This C3-nitrosoindole intermediate is often not the final isolated byproduct but a precursor to others.[3]

  • Product Instability and Degradation: N-nitrosoindoles exhibit highly structure-dependent stability, particularly concerning pH. Some derivatives are more stable under slightly basic conditions (pH 8), while others require an acidic environment (pH 2) to prevent degradation.[4][5][6] If your workup procedure does not account for this, you could be losing a significant amount of product.

  • Dimerization and Polymerization: The reaction can produce highly colored dimeric and trimeric condensation products, which remove the starting material from the desired reaction pathway.[1][6]

  • Rearrangement to Indazoles: Under certain acidic conditions, the nitrosation of indoles can lead to ring-opening and re-closure, forming 1H-indazole-3-carboxaldehyde derivatives instead of the expected N-nitrosoindole.[7][8]

Q2: The reaction mixture has turned a deep red/brown color. What is this byproduct and how can it be prevented?

The formation of intense colors is a classic sign of dimerization side reactions, leading to products like "indole red" or "indoxyl red".[1][6]

Causality: This occurs when the highly reactive C3-nitrosoindole intermediate (which exists in equilibrium with its oxime tautomer) undergoes a condensation reaction with a second molecule of the unreacted 6-substituted indole starting material.[1]

Mitigation Strategies:

  • Reverse Addition: This is the most effective strategy. Slowly add your indole solution to the pre-formed, cold nitrosating mixture. This ensures that the concentration of free indole is always low, minimizing its ability to react with the C3-nitroso intermediate.[6][7]

  • Low Temperature Control: Maintain the reaction temperature strictly between 0-5 °C. Lower temperatures decrease the rate of these bimolecular condensation reactions more significantly than the desired N-nitrosation.[6][9]

  • Stoichiometric Control: Use the minimum necessary excess of the nitrosating agent. Over-nitrosation can accelerate the formation of reactive intermediates that lead to byproducts.[9]

Q3: My N-nitrosoindole product appears to be decomposing during aqueous workup or chromatography. How can I improve its stability?

This is a critical issue related to the inherent lability of the N-NO bond under certain conditions. The stability of N-nitrosoindoles is notoriously dependent on pH.[4][5][6]

Troubleshooting Steps:

  • Determine Optimal pH: Before your full-scale workup, perform small-scale tests on a sample of the crude reaction mixture. Extract aliquots with buffers at different pH values (e.g., pH 2, pH 7, and pH 8) and analyze the stability of the product by TLC or HPLC. Some N-nitrosoindoles are stable at pH 8, while others require acidic conditions.[4][6]

  • Minimize Exposure Time: Perform the workup and purification steps as quickly as possible. Do not let the product sit in solution, either aqueous or organic, for extended periods.

  • Maintain Low Temperature: Keep all solutions, including wash buffers and chromatography solvents, cold (0-5 °C) throughout the entire isolation process.

  • Consider Alternative Purification: If the product is degrading on silica gel, consider alternative methods like recrystallization or using a less acidic stationary phase like alumina. A quick filtration through a plug of silica may be preferable to a long column chromatography run.

Q4: How can I design my experiment to selectively favor N-nitrosation over the competing C3-nitrosation?

Achieving high regioselectivity is the key to a successful synthesis. The choice of reagents and reaction conditions is paramount.

  • Nitrosating Agent Selection: While sodium nitrite in acid is common, it generates highly reactive nitrosating species. Consider milder or alternative reagents:

    • Tert-butyl nitrite (TBN): Allows for the reaction to be run under non-acidic, solvent-free conditions, which can suppress acid-catalyzed side reactions like polymerization and rearrangement.[10][11]

    • Angeli's Salt (Na₂N₂O₃): This nitroxyl (HNO) donor has been shown to favor the formation of N-nitrosoindoles with minimal oxidation or nitration byproducts.[12][13]

  • Acidity Control: The optimal pH is a delicate balance. A pH of 3-4 is often cited as ideal for forming the active nitrosating species from nitrite without fully protonating the indole nitrogen.[6] However, some studies show that the nitrosation rate of certain indoles is surprisingly insensitive to acidity.[14] Therefore, empirical optimization starting with mildly acidic conditions is recommended.

  • Procedural Control: As mentioned previously, the combination of low temperature (0-5 °C) and the slow, reverse addition of the indole to the nitrosating agent is a powerful method to improve selectivity by minimizing the concentration of free indole available for side reactions.[6][7]

Data Summary: Common Side Reactions and Mitigation
Side Reaction/IssueObservationChemical CausePrimary Mitigation Strategy
C3-Nitrosation Multiple spots on TLC; complex NMR spectrum.Electrophilic attack at the highly nucleophilic C3 position.[1][3]Use of N-favoring nitrosating agents (e.g., Angeli's Salt); precise pH control.[13]
Dimerization/Polymerization Intense red, brown, or black coloration of the reaction mixture.Condensation of C3-nitroso intermediate with starting indole.[1][6]Slow, reverse addition of indole to nitrosating agent; maintain low temperature (0-5°C).[6][7]
Product Decomposition Decreasing product spot on TLC during workup; low recovery after purification.pH-dependent instability of the N-NO bond.[4][5][6]Perform workup at the empirically determined optimal pH; keep product cold and minimize handling time.
Rearrangement Formation of unexpected aldehyde byproduct.Acid-catalyzed rearrangement of the nitroso intermediate.[7][8]Use non-acidic nitrosating agents like tert-butyl nitrite; avoid strongly acidic conditions.[10]
Visualizing the Reaction Pathways

The following diagram illustrates the desired N-nitrosation pathway for a 6-substituted indole versus the major competing side reactions.

NitrosationPathways cluster_start Reactants cluster_products Reaction Pathways Indole 6-Substituted Indole N_Nitroso Desired Product: N-Nitrosoindole Indole->N_Nitroso C3_Nitroso Intermediate: C3-Nitrosoindole / Oxime Indole->C3_Nitroso NitrosatingAgent Nitrosating Agent (e.g., H₂ONO⁺) Dimer Byproduct: Dimer (e.g., Indole Red) C3_Nitroso->Dimer Indole2 + 6-Substituted Indole

Fig 1. Competing reaction pathways in the nitrosation of 6-substituted indoles.
Validated Experimental Protocols
Protocol 1: Optimized Nitrosation via Reverse Addition

This procedure is designed to minimize the formation of dimeric byproducts.

  • Prepare Nitrosating Solution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite (1.1 equivalents) in water. Cool the solution to 0 °C in an ice-salt bath.

  • Acidification: Slowly add an aqueous acid solution (e.g., 1 M HCl) dropwise to the stirred sodium nitrite solution, ensuring the temperature remains below 5 °C to generate nitrous acid in situ.[6]

  • Prepare Indole Solution: In a separate flask, dissolve your 6-substituted indole (1.0 equivalent) in a suitable organic solvent (e.g., DMF or THF).

  • Slow Addition: Transfer the indole solution to the dropping funnel and add it dropwise to the cold, stirred nitrosating mixture over 30-60 minutes. The slow addition is critical.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding a cold, saturated solution of sodium bicarbonate or urea to destroy excess nitrous acid.

Protocol 2: pH-Controlled Aqueous Workup

This protocol should be adapted based on the pre-determined stability of your specific N-nitrosoindole.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product into a cold organic solvent (e.g., ethyl acetate or dichloromethane).

  • pH-Specific Wash: Wash the combined organic layers sequentially with:

    • A pre-chilled aqueous buffer at the optimal stability pH for your compound (e.g., pH 8 phosphate buffer).[4][6] This step is crucial for removing acidic or basic impurities without degrading the product.

    • A pre-chilled brine solution to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and keep the solution cold.

  • Solvent Removal: Concentrate the solution under reduced pressure at low temperature (e.g., on a rotary evaporator with a cold water bath).

  • Purification: Purify the crude product immediately, using a pre-chilled solvent system for chromatography or recrystallization.

References
  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed.
  • Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications.
  • N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed.
  • N-Nitroso Products from the Reaction of Indoles with Angeli's Salt - ACS Publications.
  • Proposed reaction mechanism for the nitration/nitrosation of indoles - ResearchGate.
  • Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - Semantic Scholar.
  • Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3 - ResearchGate.
  • Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - National Institutes of Health (NIH).
  • Some products from nitrosation of indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • N-Nitroso products from the reaction of indoles with Angeli's salt - SciSpace.
  • Optimization of the reaction conditions for a direct conversion of 3-(2-nitroethyl) - ResearchGate.
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications.
  • Preparations of C-Nitroso Compounds - National Institutes of Health (NIH).
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - National Institutes of Health (NIH).
  • N-nitroso compound stability in acid : r/Chempros - Reddit.
  • Synthesis of N-substituted indole precursors 6a and 6b - ResearchGate.
  • Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole - Nitrosamines Exchange.
  • Kinetic study of the nitrosation of 3-substituted indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing).
  • [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products - PubMed.
  • Synthesis of N-substituted N-nitrosohydroxylamines as inhibitors of mushroom tyrosinase.
  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - National Institutes of Health (NIH).
  • Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate.
  • An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite | Request PDF - ResearchGate.

Sources

Optimizing temperature for 1H-indazole-6-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Indazole-6-carbaldehyde

A Guide to Temperature Optimization in Synthetic Reactions

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in reactions involving this compound. The indazole scaffold is a privileged structure in medicinal chemistry, and the 6-carbaldehyde isomer is a critical building block for various therapeutic agents, including PARP inhibitors like Niraparib.[1][2] Precise temperature control is paramount to achieving high yields, minimizing impurities, and ensuring reproducible outcomes. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to temperature optimization.

Section 1: Core Principles of Temperature Control (FAQ)

Q1: Why is temperature such a critical parameter in reactions with this compound?

A1: Temperature directly influences reaction kinetics and thermodynamics. For this compound, precise temperature control is crucial for three main reasons:

  • Rate Control: Many reactions, such as the formation of intermediates or the addition of potent reagents, are highly exothermic. Low initial temperatures (e.g., 0 °C) are often necessary to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products.[3]

  • Selectivity: The formation of desired products versus impurities is often temperature-dependent. For instance, in the synthesis of the indazole ring itself via nitrosation of an indole precursor, side reactions like dimerization can be minimized by carefully controlling the temperature profile, often starting cold and then gently heating.[4][5]

  • Compound Stability: Aromatic aldehydes can be susceptible to oxidation, especially at elevated temperatures, which can convert the aldehyde to the corresponding carboxylic acid.[6] Furthermore, the indazole ring itself, while generally stable, can undergo undesired reactions or decomposition under harsh heating conditions for prolonged periods.

Q2: What are the general risks of setting a reaction temperature too high or too low?

A2:

  • Too High: Excessive heat can lead to several undesirable outcomes:

    • Increased Side Product Formation: Higher temperatures provide the activation energy for alternative reaction pathways, leading to impurities that can be difficult to separate.[5]

    • Decomposition: The starting material, intermediates, or the final product may decompose, significantly lowering the yield. The melting point of some indazole aldehydes is accompanied by decomposition.[7]

    • Poor Selectivity: In reactions with multiple possible outcomes (e.g., regioselectivity), higher temperatures can erode the desired selectivity.

  • Too Low: Insufficient thermal energy can also be problematic:

    • Sluggish or Stalled Reactions: If the activation energy barrier is not overcome, the reaction may proceed too slowly to be practical or may not start at all.

    • Incomplete Conversion: A low temperature may result in an equilibrium mixture with a significant amount of unreacted starting material, complicating purification and lowering the isolated yield.

    • Precipitation: The solubility of this compound and other reagents is temperature-dependent.[8] If the temperature is too low, reagents may precipitate out of solution, effectively halting the reaction.

Section 2: Temperature Optimization in Key Synthetic Transformations

This section provides specific guidance for common reactions performed on this compound. The temperature ranges provided are starting points based on analogous transformations and should be optimized for each specific substrate and scale.

Troubleshooting Flowchart for Temperature Optimization

The following diagram illustrates a general decision-making process for troubleshooting temperature-related issues in a reaction.

Temperature Troubleshooting Flowchart start Start Reaction at Recommended Temperature monitor Monitor Reaction (TLC, LC-MS) start->monitor no_rxn Is Reaction Progressing? monitor->no_rxn end Reaction Complete, Proceed to Workup monitor->end Reaction is Complete & Clean side_products Are Side Products Increasing? no_rxn->side_products Yes increase_temp Action: Gradually Increase Temperature (e.g., 5-10°C increments) no_rxn->increase_temp No decrease_temp Action: Decrease Temperature to Improve Selectivity side_products->decrease_temp Yes continue_monitoring Continue Monitoring side_products->continue_monitoring No increase_temp->monitor check_reagents Action: Hold Temperature, Verify Reagent Quality & Stoichiometry decrease_temp->monitor continue_monitoring->monitor Re-evaluate Progress

Caption: A logical workflow for temperature troubleshooting.

Knoevenagel Condensation

This reaction forms a C=C bond by reacting the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[9][10]

Q: What is a typical temperature range for a Knoevenagel condensation with this compound? A: Knoevenagel condensations are often successfully performed at room temperature (20-25 °C).[11][12] Some systems may require gentle heating to 40-60 °C to achieve a reasonable reaction rate, particularly with less reactive methylene compounds.

Troubleshooting Guide: Knoevenagel Condensation

  • Problem: My reaction is very slow at room temperature.

    • Solution: Before increasing the temperature, ensure your catalyst (often a weak base like piperidine, imidazole, or triethylamine) is active and present in a sufficient amount.[13] If the catalyst is confirmed to be active, you can gently heat the reaction to 40-50 °C and continue to monitor by TLC.

  • Problem: I'm seeing dark coloration and multiple byproducts upon heating.

    • Solution: This suggests decomposition. Immediately reduce the temperature. Many Knoevenagel condensations can proceed efficiently without any heat, albeit over a longer period (12-24 hours).[12] The use of a more efficient catalyst or solvent system may be a better approach than elevating the temperature.

Wittig Reaction

The Wittig reaction converts the aldehyde to an alkene using a phosphorus ylide.[14]

Q: What temperature should I use for a Wittig reaction? A: The Wittig reaction is a two-stage process with distinct temperature requirements:

  • Ylide Formation: This step typically involves deprotonating a phosphonium salt with a very strong base (e.g., n-BuLi, NaH). This is highly exothermic and is almost always performed at low temperatures, ranging from -78 °C to 0 °C, to ensure stability of the ylide and prevent side reactions.[15][16]

  • Reaction with Aldehyde: The solution of this compound is added to the pre-formed ylide at the same low temperature. The reaction is then often allowed to slowly warm to room temperature and stirred for several hours to overnight.[17]

Troubleshooting Guide: Wittig Reaction

  • Problem: My reaction yield is low, and I recover a lot of starting aldehyde.

    • Solution: This often points to incomplete ylide formation or ylide decomposition. Ensure the phosphonium salt is completely dry and the base is of high quality. During ylide formation, maintain a low temperature (e.g., 0 °C or lower) throughout the base addition. After adding the aldehyde, ensure the reaction is stirred long enough (sometimes up to 24 hours) at room temperature to go to completion.

  • Problem: The stereoselectivity (E/Z ratio) of my alkene product is poor.

    • Solution: Stereoselectivity in the Wittig reaction is complex and depends on the ylide stability and reaction conditions. For unstabilized ylides, running the reaction under salt-free conditions can favor the Z-isomer. Conversely, for stabilized ylides, thermodynamic equilibration (which may be promoted by slightly elevated temperatures, though this is risky) often favors the E-isomer.[14][18] Fine-tuning may be required.

Reductive Amination

This reaction converts the aldehyde into an amine via an imine intermediate, which is then reduced in situ.

Q: What is the optimal temperature for a one-pot reductive amination? A: This process is typically initiated at room temperature (20-25 °C).[19] The initial formation of the imine may sometimes be accelerated by gentle heating to 40-60 °C.[20] However, the choice of reducing agent is critical. Reagents like sodium triacetoxyborohydride (STAB) are mild and can be used at room temperature, while stronger reagents like sodium borohydride may require cooling to 0 °C initially to control the reduction rate.

Troubleshooting Guide: Reductive Amination

  • Problem: I am isolating the intermediate imine or unreacted aldehyde instead of the desired amine.

    • Solution: This indicates the reduction step is failing. Ensure your reducing agent is fresh and was added correctly. If the reaction is clean but incomplete, a slight increase in temperature to 30-40 °C after the addition of the reducing agent may help drive the reaction to completion.

  • Problem: I am observing over-reduction or other side products.

    • Solution: This can happen if the temperature is too high, especially with more powerful reducing agents. Perform the reaction at a lower temperature. For sensitive substrates, a two-step procedure (imine formation at room temperature, followed by cooling to 0 °C before adding the reducing agent) can provide better control and higher yields.

Section 3: Data Summary and Experimental Protocols

Recommended Temperature Ranges for Common Reactions
Reaction TypeYlide/Intermediate FormationReaction with AldehydeNotes
Knoevenagel Condensation N/A20 - 60 °CStart at room temperature; heat gently only if necessary.[11]
Wittig Reaction -78 °C to 0 °C0 °C to 25 °CYlide formation must be kept cold.[17]
Reductive Amination 20 - 50 °C0 °C to 25 °CTemperature depends heavily on the choice of reducing agent.[20]
Synthesis (Nitrosation) 0 °C0 °C to 80 °CInitial addition is performed cold, followed by heating to drive cyclization.[4][21]
Protocol: Knoevenagel Condensation of this compound with Malononitrile

This protocol provides a detailed methodology with an emphasis on temperature control points.

1. Reagent Preparation:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.84 mmol) in ethanol (20 mL).
  • Add malononitrile (0.47 g, 7.18 mmol, 1.05 equivalents).

2. Reaction Initiation and Temperature Control:

  • Place the flask in a water bath maintained at 25 °C to ensure a stable starting temperature.
  • Add a catalytic amount of piperidine (approx. 0.05 mL) dropwise to the stirring solution.

3. Reaction Monitoring:

  • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., eluting with 3:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting aldehyde.

4. Temperature Adjustment (Troubleshooting):

  • Scenario A (Ideal): If the reaction proceeds steadily at 25 °C, maintain this temperature until the starting material is consumed (typically 2-4 hours).
  • Scenario B (Sluggish Reaction): If after 2 hours, less than 50% of the aldehyde has been consumed, slowly raise the temperature of the water bath to 40 °C . Continue monitoring closely to ensure side products do not appear.

5. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Reduce the solvent volume under reduced pressure. The product often precipitates.
  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase reagents Dissolve Reagents in Solvent temp_control1 Equilibrate to Starting Temp (e.g., 25°C Water Bath) reagents->temp_control1 add_catalyst Add Catalyst/Reagent temp_control1->add_catalyst monitor Monitor Progress (TLC) add_catalyst->monitor adjust_temp Adjust Temperature (If Necessary) monitor->adjust_temp Sluggish or Side Products cool Cool to Room Temp monitor->cool Reaction Complete adjust_temp->monitor isolate Isolate Product (Filter/Extract) cool->isolate dry Dry Final Product isolate->dry

Caption: Generalized workflow for a temperature-controlled reaction.

References

  • Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Google Patents. (n.d.). Processes for the preparation of niraparib and intermediates thereof (EP3668857B1).
  • Google Patents. (n.d.). Processes for the preparation of niraparib and intermediates thereof (WO2019036441A1).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • McCabe, T. et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
  • Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib (CN107235957A).
  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases.
  • ResearchGate. (n.d.). A Practical Knoevenagel Condensation Catalyzed by Imidazole.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • ResearchGate. (n.d.). Uncatalyzed Knoevenagel Condensation in Aqueous Medium at Room Temperature.
  • ResearchGate. (n.d.). Enthalpy of formation for indazoles....
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Wikipedia. (n.d.). Wittig reaction.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • University of Wisconsin. (n.d.). The Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Gellis, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

Sources

Technical Support Center: A-Z Guide to Preventing Dimer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate a common and often frustrating challenge in the synthesis of indazole derivatives: the formation of unwanted dimers. Dimerization can significantly reduce the yield of your desired product and complicate purification.

Here, you will find a comprehensive resource structured in a question-and-answer format. We will delve into the mechanisms of dimer formation, provide detailed troubleshooting strategies, and offer step-by-step protocols to help you optimize your reactions and achieve higher yields of your target indazole.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific experimental issues, offering insights into the root causes of dimer formation and providing actionable solutions.

Issue 1: I'm observing a significant amount of a colored byproduct, likely a dimer, in my indazole synthesis. What's causing this and how can I minimize it?

A: The formation of colored byproducts, often red, is a classic indicator of dimerization, particularly in syntheses starting from indoles.[1] This side reaction is especially prevalent in methods like the nitrosation of indoles (a variation of the Büchi reaction).[1]

The Root Cause: Nucleophilic Attack on a Reactive Intermediate

Dimerization typically occurs when a molecule of your starting material, acting as a nucleophile, attacks a reactive intermediate generated during the reaction.[1] In the case of indole nitrosation, this intermediate is often an oxime.[1] Electron-rich starting materials are more prone to this side reaction because of their increased nucleophilicity.[1]

Key Strategies to Minimize Dimer Formation:

  • Slow and Controlled Addition: The rate of addition of your reagents is critical. A slow, dropwise addition of the limiting reagent into the reaction mixture helps to maintain a low concentration of the reactive intermediate, thus minimizing the opportunity for dimerization.[1]

  • Low Reaction Temperature: Maintaining a low temperature, typically around 0°C, is crucial.[1] This slows down the rate of the dimerization reaction more significantly than the desired cyclization.

  • Reverse Addition: Instead of adding the nitrosating agent to the indole solution, consider adding the indole solution to the nitrosating mixture. This "reverse addition" ensures that the indole is always the limiting reactant in the immediate reaction environment, further disfavoring dimerization.

  • Dilution: Working with more dilute solutions can decrease the probability of intermolecular reactions, including dimerization.

Issue 2: My TLC plate shows multiple spots, and I suspect one is a dimer. How can I definitively identify it?

A: Visual confirmation on a TLC plate is a good first step, as dimer byproducts often appear as distinct, sometimes colored, spots.[1] However, for definitive identification, spectroscopic methods are essential.

Analytical Workflow for Dimer Identification:

  • Thin-Layer Chromatography (TLC): As you've done, monitor the reaction progress by TLC. The dimer will typically have a different Rf value than your starting material and the desired indazole product.

  • Column Chromatography: If the dimer is present in a significant amount, you can often isolate it using column chromatography for further characterization.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: The NMR spectra of the isolated byproduct will show a more complex pattern than the expected product, often with double the number of expected signals or integration values that are multiples of the monomer unit.

    • Mass Spectrometry (MS): This is a powerful tool for confirming the molecular weight of the byproduct. The mass of the dimer will be approximately double that of the starting material or a related intermediate.

Issue 3: I'm working with an electron-rich indole, and dimer formation is a persistent problem despite optimizing reaction conditions. Are there alternative synthetic routes I should consider?

A: Yes, when dimerization is a persistent issue, especially with highly nucleophilic substrates, exploring alternative synthetic pathways is a very effective strategy.[1] Several methods circumvent the intermediates that are prone to dimerization.

Alternative Synthetic Routes to Indazoles:

  • From 2-Aminobenzonitriles: This is a common and reliable method that avoids the reactive intermediates of indole nitrosation.[1]

  • From o-Haloaryl N-Sulfonylhydrazones: This route offers another robust alternative.[1]

  • Transition Metal-Catalyzed Cyclizations: A variety of modern methods utilize transition metal catalysts to achieve efficient and selective indazole synthesis.[1][2] These reactions often proceed under milder conditions and can be more tolerant of functional groups.[2][3]

  • Davis-Beirut Reaction: This reaction provides a pathway to 2H-indazoles and indazolones and can be a good alternative if the nitrosation of indoles is problematic.[1][4][5] It involves the cyclization of o-nitrobenzylamines.[4][5]

Experimental Protocols: A Practical Guide

Here we provide a detailed, step-by-step protocol for a common indazole synthesis, with specific emphasis on the techniques to minimize dimer formation.

Protocol: Synthesis of 1H-Indazole-3-carboxaldehyde from Indole via Nitrosation (with Dimer Suppression)

This protocol incorporates the "reverse addition" technique to minimize the formation of dimeric byproducts.

Materials:

  • Indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF (e.g., a 5.3:3 v/v ratio).[1]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution while stirring vigorously. Maintain the temperature at 0°C.[1]

  • Indole Addition (Reverse Addition):

    • Dissolve the indole (1 equivalent) in a minimal amount of DMF.[1]

    • Using the dropping funnel, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of at least 2 hours. Crucially, maintain the reaction temperature at 0°C throughout the addition. [1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 1H-indazole-3-carboxaldehyde.

Data Presentation: Understanding the Impact of Reaction Conditions

The following table summarizes the key reaction parameters and their impact on minimizing dimer formation during the nitrosation of indole.

ParameterCondition to Minimize DimerRationale
Temperature 0°C or below[1]Slows the rate of the bimolecular dimerization reaction more than the intramolecular cyclization.
Addition Rate Slow, dropwise addition (e.g., over 2 hours)[1]Maintains a low concentration of the reactive intermediate, reducing the chance of intermolecular side reactions.
Order of Addition Reverse Addition (Indole to Nitrosating Agent)Ensures the indole is the limiting reactant at the point of reaction, disfavoring its role as a nucleophile in dimerization.
Concentration More dilute reaction mixtureDecreases the probability of intermolecular collisions that lead to dimer formation.
pH Slightly acidic[1]Critical for the formation of the active nitrosating species.

Visualizing the Mechanism: Dimer Formation Pathway

The following diagram illustrates the mechanistic pathway for both the desired indazole synthesis and the undesired dimer formation during the nitrosation of an indole.

Dimer_Formation Indole Indole Reactive_Intermediate Reactive Intermediate (e.g., Oxime) Indole->Reactive_Intermediate Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->Reactive_Intermediate Indazole Desired Indazole Product Reactive_Intermediate->Indazole Intramolecular Cyclization Dimer Undesired Dimer Reactive_Intermediate->Dimer Intermolecular Nucleophilic Attack Another_Indole Another Indole Molecule (Nucleophile) Another_Indole->Dimer

Caption: Dimer formation pathway in indazole synthesis.

References

  • Various Authors. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic-Chemistry.org.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2011). Organic Letters, 13(1), 10-13. [Link]
  • Reddit r/OrganicChemistry. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? Reddit.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). Accounts of Chemical Research, 53(9), 1957–1970. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1885-1915. [Link]
  • Various Authors. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. ResearchGate.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic-Chemistry.org.
  • Wikipedia. (n.d.). Davis–Beirut reaction. In Wikipedia.
  • Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. (2016). The Journal of Organic Chemistry, 81(17), 7891–7896. [Link]
  • Organic Syntheses. (n.d.). Indazole. Org. Synth. 1955, 35, 61.
  • Various Authors. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2018). World Journal of Pharmaceutical Research, 7(12), 374-391.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of Chemical Research, 52(9), 2534-2548. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis and scale-up of 1H-indazole-6-carbaldehyde. We will explore the common synthetic routes, address potential challenges in a troubleshooting format, and provide detailed, scalable protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and optimized method for synthesizing 1H-indazole-3-carboxaldehydes, which can be adapted for the 6-carbaldehyde isomer, is the nitrosation of the corresponding indole precursor.[1][2] This reaction involves treating an indole with a nitrosating agent, such as sodium nitrite, in an acidic medium. The reaction proceeds through a multi-step pathway involving nitrosation at the C3 position of the indole, forming an oxime intermediate, which then undergoes ring opening and subsequent recyclization to yield the desired 1H-indazole-carbaldehyde.[2][3]

Q2: Why is direct formylation of 1H-indazole not a viable route to introduce the aldehyde at the 6-position?

While electrophilic substitution reactions like formylation are common for aromatic systems, direct Vilsmeier-Haack formylation of the indazole ring is generally ineffective at the C3 position and not regioselective for other positions on the benzene ring.[1][4] Therefore, building the indazole ring from a pre-functionalized precursor, such as 6-formylindole, is the more reliable and established strategy.

Q3: What are the primary challenges when scaling up this synthesis from the bench to a pilot plant?

Scaling up the nitrosation reaction presents several key challenges:

  • Exothermicity: The formation of the nitrosating agent (nitrous acid from sodium nitrite and acid) and the subsequent reaction can be exothermic. Poor heat management on a large scale can lead to runaway reactions and the formation of impurities.

  • Reagent Addition: The rate of addition of both the acid and the indole substrate is critical. Localized high concentrations can significantly increase the rate of side reactions, particularly dimer formation.[3][4]

  • Mixing Efficiency: Ensuring homogeneous mixing in large reactors is crucial to maintain consistent temperature and concentration profiles throughout the reaction mass.

  • Work-up and Isolation: Handling larger volumes of extractions and performing large-scale purifications like column chromatography can be logistically challenging and may require process optimization, such as crystallization.

Troubleshooting Guide: From Synthesis to Purification

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired Product
Possible Cause Underlying Chemistry & Explanation Suggested Solution
Formation of Dimer Byproducts The starting indole is nucleophilic and can attack the oxime intermediate, leading to the formation of deep red or brown colored dimeric impurities.[3] This side reaction is particularly problematic if the indole concentration is too high relative to the nitrosating agent.Employ a "reverse addition" protocol. Slowly add a solution of the indole precursor to the pre-formed and chilled nitrosating mixture. This maintains a low concentration of the nucleophilic indole, minimizing its ability to compete with water for the attack on the intermediate.[2][3]
Oxidation to Carboxylic Acid The target aldehyde is susceptible to oxidation to the corresponding 6-carboxy-1H-indazole, especially if the reaction is exposed to air for prolonged periods at elevated temperatures or during work-up.[4]Work up the reaction promptly upon completion as determined by TLC or LC-MS. Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]
Incomplete Reaction The reaction may not have reached completion due to insufficient time, incorrect temperature, or deactivation of the nitrosating agent. For electron-deficient indoles, heating may be required to drive the reaction to completion.[1]Monitor the reaction closely using TLC or LC-MS. If starting material remains, consider extending the reaction time or gradually increasing the temperature (e.g., to 50-80°C) after the initial addition is complete.[2][5]
Problem 2: Difficulty in Product Purification
Possible Cause Underlying Chemistry & Explanation Suggested Solution
Presence of a Red/Brown, Insoluble Material This is often indicative of the dimer byproducts discussed previously. These compounds can be highly colored and may streak on silica gel, complicating chromatographic purification.Optimize the reaction to prevent their formation using the reverse addition technique. During purification, a pre-adsorption of the crude material onto silica gel can sometimes help improve separation. If chromatography is difficult, consider exploring recrystallization or trituration with a suitable solvent system.
Multiple Closely-Eluting Byproducts Structural isomers or other minor byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.Carefully screen different eluent systems for column chromatography to maximize separation (e.g., varying ratios of ethyl acetate/hexanes, or adding a small percentage of methanol or dichloromethane).[2] Monitor fractions meticulously by TLC. High-performance flash chromatography systems can also provide better resolution.

Experimental Protocols & Methodologies

Protocol 1: Lab-Scale Synthesis (Exemplary)

This protocol is adapted from optimized procedures for the synthesis of 1H-indazole-3-carboxaldehydes and should be optimized for the specific 6-formylindole substrate.[2][6]

Materials:

  • 6-Formylindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2N hydrochloric acid (7 equivalents) to the solution, keeping the temperature at 0°C. Stir the mixture for 10-15 minutes under an argon atmosphere. Add DMF (approx. 3 mL per mmol of indole).[5][6]

  • Indole Addition (Reverse Addition): In a separate flask, dissolve 6-formylindole (1 equivalent) in DMF (approx. 3 mL per mmol).

  • Using a syringe pump, add the solution of 6-formylindole dropwise to the vigorously stirred, pre-cooled nitrosating mixture over 1-2 hours. Maintain the internal temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or room temperature. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, it may be heated to 50-80°C for several hours.[2][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure this compound.[2]

Workflow for Lab-Scale Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitro Prepare Nitrosating Agent (NaNO2 + HCl in DMF @ 0°C) add Slow Reverse Addition (Indole to Nitrosating Agent) prep_nitro->add prep_indole Prepare 6-Formylindole Solution (in DMF) prep_indole->add monitor Monitor Reaction (TLC / LC-MS) add->monitor extract Aqueous Work-up & Extraction (EtOAc) monitor->extract purify Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Data & Analytics for Quality Control

Table 1: Scale-Up Considerations
Parameter Lab-Scale (1-5 g) Pilot-Scale (100-500 g) Rationale for Change
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing and heat transfer in a larger volume.
Cooling Ice/Water BathJacketed Reactor with ChillerProvides precise and powerful temperature control to manage exotherms.
Reagent Addition Syringe / Dropping FunnelMetering Pump (e.g., Peristaltic)Allows for precise, controlled, and reproducible addition rates, which is critical for safety and minimizing side reactions.
Temperature Monitoring Thermometer in ReactionInternal Temperature Probe (Thermocouple)Provides accurate real-time data of the internal reaction temperature, not just the bath temperature.
Purification Flash Column ChromatographyCrystallization / RecrystallizationChromatography is often not economically or practically feasible on a large scale. Developing a robust crystallization procedure is key for scalable purification.
Troubleshooting Logic for Low Yield

The following diagram provides a decision-making framework for diagnosing and resolving issues related to low product yield.

cluster_cause Identify Primary Cause cluster_solution Implement Solution start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC / LC-MS) start->check_reaction is_sm Significant Starting Material Remains? check_reaction->is_sm is_dimer Red/Brown Byproducts Present? check_reaction->is_dimer is_polar New, More Polar Spot Observed? check_reaction->is_polar is_sm->is_dimer No sol_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature post-addition is_sm->sol_incomplete Yes is_dimer->is_polar No sol_dimer Dimer Formation: - Implement/Optimize  reverse addition - Ensure efficient stirring is_dimer->sol_dimer Yes sol_oxid Oxidation to Acid: - Use inert atmosphere - Ensure prompt work-up is_polar->sol_oxid Yes

Caption: Troubleshooting decision tree for addressing low yield issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Cavalier, F. et al. (2018).
  • ResearchGate. (2018). An efficient synthesis of 1- H indazoles. [Link]
  • BenchChem. (2025). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • Cavalier, F. et al. (2018).
  • Kumar, V. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.
  • BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution.

Sources

Dealing with poor solubility of 1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indazole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's poor solubility.

Introduction: The Solubility Challenge

This compound is a vital heterocyclic building block in medicinal chemistry and organic synthesis, serving as a key intermediate for developing novel therapeutic agents, particularly in oncology and neurology.[1][2] Its structure, featuring a rigid indazole core, makes it a valuable scaffold for kinase inhibitors and other targeted therapies.[3][4][5] However, the same structural features that make it medicinally interesting also contribute to its primary handling challenge: poor solubility in a wide range of common laboratory solvents.

This guide provides field-proven insights, troubleshooting workflows, and frequently asked questions to help you successfully incorporate this compound into your experiments.

Compound Profile: At a Glance

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is the first step in effective solvent selection.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O[1][6]
Molecular Weight 146.15 g/mol [1][6]
Appearance White to yellow or pale yellow to off-white solid/powder[1][7]
Melting Point 181-185 °C[6][7]
CAS Number 669050-69-5[1][6]
Structure O=Cc1ccc2cn[nH]c2c1[6]

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered by researchers.

Q1: Why is this compound so difficult to dissolve?

Answer: The poor solubility arises from a combination of its molecular structure:

  • Aromatic Bicyclic Core: The fused benzene and pyrazole rings form a flat, rigid, and largely nonpolar indazole core. This structure promotes strong intermolecular π-π stacking in the solid state, which requires significant energy to disrupt.

  • Polar Functional Groups: The molecule also possesses a hydrogen bond donor (the N-H group on the pyrazole ring) and a polar carbaldehyde group (-CHO).[8]

This dual nature—a large nonpolar core with distinct polar sites—means it doesn't fit neatly into the "like dissolves like" principle for highly polar solvents (like water) or purely nonpolar solvents (like hexanes). Its solubility is highest in solvents that can effectively interact with both the aromatic system and the polar functional groups.

Q2: What are the best starting solvents for this compound?

Answer: For most applications, polar aprotic solvents are the most effective starting point. Based on the structural analysis of similar indazole compounds, the following solvents are recommended for initial screening:[8]

  • High to Moderate Solubility:

    • Dimethyl Sulfoxide (DMSO): Often the best choice, especially for preparing concentrated stock solutions for biological assays.[9]

    • Dimethylformamide (DMF): Another excellent option, particularly for organic synthesis.

  • Moderate Solubility:

    • Acetone: Can be effective, particularly with heating.

    • Ethyl Acetate (EtOAc): Shows reasonable dissolution capabilities.[8]

  • Low to Moderate Solubility:

    • Ethanol & Methanol: The presence of hydrogen bond donors in the compound allows some interaction with protic solvents, but the large aromatic core limits high solubility.[8]

Q3: I'm running a chemical reaction. How can I improve solubility in my reaction solvent?

Answer: If your chosen reaction solvent (e.g., THF, Dichloromethane) is not dissolving the aldehyde, consider these strategies:

  • Introduce a Co-solvent: Add a small percentage (5-20%) of a stronger solubilizing agent like DMF or DMSO to your primary reaction solvent.[10] This can dramatically improve solubility without significantly altering the overall reaction polarity. Always run a small-scale test to ensure the co-solvent doesn't interfere with your reaction chemistry.

  • Gentle Heating: Gently warming the mixture can provide the energy needed to break the crystal lattice forces and encourage dissolution. Use a water bath and monitor the temperature closely to avoid decomposition, especially with sensitive reagents.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process through cavitation.[11]

  • Solvent-Free Reaction: For certain reactions like Suzuki-Miyaura cross-couplings, high-temperature ball milling offers a solvent-free alternative that can be highly effective for insoluble reactants.[12]

Q4: How do I prepare a stock solution for a biological assay without it crashing out in the aqueous buffer?

Answer: This is a critical challenge in drug discovery.[9] The standard method is to use DMSO as the initial solvent.

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% high-purity DMSO to create a concentrated stock (e.g., 10-30 mM). Poorly soluble compounds are often dissolved at high concentrations in DMSO for screening.[9]

  • Perform Serial Dilutions: Create intermediate dilutions from your main stock using 100% DMSO.

  • Final Dilution into Aqueous Buffer: For the final step, add a very small volume of the DMSO stock into your aqueous assay buffer while vortexing or mixing vigorously. The final concentration of DMSO in the assay should typically be kept low (<0.5% v/v) to avoid solvent-induced artifacts or toxicity.

If precipitation still occurs, advanced formulation strategies like using cyclodextrins or surfactants may be necessary.[13][14]

Q5: What are the primary safety precautions when handling this compound and its solvents?

Answer: Always consult the latest Safety Data Sheet (SDS) before use.[15][16]

  • Compound Handling: this compound may cause skin, eye, and respiratory irritation.[17] Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid creating dust.[16]

  • Solvent Handling: Solvents like DMSO and DMF have their own specific hazards. They can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves (check a glove compatibility chart) and handle them in a fume hood.

Troubleshooting Workflows & Protocols

Logical Flow for Solubility Troubleshooting

This diagram outlines a systematic approach to addressing solubility issues for both synthetic and biological applications.

G cluster_start Initial Problem cluster_application Define Application cluster_organic_steps Synthetic Chemistry Workflow cluster_biologic_steps Biological Assay Workflow start Poor Solubility of This compound organic Organic Synthesis start->organic What is the context? biologic Biological Assay start->biologic What is the context? solvent_screen 1. Screen Solvents (DMF, DMSO, Acetone, EtOAc) organic->solvent_screen dmso_stock 1. Make Conc. Stock in 100% DMSO biologic->dmso_stock heat_sonic 2. Apply Energy (Heating, Sonication) solvent_screen->heat_sonic If still insoluble cosolvent 3. Use Co-Solvent (e.g., THF + 10% DMF) heat_sonic->cosolvent If still insoluble ball_mill 4. Advanced Method (Ball Milling) cosolvent->ball_mill For persistent issues serial_dilute 2. Serial Dilution (in 100% DMSO) dmso_stock->serial_dilute aq_dilute 3. Final Dilution in Aqueous Buffer serial_dilute->aq_dilute Prepare working solution advanced_form 4. Advanced Method (Cyclodextrin, Surfactants) aq_dilute->advanced_form If precipitation occurs

Caption: Decision tree for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening for Organic Reactions

This protocol uses a small-scale, systematic approach to find the most suitable solvent or co-solvent system for a chemical reaction.

Objective: To determine an effective solvent for achieving a target concentration (e.g., 0.1 M) at room temperature or with gentle heating.

Materials:

  • This compound

  • Small vials (e.g., 2 mL) with caps

  • Graduated micropipettes

  • Test solvents: DMF, DMSO, Acetone, Ethyl Acetate, THF, Acetonitrile

  • Vortex mixer, sonicator, and a heat block or water bath

Procedure:

  • Preparation: Weigh 1.5 mg of this compound into three separate vials (this is ~10 µmol).

  • Initial Solvent Addition: To the first vial, add 100 µL of your primary reaction solvent (e.g., THF). This represents the target concentration of 0.1 M.

  • Room Temperature Test: Cap the vial and vortex vigorously for 2 minutes. Visually inspect for undissolved solid. If it is not fully dissolved, place it in an ultrasonic bath for 10 minutes. Re-inspect.

  • Heating Test: If solid remains, place the vial on a heat block set to 40-50°C for 15 minutes, vortexing intermittently. Allow to cool to room temperature and observe if the compound remains in solution or precipitates.

  • Co-Solvent Test: If the compound is still insoluble, take the second vial. Add 90 µL of the primary solvent (e.g., THF) and 10 µL of a strong co-solvent (e.g., DMF). Repeat Step 3.

  • Strong Solvent Test: As a positive control, take the third vial and add 100 µL of pure DMF or DMSO. This confirms the baseline solubility of your compound batch.

  • Analysis: Compare the results. If the co-solvent system (Step 5) was successful, it is likely a viable option for your larger-scale reaction.

Protocol 2: Preparing a 10 mM Stock Solution for Biological Assays

This protocol details the standard procedure for preparing a DMSO stock solution suitable for screening and cell-based assays.

Objective: To prepare a clear, stable 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 146.15 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • 146.15 g/mol * 0.010 mol/L * 0.001 L = 0.00146 g = 1.46 mg

  • Weighing: Carefully weigh 1.46 mg of this compound into a clean, dry microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly. Vortex for 2-3 minutes until all solid is completely dissolved. If needed, briefly sonicate the tube for 5 minutes to ensure full dissolution. Visually inspect against a light source to confirm there is no suspended particulate matter.

  • Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture. Before use, thaw the solution completely and vortex gently to ensure it is homogeneous.

Advanced Solubilization Strategies

For exceptionally challenging cases, particularly in formulation for in vivo studies, more advanced techniques may be required. These methods often involve creating a more stable formulation of the drug substance.[18]

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[13][14] However, this compound is not strongly acidic or basic, so this method may have limited utility.

  • Inclusion Complexes: Using cyclodextrins can encapsulate the hydrophobic indazole core, presenting a more hydrophilic exterior to an aqueous environment and enhancing solubility.[14]

  • Solid Dispersions: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG).[18] This technique can improve dissolution rates by preventing the reformation of the compound's crystal lattice.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][13]

Solvent Selection Logic Diagram

The choice of solvent is dictated by the interplay between the compound's structural features and the solvent's properties.

G cluster_features Molecular Features cluster_solvents Solvent Properties compound This compound nonpolar Nonpolar Aromatic Core (Indazole Ring) compound->nonpolar polar Polar Groups (N-H donor, C=O acceptor) compound->polar nonpolar_solv Nonpolar (Hexane, Toluene) - van der Waals forces compound->nonpolar_solv Poor Solubility aprotic Polar Aprotic (DMSO, DMF) - Strong Dipole - H-bond Acceptor nonpolar->aprotic Good Interaction (π-π stacking, dipole) protic Polar Protic (Methanol, Water) - H-bond Donor/Acceptor nonpolar->protic Poor Interaction (Hydrophobic effect) polar->aprotic Strong Interaction (H-bonding) polar->protic Good Interaction (H-bonding)

Caption: Rationale for selecting polar aprotic solvents.

References
  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2355-2377.
  • Ortore, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Assay and Drug Development Technologies, 10(6), 524-533.
  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79.
  • Tran, P., et al. (2019). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 11(3), 104.
  • Toward overcoming solubility issues in organic chemistry. (2021). Asia Research News.
  • Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. (2024). Angene Chemical.
  • Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5), 15-21.
  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(9), 1-10.
  • 1H-Indazole-5-carbaldehyde. (n.d.). J&K Scientific LLC.

Sources

Technical Support Center: Advanced Strategies for the Synthesis of 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. The synthesis of 1H-indazole-6-carbaldehyde, a critical building block for numerous therapeutic agents, presents unique challenges that often require moving beyond standard textbook procedures. This document provides a detailed exploration of alternative synthetic routes, framed in a question-and-answer format to directly address the practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, offer robust troubleshooting advice, and provide detailed protocols to ensure your success.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the conventional approaches to synthesizing this compound, and why are alternatives necessary?

The synthesis of substituted indazoles can be broadly categorized into two strategies: functionalization of a pre-formed indazole ring or construction of the indazole ring from a suitably substituted benzene precursor.

Conventional methods often rely on the direct formylation of 1H-indazole. However, these methods face significant hurdles. Electrophilic formylation reactions, such as the Vilsmeier-Haack reaction, are notoriously difficult on the indazole nucleus and typically result in poor yields and a mixture of isomers.[1][2] The C3 position is often more reactive than the benzene ring positions, leading to undesired products.[1][3]

Researchers seek alternative routes to overcome these challenges, aiming for:

  • Improved Regioselectivity: To ensure the aldehyde is installed exclusively at the C6 position.

  • Milder Reaction Conditions: To accommodate sensitive functional groups on complex molecules.

  • Enhanced Scalability and Safety: To avoid hazardous reagents or thermally unstable intermediates, particularly in process development.[4]

  • Starting Material Availability: To leverage more accessible or cost-effective precursors.

Troubleshooting Guide: Alternative Synthetic Routes & Methodologies

This section explores robust alternative strategies, addressing common problems and their solutions.

Alternative Route 1: Functionalization of 6-Bromo-1H-indazole via Organometallic Intermediates

This is arguably the most reliable and versatile approach, starting from the commercially available 6-bromo-1H-indazole. The strategy involves converting the C-Br bond into a C-CHO group.

A highly effective two-step sequence involves a palladium-catalyzed cyanation followed by a controlled reduction of the resulting nitrile.

  • Step 1: Cyanation: The conversion of the aryl bromide to an aryl nitrile (1H-indazole-6-carbonitrile) is typically achieved using a palladium catalyst with a cyanide source like zinc cyanide (Zn(CN)₂).

  • Step 2: Reduction: The nitrile is then selectively reduced to the aldehyde using a hydride reagent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

This approach is powerful because the cyanation step is generally high-yielding, and the subsequent reduction is a well-established transformation.

  • Problem: My cyanation reaction is sluggish or fails completely.

    • Possible Cause & Solution: Palladium-catalyzed cyanations are sensitive to the catalyst's oxidation state, the choice of ligand, and the solvent.

      • Catalyst/Ligand: Ensure your palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., dppf) are of high quality. The ligand is crucial for stabilizing the active Pd(0) species.

      • Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically required. Ensure the solvent is rigorously dried, as water can interfere with the catalytic cycle.

      • Activation: The N-H of the indazole can be acidic and may require protection or the use of a base to prevent interference. However, many modern protocols tolerate the free N-H.

  • Problem: The DIBAL-H reduction of my 1H-indazole-6-carbonitrile is over-reducing the product to the benzyl alcohol or amine.

    • Possible Cause & Solution: Over-reduction is a common issue with powerful hydride reagents. Control is key.

      • Stoichiometry: Use only a slight excess of DIBAL-H (typically 1.1-1.5 equivalents). A precise measurement is critical.

      • Temperature: The reaction must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). Adding the DIBAL-H slowly at this temperature allows for the formation of the intermediate imine-aluminum complex, which is stable. Upon aqueous workup, this intermediate hydrolyzes to the desired aldehyde.

      • Quench: Quench the reaction at low temperature before allowing it to warm. A careful quench with a reagent like ethyl acetate, followed by an aqueous acid or a Rochelle's salt solution, is crucial for hydrolyzing the intermediate without reducing it further.

Alternative Route 2: Directed ortho-Metalation (DoM) of a N1-Protected Indazole

This strategy offers excellent regiocontrol by using a directing group at the N1 position to guide a metalating agent (like n-butyllithium) to the C7 position. While this primarily functionalizes C7, a similar strategy can be conceived for C6 if a suitable directing group were present at C5, though this is less common. A more direct application is to start with a C6-functionalized precursor. For example, starting with a protected 6-iodo-1H-indazole, a lithium-halogen exchange followed by formylation is a viable route.

  • Possible Cause & Solution: This powerful reaction is highly sensitive to reaction conditions.

    • Protecting Group: The N1 protecting group is critical. It must be stable to strong bases but easily removable. Groups like SEM (-(trimethylsilyl)ethoxymethyl) or a simple benzyl group are often used. A bulky protecting group can also influence the conformation and reactivity.

    • Temperature: Lithium-halogen exchange is extremely fast, even at very low temperatures. The reaction should be maintained at -78 °C or even -100 °C to prevent side reactions, such as decomposition of the organolithium intermediate.

    • Reagent Purity: Both the starting material and the organolithium reagent (n-BuLi or t-BuLi) must be of high purity and accurately titrated. The solvent (typically THF or ether) must be absolutely anhydrous.

    • Quench: The quench with the formylating agent (e.g., anhydrous DMF) must be rapid and efficient. Add the freshly generated organolithium solution to a cold solution of the electrophile to ensure the electrophile is in excess, minimizing side reactions.

Data Summary: Comparison of Alternative Routes

Synthetic RouteStarting MaterialKey Reagents & ConditionsProsCons
Route 1: Cross-Coupling 6-Bromo-1H-indazole1. Pd₂(dba)₃, dppf, Zn(CN)₂2. DIBAL-H, -78 °CReliable, high-yielding, tolerates free N-H.Two distinct synthetic steps required; DIBAL-H requires careful handling.
Route 2: Li-Halogen Exchange N-Protected 6-Iodo-1H-indazole1. n-BuLi or t-BuLi, -78 °C2. Anhydrous DMFExcellent regiocontrol, one-pot functionalization.Requires N-protection/deprotection; strictly anhydrous/anaerobic conditions needed.
Route 3: Ring Formation e.g., 4-Formyl-3-methylaniline1. Diazotization (NaNO₂, HCl)2. CyclizationBuilds complexity quickly; avoids late-stage formylation issues.Substituted anilines may be expensive or require synthesis; cyclization yields can be variable.

Detailed Experimental Protocol: Route 1 (Cyanation & Reduction)

This protocol provides a robust method for the synthesis of this compound from 6-bromo-1H-indazole.

Step 1: Synthesis of 1H-Indazole-6-carbonitrile

Materials:

  • 6-Bromo-1H-indazole (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-purged flask, add 6-bromo-1H-indazole, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic solids.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1H-indazole-6-carbonitrile.

Step 2: Synthesis of this compound

Materials:

  • 1H-Indazole-6-carbonitrile (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 1H-indazole-6-carbonitrile in anhydrous DCM in a dry, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding methanol at -78 °C.

  • Allow the mixture to warm to 0 °C and then add 1 M HCl. Stir vigorously for 1 hour until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualized Workflows and Mechanisms

Decision Workflow for Synthetic Route Selection

The choice of synthetic strategy is primarily dictated by the most accessible starting material. This diagram outlines a logical decision-making process.

Synthetic_Route_Decision start What is your key starting material? sm1 6-Bromo-1H-indazole start->sm1 sm2 N-Protected 6-Iodo-1H-indazole start->sm2 sm3 Substituted Aniline (e.g., 4-formyl-3-methylaniline) start->sm3 route1 Route 1: Pd-Catalyzed Cyanation -> Reduction sm1->route1 Reliable & Versatile route2 Route 2: Li-Halogen Exchange -> Formylation sm2->route2 High Regiocontrol route3 Route 3: Ring Formation via Diazotization/Cyclization sm3->route3 Convergent Approach

Caption: Decision tree for selecting a synthetic route to this compound.

Mechanism: DIBAL-H Reduction of a Nitrile

This diagram illustrates the key steps in the controlled reduction of a nitrile to an aldehyde, highlighting the critical intermediate that prevents over-reduction.

DIBAL_Mechanism nitrile R-C≡N (Indazole-6-carbonitrile) imine_complex [R-CH=N-Al(iBu)₂] Stable Imine-Aluminum Complex nitrile->imine_complex + DIBAL-H dibal DIBAL-H aldehyde R-CHO (Indazole-6-carbaldehyde) imine_complex->aldehyde + H₃O⁺ (Hydrolysis) hydrolysis H₃O⁺

Caption: Mechanism of controlled nitrile reduction to an aldehyde using DIBAL-H.

References

  • Ghosh, S., et al. (2020). Catalytic functionalization of indazole scaffolds: a commendable journey for the synthesis of bioactive molecules.
  • Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1021-1053. [Link]
  • Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649. [Link]
  • Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]
  • Penning, T. D., et al. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4275-4279. [Link]
  • Clagg, K., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209-4223. [Link]
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12211-12217. [Link]
  • Clagg, K., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]
  • Singh, G. S., & D'hooghe, M. (2014). Vilsmeier-Haack reaction in heterocyclic synthesis. Advanced Organic Chemistry, 2014.
  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid derivatives. International Letters of Chemistry, Physics and Astronomy, 13, 186-193. [Link]
  • ResearchGate (2017).
  • RSC Publishing (2018).
  • Organic Chemistry Portal (n.d.). Indazole synthesis. [Link]
  • Organic Syntheses (n.d.). Indazole. [Link]
  • ResearchGate (2023). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... [Link]
  • ResearchGate (2023).
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 270-281. [Link]
  • ResearchGate (2018).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1H-Indazole-6-carbaldehyde and 1H-Indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, indazole derivatives are prized scaffolds for the development of bioactive compounds, particularly kinase inhibitors.[1][2][3][4] Their role as bioisosteres of indoles allows them to form crucial hydrogen bonding interactions within protein active sites.[1][3] Among the functionalized indazoles, the carbaldehyde derivatives serve as exceptionally versatile intermediates. The aldehyde group is a gateway to a multitude of chemical transformations, including condensations, oxidations, reductions, and the construction of novel heterocyclic systems.[1][4][5]

This guide provides an in-depth comparative analysis of the chemical reactivity of two key positional isomers: 1H-indazole-6-carbaldehyde and 1H-indazole-3-carbaldehyde . Understanding the nuanced differences in their reactivity, governed by the electronic landscape of the indazole ring, is critical for optimizing synthetic strategies and designing novel molecular architectures. While direct kinetic comparisons are sparse in the literature, a robust analysis based on fundamental principles of electronic theory and reported synthetic applications allows for a clear differentiation.

The Electronic Landscape of the 1H-Indazole Scaffold

The 1H-indazole system is a ten-π electron aromatic heterocycle, resulting from the fusion of a benzene ring with a pyrazole ring.[6] The reactivity of any substituent is dictated by its position on this bicyclic system. The 1H-tautomer is recognized as being more thermodynamically stable than the 2H form.[7][8][9]

  • Positions on the Pyrazole Ring (e.g., C3): Substituents at the C3 position are directly influenced by the adjacent nitrogen atoms. The N2 atom, in particular, exerts a significant inductive electron-withdrawing effect and participates in the π-system, modulating the electron density of the C3 position.

  • Positions on the Benzene Ring (e.g., C6): Substituents on the carbocyclic portion of the scaffold are influenced by the fused pyrazole ring acting as a whole. Their reactivity can be understood by analogy to a substituted benzene ring, where the fused heterocycle acts as a complex substituent, influencing the aromatic system through both inductive and resonance effects.

Reactivity Analysis of 1H-Indazole-3-carbaldehyde

The aldehyde functionality at the C3 position is a cornerstone of modern drug discovery, featuring prominently in the synthesis of kinase inhibitors like Pazopanib.[1] The carbonyl carbon at this position is rendered highly electrophilic due to two primary electronic factors:

  • Inductive Effect: The adjacent sp²-hybridized nitrogen atom (N2) exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the C3 carbon and, consequently, from the attached carbonyl carbon.

  • Resonance Effect: The pyrazole ring system can delocalize electron density, and the nitrogen atoms enhance the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

This heightened electrophilicity makes 1H-indazole-3-carbaldehyde an excellent substrate for a variety of classical aldehyde reactions. It is frequently employed in Knoevenagel and Wittig condensations to form carbon-carbon double bonds, a key step in elongating molecular scaffolds.[1][4][5]

Reactivity Analysis of this compound

The aldehyde group at the C6 position resides on the benzene portion of the heterocycle. Its reactivity is primarily governed by the electronic influence of the fused pyrazole ring. In this context, the pyrazole ring acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution but, more importantly for this comparison, influencing the attached aldehyde.

The effect on the C6-aldehyde is less direct than at the C3 position. While the pyrazole moiety does exert an overall electron-withdrawing effect, its ability to delocalize a negative charge from the carbonyl oxygen during nucleophilic attack is less pronounced compared to the direct influence of the N2 atom on the C3-aldehyde. The situation is analogous to the difference between a para and meta substituted benzaldehyde with an activating/deactivating group; the electronic communication is less efficient. Therefore, the carbonyl carbon of this compound is expected to be less electrophilic than its C3 counterpart.

Head-to-Head Comparison and Reactivity Prediction

Based on the analysis of the electronic effects, a clear prediction of relative reactivity can be made.

Feature1H-Indazole-3-carbaldehydeThis compound
Position of Aldehyde C3 (Pyrazole Ring)C6 (Benzene Ring)
Primary Electronic Influence Strong inductive (-I) and resonance effects from adjacent N2 atom.Weaker, more distant inductive and resonance effects from the fused pyrazole ring.
Electrophilicity of Carbonyl Carbon HighModerate
Predicted Reactivity Towards Nucleophiles Higher Lower

Experimental Protocols

To provide a practical framework for researchers to validate these principles, we provide established synthetic protocols for the preparation of these isomers and a comparative experimental workflow.

Protocol 1: Synthesis of 1H-Indazole-3-carbaldehyde via Nitrosation of Indole

This procedure is adapted from a high-yield, optimized method that minimizes side reactions.[1][2][5]

Workflow Diagram: Synthesis of 1H-Indazole-3-carbaldehyde

cluster_prep Nitrosating Agent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification NaNO2 NaNO2 in H2O Mix_A Mix at 0°C NaNO2->Mix_A HCl 2N HCl HCl->Mix_A DMF_A DMF Reaction Add Indole solution to Nitrosating Agent at 0°C DMF_A->Reaction Mix_A->DMF_A Add after 10 min Indole Indole in DMF Indole->Reaction Stir Stir at RT (e.g., 5 hours) Reaction->Stir Extract Extract with EtOAc Stir->Extract Wash Wash (H2O, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 1H-Indazole-3-carbaldehyde Purify->Product

Caption: Workflow for the synthesis of 1H-indazole-3-carbaldehyde.

Step-by-Step Methodology:

  • Prepare Nitrosating Agent: In a flask cooled to 0 °C (ice bath), dissolve sodium nitrite (NaNO₂, 8 equiv.) in deionized water. Slowly add 2N aqueous hydrochloric acid (7 equiv.). Keep the mixture under an argon atmosphere for 10 minutes, then add N,N-dimethylformamide (DMF).

  • Prepare Indole Solution: In a separate flask, dissolve the starting indole (1 equiv.) in DMF.

  • Reaction: Slowly add the indole solution to the nitrosating agent mixture at 0 °C over a period of time (e.g., 2 hours for reverse addition protocols to minimize dimerization).[1][10]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3-5 hours), monitoring by TLC or LC-MS. For less reactive indoles, gentle heating may be required.[1]

  • Workup: Quench the reaction with water and extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

The synthesis of 6-substituted indazoles often starts from appropriately substituted anilines or nitrobenzenes. A common route involves the Davis–Beirut reaction or similar cyclization strategies.

(Note: A specific high-yield protocol for the unsubstituted this compound was not found in the initial search; however, protocols for related compounds like 6-nitro-1H-indazole-3-carbaldehyde from 6-nitroindole are well-documented and suggest the stability of substituents at this position during nitrosative cyclization.[3][11][12] The synthesis would likely proceed from a 4-methyl-3-amino benzaldehyde derivative or a similar precursor.)

Protocol 3: Comparative Knoevenagel Condensation

This protocol can be run in parallel for both isomers to directly compare their reactivity under identical conditions. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[13]

Workflow Diagram: Comparative Knoevenagel Condensation

cluster_A Reaction A cluster_B Reaction B cluster_analysis Analysis & Workup Indazole3CHO 1H-Indazole-3-carbaldehyde (1 equiv) Mix_A Mix & Reflux Indazole3CHO->Mix_A Malononitrile_A Malononitrile (1.1 equiv) Malononitrile_A->Mix_A Piperidine_A Piperidine (cat.) in Ethanol Piperidine_A->Mix_A Monitor Monitor both reactions by TLC/LC-MS over time Mix_A->Monitor Indazole6CHO This compound (1 equiv) Mix_B Mix & Reflux Indazole6CHO->Mix_B Malononitrile_B Malononitrile (1.1 equiv) Malononitrile_B->Mix_B Piperidine_B Piperidine (cat.) in Ethanol Piperidine_B->Mix_B Mix_B->Monitor Workup Cool, filter precipitate, wash with cold ethanol Monitor->Workup Product_A Product A Workup->Product_A Product_B Product B Workup->Product_B

Caption: Parallel workflow to compare the reactivity of indazole aldehydes.

Step-by-Step Methodology:

  • Setup: Prepare two identical reaction flasks. To Flask A, add 1H-indazole-3-carbaldehyde (1 mmol). To Flask B, add this compound (1 mmol).

  • Reagents: To each flask, add malononitrile (1.1 mmol) and a suitable solvent such as ethanol (10 mL).

  • Catalyst & Reaction: Add a catalytic amount of a weak base, such as piperidine or imidazole (0.1 mmol), to each flask.[14] Stir the mixtures and heat to reflux.

  • Monitoring: Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every 15-30 minutes).

  • Observation: It is predicted that the reaction in Flask A (with 1H-indazole-3-carbaldehyde) will proceed to completion significantly faster than the reaction in Flask B.

  • Isolation: Once the reactions are complete, cool the mixtures to room temperature. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

Summary and Outlook

The positional isomerism of the aldehyde group on the indazole scaffold gives rise to a distinct difference in chemical reactivity. 1H-Indazole-3-carbaldehyde is the more reactive isomer due to the direct electronic-withdrawing influence of the pyrazole nitrogens on the C3 position, which enhances the electrophilicity of the carbonyl carbon. In contrast, the aldehyde at the C6 position in This compound is less activated.

This fundamental difference has significant implications for synthetic planning. Reactions with the 3-carbaldehyde may proceed under milder conditions and at faster rates. Conversely, the 6-carbaldehyde may require more forcing conditions or stronger catalysts to achieve comparable yields, a factor that must be considered in multi-step syntheses to ensure compatibility with other functional groups. For drug development professionals, this differential reactivity can be exploited to achieve selective functionalization in molecules containing multiple potential reaction sites.

References

  • Chem-Impex International. (n.d.). 1H-Indazole-3-carbaldehyde.
  • ResearchGate. (n.d.). Structures of substituted 2H-indazoles. [Diagram].
  • Jean, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
  • SciSpace. (n.d.). Synthesis and electrochemical behaviour of 2-n-substituted indazoles.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Full text].
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [PDF].
  • ResearchGate. (2007). A Practical Knoevenagel Condensation Catalyzed by Imidazole.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
  • ChemInform. (2000). Synthesis and Electrochemical Behavior of 2-N-Substituted Indazoles. ChemInform, 31(47).
  • ResearchGate. (n.d.). Knoevenagel reaction of compound 4 with the aromatic and hetero-aromatic aldehydes. [Diagram].
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
  • BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • Li, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4226.
  • BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
  • ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [PDF].
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28235–28249.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Beilstein Journals. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1036-1046.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5190-5196.
  • HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block.
  • BenchChem. (2025). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

Sources

The Isomeric Dichotomy: A Comparative Guide to the Biological Activity of 5-Nitro and 6-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a versatile framework for the development of novel therapeutic agents. The introduction of a nitro group onto this bicyclic system dramatically amplifies its biological potential, giving rise to a spectrum of activities ranging from anticancer to antimicrobial. The specific placement of this potent electron-withdrawing group is a critical determinant of the compound's efficacy and mechanism of action. This guide provides an in-depth, objective comparison of the biological activities of 5-nitro and 6-nitroindazole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating the subtleties of their therapeutic potential.

The Significance of the Nitro Group Position: A Structural Overview

The indazole core, a fusion of benzene and pyrazole rings, offers multiple positions for substitution. The positioning of the nitro group at either the 5- or 6-position significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These physicochemical differences, in turn, dictate how the molecule interacts with biological targets, leading to distinct pharmacological profiles. The 5-nitro substitution often plays a crucial role in the antiparasitic activity of these compounds, where it can be bioreduced to generate cytotoxic reactive nitrogen species.[1] Conversely, derivatives of 6-nitroindazole have demonstrated significant promise in anticancer, antiparasitic, and anti-inflammatory applications.[2]

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the biological activities of 5-nitro and 6-nitroindazole derivatives, with quantitative data summarized in tables for ease of reference.

Anticancer Activity

Both 5- and 6-nitroindazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

5-Nitroindazole Derivatives: A series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles demonstrated moderate antineoplastic activity against TK-10 and HT-29 cell lines.[3][4] Furthermore, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown substantial anticancer activity, with IC50 values comparable to established drugs like Pazopanib and Doxorubicin.[1] Other studies have synthesized new 5-nitroindazole derivatives with an N-1 substitution containing a di-(β-chloroethyl)-amine group, which have shown to significantly suppress the proliferation of neoplastic cells in Guérin experimental tumors.[5]

6-Nitroindazole Derivatives: Novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[2][6][7] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.[2] Additionally, a series of 6-substituted aminoindazole derivatives were designed and synthesized, with one compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showing potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[8][9]

Table 1: Comparative Anticancer Activity of 5-Nitro and 6-Nitroindazole Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference
5-Nitroindazoles
3-alkoxy/hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTK-10, HT-29Moderate Activity[3][4]
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j)A5491.15 ± 0.08[1]
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j)MCF71.32 ± 0.09[1]
6-Nitroindazoles
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15[2][6][7]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT1160.4 ± 0.3[8][9]
Antiparasitic Activity

Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections, and nitroindazoles are no exception.[2]

5-Nitroindazole Derivatives: These derivatives have shown remarkable activity against a range of parasites. Several 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles displayed significant trichomonacidal activity against Trichomonas vaginalis at a concentration of 10 µg/mL.[3][4] The same study also identified compounds with interesting antichagasic activity against Trypanosoma cruzi.[3][4] Further research has confirmed the potential of 5-nitroindazole derivatives as inhibitors of T. cruzi growth, with some derivatives being non-toxic to macrophages at concentrations at least twice their anti-parasitic IC50.[10] The mechanism of action is believed to involve the production of reduced species from the nitro group, similar to benznidazole.[10] More recently, 5-nitroindazole derivatives have been evaluated against Acanthamoeba castellanii, with some compounds showing higher efficacy against trophozoites than the reference drug chlorhexidine digluconate.[11]

6-Nitroindazole Derivatives: Research has focused on 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity.[2][12] These compounds have been synthesized and evaluated for their inhibitory effects on different Leishmania species, with some derivatives exhibiting strong to moderate activity against L. infantum.[12]

Table 2: Comparative Antiparasitic Activity of 5-Nitro and 6-Nitroindazole Derivatives

Derivative ClassParasiteActivityReference
5-Nitroindazoles
3-alkoxy/hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTrichomonas vaginalisRemarkable trichomonacidal activity[3][4]
3-alkoxy/hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTrypanosoma cruziInteresting antichagasic activity[3][4]
5-Nitroindazole derivativesTrypanosoma cruziRemarkable in vitro activity[10]
5-Nitroindazole derivativesAcanthamoeba castellaniiIC50 values as low as 2.6 µM[11]
6-Nitroindazoles
3-chloro-6-nitro-1H-indazole derivativesLeishmania infantumIC50 values as low as 4 µM[12]
3-chloro-6-nitro-1H-indazole derivativesLeishmania majorIC50 = 38 µM for compound 13[12]
3-chloro-6-nitro-1H-indazole derivativesLeishmania tropicaIC50 = 76 µM for compound 11[12]
Antimicrobial Activity

The antibacterial and antifungal potential of nitroindazoles has also been explored.

6-Nitroindazole Derivatives: A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities, showing promising results against selected microorganisms.[2] Furthermore, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown antibacterial activity against Neisseria gonorrhoeae, with one compound exhibiting a MIC value of 62.5 μg/mL.[6][7]

Comparable data for 5-nitroindazole derivatives in the context of broad antimicrobial activity was not as prevalent in the initial literature search.

Anti-inflammatory and Other Activities

Indazole derivatives have also been investigated for their anti-inflammatory properties.

6-Nitroindazole: One study demonstrated that 6-nitroindazole exhibited the highest inhibition of DPPH free radical generation among the tested indazoles and also showed potent inhibitory activity on IL-1β.[2][13]

While 5-aminoindazole was also tested in the same study, specific data on the anti-inflammatory properties of 5-nitroindazole was not highlighted.

Mechanism of Action: The Role of the Nitro Group

The biological activity of nitroindazoles is often linked to the bioreduction of the nitro group. In the context of antiparasitic action, this reduction, which occurs preferentially in the anaerobic or microaerophilic environment of many parasites, leads to the formation of highly reactive and cytotoxic nitroso and hydroxylamine metabolites, as well as nitro radical anions. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to parasite death.[10][14]

For instance, in Trypanosoma cruzi, the mechanism of action of 5-nitroindazole derivatives is believed to be related to the production of reduced species of the nitro moiety, similar to the action of benznidazole.[10] Electrochemical studies have shown that these derivatives can be bio-reduced without the generation of reactive oxygen species.[5]

Mechanism_of_Action cluster_parasite Parasite Cell Nitroindazole Nitroindazole Nitroreductase Nitroreductase Nitroindazole->Nitroreductase Bioreduction Nitro_Radical_Anion Nitro Radical Anion Nitroreductase->Nitro_Radical_Anion Cytotoxic_Metabolites Cytotoxic Metabolites (Nitroso, Hydroxylamine) Nitro_Radical_Anion->Cytotoxic_Metabolites Oxidative_Stress Oxidative Stress Cytotoxic_Metabolites->Oxidative_Stress DNA_Damage DNA Damage Cytotoxic_Metabolites->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Cytotoxic_Metabolites->Enzyme_Inhibition Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antiparasitic action for nitroindazole derivatives.

Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of these compounds relies on robust and reproducible experimental protocols. Below are representative methodologies for evaluating antiparasitic and anticancer activities.

In Vitro Antileishmanial Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and is frequently used to determine the efficacy of antileishmanial compounds.[12][15]

Step-by-Step Methodology:

  • Parasite Culture: Promastigote strains of Leishmania species (e.g., L. infantum, L. tropica, and L. major) are cultured in appropriate media.[15]

  • Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized nitroindazole derivatives in a 96-well microplate.[12]

  • Incubation: The microplate is incubated for 72 hours at 23 °C.[12]

  • MTT Addition: After incubation, 10 μL of MTT solution (5 mg/mL) is added to each well.[12]

  • Second Incubation: The plate is incubated for an additional 3 hours at 23 °C. During this time, viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium salt in MTT to formazan, a purple-colored product.[12]

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in parasite growth, is then calculated.[15]

Caption: A simplified workflow for the MTT assay to determine antileishmanial activity.

Conclusion and Future Perspectives

The available data suggests that both 5-nitro and 6-nitroindazole derivatives are highly promising scaffolds for the development of new therapeutic agents. While 5-nitroindazoles have demonstrated remarkable and broad-spectrum antiparasitic activity, 6-nitroindazoles have shown significant potential in the realm of anticancer and antibacterial drug discovery.

The choice between a 5-nitro and a 6-nitroindazole scaffold will ultimately depend on the specific therapeutic target and desired biological activity. Further research involving direct, head-to-head comparisons of 5- and 6-nitroindazole analogues with identical substitutions at other positions on the indazole ring is warranted to provide a more definitive understanding of the structure-activity relationships. The continued exploration of these versatile compounds holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed.
  • El Moctar Abeidi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica.
  • Boiani, M., et al. (2009). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. PubMed.
  • Mollineda-Diogo, N., et al. (2024). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. PMC.
  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate.
  • Cheptea, C., et al. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. ResearchGate.
  • Orozco, L. Y., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC.
  • Vega, C., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. ResearchGate.
  • Pérez-Cordón, G., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI.
  • ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
  • Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PMC.
  • Fonseca-Berzal, C., et al. (2023). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.
  • Balaganmeswaran, M., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC.
  • El Moctar Abeidi, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate.
  • Anderson, V. R., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PMC.
  • Le, T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Center for Biotechnology Information.
  • Orozco, L. Y., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed.
  • Stancheva, S., et al. (2014). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PubMed Central.
  • Hernández-Luis, F., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. MDPI.
  • Berkelhammer, G., & Asato, G. (1968). Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. Journal of Medicinal Chemistry.
  • Le, T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. PubMed.
  • Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PubMed.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem.

Sources

A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release:

Shanghai, China – January 7, 2026 – In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Indazole and its derivatives, significant scaffolds in pharmaceutical research, primarily exist as two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation a critical step in research and development. This guide offers a comprehensive spectroscopic comparison of 1H- and 2H-indazole isomers, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in their analytical endeavors.

While the 1H-indazole tautomer is thermodynamically more stable and thus more predominant, synthetic routes can often lead to mixtures of both N-1 and N-2 substituted isomers.[1][2] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification of these isomers.[1][3]

The Decisive Power of NMR Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural assignment of 1- and 2-substituted indazoles, with both ¹H and ¹³C NMR spectra providing diagnostic fingerprints to distinguish between the two isomers.[2]

¹H NMR: A Tale of Two Protons

The ¹H NMR spectra of 1H- and 2H-indazole isomers exhibit significant differences.[2] For unsubstituted 1H-indazole, a characteristic broad singlet corresponding to the N-H proton is observed at a significantly downfield chemical shift, typically around 13.40 ppm in CDCl₃.[1] This signal is absent in N-substituted 2H-indazole derivatives.

Furthermore, the chemical shift of the H-3 proton serves as a key differentiator. In 2H-indazoles, the H-3 proton is generally more deshielded, appearing at a higher chemical shift (around 8.4 ppm) compared to its counterpart in 1H-indazoles (around 8.10 ppm).[1] Conversely, the H-3 proton in N-2 isomers is shielded relative to the same proton in the N-1 isomer.[2] The resonances of the H-3 to H-6 protons in N-2 isomers typically appear at a lower frequency than in the corresponding N-1 isomers.[2] However, the H-7 proton of the N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[2]

¹³C NMR: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy is an equally powerful tool for isomer assignment.[2] The chemical shifts of the carbon atoms within the indazole ring are sensitive to the position of the substituent on the nitrogen atom. These differences in the electronic environment lead to distinct patterns in the ¹³C NMR spectra, allowing for clear differentiation.

dot

Caption: Key spectroscopic techniques for differentiating indazole isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, providing a quantitative comparison for researchers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations.[1]
H-7 Lower frequencyHigher frequencyDeshielding effect of the N-1 lone pair in 2H-isomers.[2]

Table 2: Diagnostic IR Absorption Frequencies (cm⁻¹)

Functional Group1H-Indazole2H-Indazole DerivativeKey Differences
N-H Stretch 3150-3000 (broad)-A broad N-H stretching band is a clear indicator of the 1H-isomer.
C=N Stretch ~1620~1630Subtle shifts in the C=N stretching frequency can be observed.
Aromatic C-H Stretch 3100-30003100-3000Generally similar for both isomers.

Table 3: UV-Vis Absorption Maxima (λ_max, nm)

Isomerλ_max in Acetonitrile (Representative)Key Differences
1H-Indazole ~254, ~290Exhibits distinct absorption bands.[4]
2H-Indazole ~280, ~320The 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at longer wavelengths.[4]

Vibrational Spectroscopy: The IR Signature

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The most significant difference between the IR spectra of 1H- and 2H-indazole is the presence or absence of the N-H stretching vibration. 1H-indazole exhibits a characteristic broad absorption band in the region of 3150-3000 cm⁻¹, which is absent in the spectra of N-2 substituted 2H-indazoles.

Electronic Transitions: A UV-Vis Perspective

Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed to differentiate between the two isomers. The electronic transitions of 1H- and 2H-indazoles result in distinct absorption spectra. The 2H-tautomer generally absorbs light at longer wavelengths compared to the 1H-tautomer.[4] This difference in the maximum absorption wavelength (λ_max) can be a useful diagnostic tool.

Mass Spectrometry: Fragmentation and Identification

While the mass spectra of 1H- and 2H-indazole isomers are often similar, subtle differences in their fragmentation patterns can sometimes be observed.[2] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular formula.[3] For substituted indazoles, the fragmentation pathways may be more distinct, involving the loss of substituents from the indazole core, which can provide clues about the substitution pattern.[2]

Isomer_Differentiation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_identification Identification Synthesis Indazole Synthesis Mixture Mixture of 1H- & 2H-Isomers Synthesis->Mixture NMR ¹H & ¹³C NMR Mixture->NMR IR IR Spectroscopy Mixture->IR UV_Vis UV-Vis Spectroscopy Mixture->UV_Vis MS Mass Spectrometry Mixture->MS Isomer_1H 1H-Indazole NMR->Isomer_1H N-H signal, H-3 shift Isomer_2H 2H-Indazole NMR->Isomer_2H No N-H signal, deshielded H-3 IR->Isomer_1H Broad N-H stretch IR->Isomer_2H No N-H stretch UV_Vis->Isomer_1H Shorter λ_max UV_Vis->Isomer_2H Longer λ_max MS->Isomer_1H MS->Isomer_2H

Sources

A Comparative Guide: HPLC-UV vs. LC-MS for Purity Analysis of Indazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like indazole aldehydes, which are pivotal building blocks in medicinal chemistry, rigorous purity analysis is non-negotiable. The choice of analytical methodology for this task is a decision that resonates throughout the drug development lifecycle. This guide provides an in-depth comparison of two workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). Through a detailed examination of their principles, experimental workflows, and performance characteristics, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for the purity analysis of indazole aldehydes.

The Imperative of Purity for Indazole Aldehydes

Indazole aldehydes are a class of organic compounds featuring a bicyclic aromatic structure with an aldehyde functional group. Their unique chemical architecture makes them valuable precursors in the synthesis of a wide array of biologically active molecules. However, the synthetic routes to these compounds can often yield a variety of impurities, including starting materials, byproducts, and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug substance. Therefore, the ability to separate, detect, and quantify these impurities with high fidelity is paramount.

HPLC-UV: The Established Workhorse

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical quality control.[1][2] Its robustness, cost-effectiveness, and ease of use have made it the go-to method for routine purity assessments.[3][4][5]

Principle of Operation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[6][7][8] For indazole aldehydes, which are moderately polar compounds, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

Following separation, the eluted compounds pass through a UV-Visible detector. This detector measures the absorbance of light at a specific wavelength.[5][9] Indazole aldehydes, with their aromatic indazole ring system, possess chromophores that absorb UV light, making them readily detectable. The amount of light absorbed is directly proportional to the concentration of the compound, as described by the Beer-Lambert law, enabling accurate quantification.[9]

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates a typical workflow for purity analysis of an indazole aldehyde using HPLC-UV.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve indazole aldehyde sample Injection Inject sample/standard onto HPLC column SamplePrep->Injection StandardPrep Prepare reference standard solutions StandardPrep->Injection Separation Isocratic or gradient elution with mobile phase Injection->Separation Detection UV detection at appropriate wavelength Separation->Detection Integration Integrate peak areas in the chromatogram Detection->Integration Quantification Calculate purity based on relative peak areas Integration->Quantification Report Generate analysis report Quantification->Report

Caption: A typical experimental workflow for HPLC-UV purity analysis.

Representative Experimental Protocol for an Indazole Derivative

While a specific protocol for an indazole aldehyde was not found in the initial search, the following is a representative HPLC method adapted from the analysis of structurally similar imidazole and indazole derivatives.[6][10][11][12][13]

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Rationale for Experimental Choices:

  • C18 Column: The nonpolar C18 stationary phase provides good retention and separation for the moderately polar indazole aldehyde and its potential impurities.

  • Acidified Mobile Phase: The addition of a small amount of trifluoroacetic acid to the aqueous mobile phase helps to protonate any basic functional groups and improve peak shape.

  • Gradient Elution: A gradient program is often necessary to ensure the elution of a wide range of impurities with varying polarities within a reasonable timeframe.

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds, as many possess significant absorbance at this wavelength. A photodiode array detector can be used to scan a range of wavelengths to determine the optimal wavelength for the parent compound and its impurities.

LC-MS: The Power of Mass Detection

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[14][15] This hyphenated technique provides not only quantitative data but also valuable structural information about the analytes.[15][16][17][18]

Principle of Operation

The initial separation in LC-MS is identical to that in HPLC. However, after eluting from the column, the analytes are introduced into the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[15][19] This process allows for the determination of the molecular weight of each compound.[20]

For impurity profiling, LC-MS is particularly powerful because it can detect impurities that may co-elute with the main peak or are present at levels below the detection limit of a UV detector. Furthermore, by fragmenting the ions (tandem mass spectrometry or MS/MS), detailed structural information can be obtained, which is invaluable for the identification of unknown impurities.[16]

Experimental Workflow: A More In-depth Look

The workflow for LC-MS analysis is similar to HPLC-UV, with the addition of the mass spectrometry detection and data analysis steps.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve indazole aldehyde sample Injection Inject sample/standard onto LC column SamplePrep->Injection StandardPrep Prepare reference standard solutions StandardPrep->Injection Separation Isocratic or gradient elution with volatile mobile phase Injection->Separation Ionization Ionization of eluted compounds (e.g., ESI) Separation->Ionization MassAnalysis Mass analysis based on mass-to-charge ratio (m/z) Ionization->MassAnalysis PeakDetection Detect peaks in the total ion chromatogram (TIC) MassAnalysis->PeakDetection MassSpectrum Extract mass spectrum for each peak PeakDetection->MassSpectrum Identification Identify impurities based on molecular weight and fragmentation MassSpectrum->Identification Quantification Quantify impurities based on peak area Identification->Quantification Report Generate comprehensive report Quantification->Report

Caption: A comprehensive experimental workflow for LC-MS purity analysis and impurity identification.

Representative Experimental Protocol for an Indazole Derivative

The following is a representative LC-MS method for the analysis of an indazole derivative, based on published methods for similar compounds.[16]

Instrumentation:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for faster separations and better resolution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) for accurate mass measurements.

  • Column: A UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A rapid gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Rationale for Experimental Choices:

  • UHPLC System: The use of UHPLC provides faster analysis times and sharper peaks, which is beneficial for resolving complex mixtures of impurities.

  • Volatile Mobile Phase: Formic acid is used instead of non-volatile buffers like phosphate because it is compatible with mass spectrometry.

  • High-Resolution Mass Spectrometry: Accurate mass measurements from a high-resolution mass spectrometer allow for the determination of the elemental composition of unknown impurities, which is a critical step in their identification.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like indazole aldehydes, typically producing protonated molecular ions [M+H]+.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Principle Separation based on chromatography, detection based on UV absorbance.[5][8][9]Separation based on chromatography, detection based on mass-to-charge ratio.[14][15][19]
Selectivity Moderate. Co-eluting compounds with similar UV spectra can be difficult to resolve.High. Can distinguish between co-eluting compounds based on their different molecular weights.
Sensitivity Good (ppm to high ppb range).Excellent (ppb to ppt range).
Identification Based on retention time comparison with a reference standard. Provides no structural information for unknown impurities.[16]Provides molecular weight and, with MS/MS, structural fragmentation patterns for the identification of unknown impurities.[16][18]
Quantification Highly accurate and precise for known compounds with a reference standard.Can be highly accurate and precise, but may require matrix-matched standards for best results.
Cost Lower initial investment and running costs.[3]Higher initial investment and running costs.[17]
Complexity Relatively simple to operate and maintain.[3]More complex to operate and requires specialized expertise for data interpretation.[17]
Regulatory Widely accepted for routine QC and release testing.[1]Increasingly required for impurity identification and characterization to meet regulatory expectations.[1]

Making the Right Choice for Your Application

The decision to use HPLC-UV or LC-MS for the purity analysis of indazole aldehydes depends on the stage of drug development and the specific goals of the analysis.

  • For routine quality control, batch release testing, and monitoring of known impurities , HPLC-UV is often the more practical and cost-effective choice. Its robustness, precision, and ease of use make it well-suited for a high-throughput environment where the primary objective is to quantify a known set of impurities against established specifications.[1]

  • For impurity profiling, identification of unknown degradation products, and in-depth characterization of the impurity landscape , LC-MS is the indispensable tool.[18] Its superior sensitivity and ability to provide structural information are critical during process development, forced degradation studies, and for meeting the stringent regulatory requirements for impurity identification.[1]

In many laboratories, a hybrid approach is employed. HPLC-UV is used for routine purity assessments, and LC-MS is brought in when an unknown impurity is detected or when a more comprehensive understanding of the impurity profile is required.

Conclusion

Both HPLC-UV and LC-MS are powerful analytical techniques that play crucial roles in ensuring the purity of indazole aldehydes and other pharmaceutical compounds. HPLC-UV remains the reliable workhorse for routine quantitative analysis, while LC-MS provides the unparalleled sensitivity and structural elucidation capabilities necessary for comprehensive impurity identification and characterization. By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can strategically select the most appropriate method to ensure the quality, safety, and efficacy of their drug candidates.

References

  • Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass spectrometry reviews, 18(3‐4), 187-279.
  • Krstulović, A. M., & Brown, P. R. (1982).
  • Niessen, W. M. (2006).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for pharmaceutical scientists. John Wiley & Sons.
  • Korfmacher, W. A. (2005). Using LC/MS for impurity, degradant, and metabolite identification. Drug Discovery Today: Technologies, 2(1), 61-67.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A (R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • Ardrey, R. E. (2003). Liquid chromatography-mass spectrometry: an introduction. John Wiley & Sons.
  • RSSL. (n.d.). Identifying and elucidating impurity species.
  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
  • Chemaxon. (2020). Impurity Identification Using LC-MS and in silico Reaction Enumeration.
  • LCGC International. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.
  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
  • News-Medical.net. (2022). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?.
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • Biomedical and Pharmacology Journal. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • Lendi, B. E., & Meyer, V. R. (2014). The UV Detector for HPLC — An Ongoing Success Story. LCGC Europe, 27(8), 421-426.
  • PubMed. (2020). A selective and sensitive stability indicting HPLC method was developed for the analysis of enantiomers of miconazole.
  • European Journal of Chemistry. (n.d.). Development and validation of stability indicating HPLC method for quantification of tinidazole.
  • Indian Journal of Pharmaceutical Sciences. (2009). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole.
  • Advion Inc. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • International Journal of Applied Pharmaceutics. (2018). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS.
  • IJCRT. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • International Journal of Applied Pharmaceutics. (2018). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.

Sources

Navigating the Bioactive Landscape of 1H-Indazole-6-carbaldehyde Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold stands as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its remarkable versatility stems from its bioisosteric relationship with native purines and indoles, allowing it to effectively interact with a wide array of biological targets, particularly protein kinases.[3][4] This guide offers a comparative analysis of the biological activities of 1H-indazole-6-carbaldehyde analogs, providing a technical framework for researchers engaged in the discovery and development of novel therapeutics. While direct comparative data for a comprehensive series of this compound analogs is still emerging in the public domain, this guide synthesizes available experimental data from closely related 6-substituted indazole derivatives to provide a robust predictive framework and actionable experimental protocols.

The strategic placement of substituents on the indazole ring is paramount in tuning the pharmacological profile of the resulting compounds. The 6-position, in particular, has been a focal point for medicinal chemists, with modifications at this site profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide will delve into the known impact of key 6-position functionalities and extrapolate to the potential of the 6-carbaldehyde moiety as a versatile synthetic handle for generating novel, biologically active molecules.

Comparative Analysis of 6-Substituted Indazole Analogs: Insights into Anticancer and Kinase Inhibitory Activity

The indazole nucleus is a cornerstone of many targeted cancer therapies, with several FDA-approved kinase inhibitors featuring this scaffold.[1][5] The nature of the substituent at the 6-position plays a critical role in defining the anticancer activity of these compounds. For instance, derivatives of 6-nitroindazole have demonstrated significant antiproliferative effects against various cancer cell lines.[6] One study highlighted the potent activity of 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives against the NCI-H460 lung carcinoma cell line, with IC50 values in the 5–15 μM range, underscoring the contribution of the 6-nitro group to cytotoxicity.[6]

Conversely, 6-aminoindazole derivatives have also emerged as promising anticancer agents. A series of 6-substituted amino-1H-indazole derivatives were designed and synthesized, with several compounds exhibiting potent growth inhibitory activity across multiple human cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM.[7] Notably, compound 9f , N-(4-fluorobenzyl)-1H-indazol-6-amine, displayed an IC50 of 14.3±4.4 µM in the HCT116 human colorectal cancer cell line while showing no cytotoxicity in normal MRC5 lung fibroblast cells (IC50 >100 μM), indicating a favorable therapeutic window.[7]

The this compound core offers a unique synthetic gateway to a diverse array of analogs. The aldehyde functionality is readily derivatized, allowing for the introduction of a wide range of chemical moieties to probe the structure-activity relationship (SAR) landscape. Potential derivatizations include the formation of Schiff bases, oximes, hydrazones, and alcohols, each imparting distinct physicochemical properties that can modulate biological activity.

While a head-to-head comparison of a complete series of this compound analogs is not yet available in published literature, we can project the potential activities based on the established SAR of related indazole series. The following table summarizes the reported anticancer activities of various 6-substituted indazole derivatives to provide a comparative context.

Compound ID6-Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
2f Pyridyl-piperazinylStyryl4T1 (Breast)0.23[5]
9f N-(4-fluorobenzyl)aminoHHCT116 (Colon)14.3[7]
36 N-(4-fluorobenzyl)aminoMethylHCT116 (Colon)0.4[8]
4 N-(4-methoxybenzenesulfonyl)aminoH (N2-allyl)A2780 (Ovarian)4.21[9]
9 N-(4-methylbenzenesulfonyl)aminoH (N2-benzyl, 7-ethoxy)A549 (Lung)18.6[9]
6o Piperazinyl-arylAminoK562 (Leukemia)5.15[10]

Probing Kinase Inhibition: The Indazole Scaffold in Targeted Therapy

The structural mimicry of the indazole core to the ATP purine ring makes it an ideal scaffold for designing protein kinase inhibitors.[4] The this compound serves as a valuable starting point for creating novel kinase inhibitors.[11] The aldehyde can be derivatized to introduce functionalities that can form key interactions within the ATP-binding pocket of various kinases. For instance, the marketed drug Axitinib, a potent VEGFR inhibitor, is built upon a substituted indazole core.[11]

The following diagram illustrates a general strategy for developing indazole-based kinase inhibitors starting from a carbaldehyde intermediate.

G A This compound B Derivatization (e.g., Reductive Amination, Wittig Reaction) A->B Synthetic Chemistry C Library of Analogs B->C D Kinase Inhibition Screening C->D High-Throughput Screening E Lead Compound Identification D->E F SAR Studies E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Strategy for developing indazole-based kinase inhibitors.

The inhibitory potential of indazole derivatives is highly dependent on the substitution pattern. For example, a series of 1H-indazole derivatives were identified as potent pan-Pim kinase inhibitors.[12] Another study reported 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors, with compound 101 showing an IC50 of 69.1 ± 19.8 nM against FGFR1.[1]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for the evaluation of its biological activity.

Synthesis of a Schiff Base Derivative from this compound

Causality: This protocol describes the synthesis of a Schiff base, a common and straightforward derivatization of an aldehyde. This reaction is often used in medicinal chemistry to introduce diverse aromatic and aliphatic groups, allowing for a broad exploration of the chemical space around the core scaffold.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under gentle heating for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation using the MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is a reliable and efficient method for initial cytotoxicity screening of a large number of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay is highly sensitive and is suitable for high-throughput screening of kinase inhibitors.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control and a no-kinase control.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase for a predetermined amount of time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound analogs will be dictated by the nature of the substituents introduced via the aldehyde handle. Based on the broader indazole literature, several SAR trends can be anticipated:

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can facilitate interactions with key residues in the target's active site. For example, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.[3]

  • Hydrophobic Interactions: The incorporation of hydrophobic moieties, such as aromatic rings or alkyl chains, can engage with hydrophobic pockets in the target protein, enhancing binding affinity.

  • Steric Factors: The size and shape of the substituent will be critical. Bulky groups may cause steric hindrance and reduce activity, while smaller, appropriately shaped groups can optimize binding.[13]

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This will enable the construction of a detailed SAR map, guiding the rational design of more potent and selective therapeutic agents. High-throughput screening against a panel of cancer cell lines and protein kinases will be instrumental in identifying promising lead compounds for further preclinical development.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel, biologically active compounds. Its synthetic tractability, coupled with the proven therapeutic potential of the indazole core, makes it an attractive starting point for drug discovery campaigns targeting cancer and other diseases. By leveraging the comparative data from related indazole series and employing the robust experimental protocols detailed in this guide, researchers can effectively navigate the chemical space of this compound analogs and unlock their full therapeutic potential.

References

  • Ngo, X. H., Hoang, V. H., Luu, T. T. T., Nguyen, T. H., Tran, T. P. T., & Le, M. T. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44785–44797.
  • ResearchGate. (n.d.). Structures and activities of indazole derivatives 9 u–z.
  • BenchChem. (2025). Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.
  • Carta, A., Piras, S., Loriga, M., Paglietti, G., & Mura, M. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie, 347(5), 325–336.
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937–15948.
  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023).
  • Ahmad, S., Wani, A. K., & Raza, A. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5790.
  • Nguyen, T. H., Luu, T. T. T., Hoang, V. H., Ngo, X. H., Tran, T. P. T., & Le, M. T. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 18(6), 578–586.
  • ur Rehman, A., Afzal, H., Ahmad, B., Abbas, N., & Rauf, A. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. International Journal of Applied Pharmaceutics, 16(6), 1-8.
  • Wang, H., Cee, V. J., Deak, H. L., DiPietro, M. A., Engkvist, O., Feng, D., ... & Whittington, D. A. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 804–809.
  • Hoang, V. H., Luu, T. T. T., Ngo, X. H., Nguyen, T. H., Tran, T. P. T., & Le, M. T. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.
  • Singh, S., & Kumar, V. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(8), 911–936.
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15937-15948.
  • Gadakh, S., et al. (2025). Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells.
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.
  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • BenchChem. (2025). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. BenchChem.
  • Kumar, A., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Chemistry.
  • Le-Deygen, I. M., Tsvetkov, V. B., Boyarskaya, I. A., & Konyushkin, L. D. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 6(78), 74815–74823.

Sources

A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro characterization of novel indazole-based compounds, a scaffold of significant interest in modern drug discovery, particularly for oncology.[1][2][3] The protocols and strategies outlined herein are designed to build a robust data package, enabling informed decision-making from hit-to-lead through lead optimization. We will move beyond simple step-by-step instructions to explore the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Indazole Scaffold and the Rationale for a Phased In-Vitro Strategy

The indazole core is a privileged structure in medicinal chemistry, forming the foundation of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[2][3] These compounds are often ATP-competitive, targeting the catalytic function of kinases that drive oncogenic signaling.[4] However, a compound's journey from a promising chemical structure to a viable drug candidate is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic properties or unforeseen toxicity.[5][6][7]

Therefore, a successful in-vitro testing strategy must be a multi-faceted cascade that evaluates not only target-specific efficacy but also the fundamental drug-like properties of a compound. This guide presents such a strategy, beginning with foundational profiling before progressing to specific biological and phenotypic characterization.

G High-Level In-Vitro Testing Cascade for Indazole Compounds cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy & Mechanism of Action cluster_2 Phase 3: Lead Optimization a Physicochemical Properties b ADME-Tox Screening a->b c Biochemical Target Inhibition b->c d Cellular Target Engagement c->d e Cellular Phenotypic Assays d->e f Selectivity Profiling e->f g Resistance Studies f->g

Caption: A phased approach to in-vitro testing for indazole compounds.

Phase 1: Foundational Physicochemical and ADME-Tox Profiling

Before investing significant resources in complex biological assays, it is imperative to establish that a compound possesses the fundamental properties required to be a drug.[5][8] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) helps to "fail early, fail often," a cost-effective strategy in drug discovery.[5]

Physicochemical Characterization: Solubility and Permeability

Poor solubility and permeability are primary reasons for pharmacokinetic failures.[9][10] These properties govern a drug's ability to be absorbed and distributed to its target site.

Comparison of Foundational Assays:

PropertyAssay TypePrincipleThroughputKey Insight
Solubility Kinetic SolubilityMeasures precipitation of a DMSO stock in aqueous buffer via turbidimetry.[11]HighEarly flag for compounds likely to have solubility issues.[11]
Equilibrium SolubilityMeasures concentration of dissolved solid compound after incubation to equilibrium.[11]Low"Gold standard" measurement, provides a definitive solubility value.
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Measures passive diffusion across an artificial lipid membrane.[12]HighPredicts passive transcellular permeability, a key absorption mechanism.[7]
Caco-2 PermeabilityMeasures transport across a monolayer of Caco-2 intestinal epithelial cells.[11][12]MediumAssesses both passive diffusion and active transport/efflux mechanisms.[11]

Expert Insight: For initial screening of an indazole library, high-throughput kinetic solubility and PAMPA are recommended. These assays quickly filter out compounds with prohibitive physicochemical properties.[11][12] More resource-intensive equilibrium solubility and Caco-2 assays should be reserved for promising hits to build a more detailed profile for lead optimization.

Early In-Vitro Toxicology

Assessing potential toxicity early can prevent late-stage failures.[13][14] A primary screen for general cytotoxicity against a non-cancerous cell line (e.g., human dermal fibroblasts or an epithelial line like BEAS-2B) is a crucial first step.[15] This provides a baseline therapeutic window when compared to activity in cancer cell lines.

Phase 2: Efficacy and Mechanism of Action (MoA)

With foundational properties established, the focus shifts to confirming target-specific activity and its downstream cellular consequences.

Biochemical Kinase Inhibition Assays

For indazole-based kinase inhibitors, a direct, cell-free biochemical assay is the primary method to determine potency (IC50) against the purified target kinase.

Comparison of Kinase Assay Formats:

Assay FormatPrincipleProsCons
Radiometric ([³²P]-ATP) Measures incorporation of radioactive phosphate onto a substrate.[16][17]Gold standard, high sensitivity, direct measurement.[18]Requires handling of radioactivity, low throughput.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[19][20]High throughput, non-radioactive, sensitive.[17][20]Indirect measurement, potential for compound interference with luciferase.
TR-FRET (e.g., LanthaScreen™) Measures FRET between a terbium-labeled antibody and a fluorescent tracer competing with the inhibitor for the kinase active site.[20][21]Homogeneous ("mix-and-read"), high throughput, provides binding kinetics data.[20]Requires specific reagents (labeled antibodies/tracers).

Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 of an indazole compound against a target kinase.[19]

  • Compound Preparation: Prepare a 10 mM stock solution of the indazole derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of the target kinase and its specific substrate peptide in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.[4][18]

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assays

Confirming that a compound binds its intended target within the complex environment of a live cell is a critical validation step.[22][23] A potent biochemical inhibitor that cannot penetrate the cell membrane or engage its target intracellularly is not a viable drug candidate.

Recommended Cellular Target Engagement Method: CETSA

The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23][24]

G CETSA Workflow for Target Engagement Validation cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Separation cluster_3 Step 4: Detection cluster_4 Result Interpretation A Treat intact cells with Indazole Compound or Vehicle B Heat cell lysates across a temperature gradient A->B C Separate soluble fraction (un-denatured protein) from precipitate B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Drug-treated sample shows more soluble protein at higher temperatures => Target Engagement D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Expert Insight: A positive CETSA result provides strong evidence that the compound reaches and binds its target in a physiologically relevant context, bridging the gap between biochemical potency and cellular activity.[25] Discrepancies, where a compound is potent biochemically but weak in cellular assays, could be explained by poor permeability or high plasma protein binding, issues that CETSA can help elucidate.[4]

Cellular Phenotypic Assays

These assays measure the overall effect of the compound on cell behavior, such as viability, proliferation, and death.

These are foundational assays to determine the dose-dependent effect of a compound on a cancer cell line.

Comparison of Cell Viability Assay Formats:

Assay FormatPrincipleProsCons
MTT/MTS (Colorimetric) Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product.[26][27]Inexpensive, widely used.Can be affected by changes in metabolic rate, requires a solubilization step (MTT).[27]
CellTiter-Glo® (Luminescent) Measures intracellular ATP levels as an indicator of viable, metabolically active cells.[26][28]High sensitivity, fast, homogeneous ("add-mix-measure").[28][29]More expensive, can be affected by compounds that directly modulate ATP levels.

Expert Insight: CellTiter-Glo® is often preferred for high-throughput screening due to its speed and sensitivity.[28] However, it is good practice to confirm hits with an orthogonal method, like an MTS assay, to rule out technology-specific artifacts.

Many anticancer agents, including indazole derivatives, induce apoptosis or programmed cell death.[1][2] The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying this effect via flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[30] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[30] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[30] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

G Interpreting Annexin V/PI Flow Cytometry Data a Q2 Annexin V+/PI+ Late Apoptotic/Necrotic b Q1 Annexin V-/PI+ Necrotic c Q3 Annexin V-/PI- Live Cells d Q4 Annexin V+/PI- Early Apoptotic xlabel Annexin V-FITC Intensity → ylabel Propidium Iodide (PI) Intensity →

Caption: Quadrant analysis of a typical Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

This protocol outlines the general steps for assessing apoptosis.[31][32]

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the indazole compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Washing: Combine all cells, centrifuge at 300 x g for 5 minutes, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V only, and PI only controls to set compensation and gates correctly.

Indazole-based kinase inhibitors often exert their anticancer effects by inducing cell cycle arrest.[31] Flow cytometry analysis of DNA content using a fluorescent intercalating agent like Propidium Iodide (PI) is a robust method to quantify this effect.[33]

Principle: The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell.[33] This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[34] Treatment with an effective compound may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.[33]

Protocol: Cell Cycle Analysis by PI Staining

This protocol is adapted from established methodologies.[31][33]

  • Cell Culture and Treatment: Treat cells as described in the apoptosis protocol (Section 2.3.2).

  • Cell Harvesting: Harvest adherent and/or suspension cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to remove RNA, which PI can also bind to, ensuring DNA-specific staining.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[33]

Data Presentation: Summarizing Cell Cycle Effects

The quantitative data from the cell cycle analysis should be summarized in a clear table for easy comparison.

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (0.1% DMSO)55.2 ± 3.125.8 ± 2.519.0 ± 1.8
Indazole Cmpd A (1 µM)53.8 ± 2.924.5 ± 2.221.7 ± 2.0
Indazole Cmpd A (5 µM)35.1 ± 2.515.6 ± 1.949.3 ± 3.3
Nocodazole (Positive Control)10.5 ± 1.55.3 ± 0.984.2 ± 2.4
Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This guide outlines a logical and robust cascade of in-vitro assays for the characterization of novel indazole-based compounds. By starting with foundational physicochemical and safety profiling, researchers can ensure that resources are focused on compounds with the highest potential for success. Subsequent confirmation of biochemical potency, cellular target engagement, and desired phenotypic outcomes (e.g., cytotoxicity, apoptosis induction, cell cycle arrest) provides a comprehensive data package. This integrated approach, which emphasizes the rationale behind each experimental choice, empowers drug discovery teams to confidently identify and advance the most promising candidates toward preclinical development.

References

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Scott, A. D., O'Donovan, D. H., & O'Connell, M. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
  • Bevan, C. D., & Lloyd, R. S. (2000). Physicochemical Profiling (Solubility, Permeability and Charge State). Bentham Science.
  • Alex Avdeef. (2001). Physicochemical profiling (solubility, permeability and charge state). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Physicochemical-profiling-(solubility%2C-permeability-Avdeef/55127608f654060821c640702d73f1d86d6a2f7f]([Link]
  • Taddei, M. L., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • National Institutes of Health. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • Selvita. (n.d.). Target Engagement.
  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
  • Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
  • Semantic Scholar. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • BMG LABTECH. (2020). Kinase assays.
  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.
  • ResearchGate. (2025). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells.
  • ResearchGate. (n.d.). (A) Flow cytometric study of apoptosis utilizing the Annexin V/PI....
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • ResearchGate. (2025). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives.
  • National Institutes of Health. (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing.
  • ScienceDirect. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.

Sources

A Researcher's Guide to Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of Indazole-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Selectivity Challenge

The indazole core has been established as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent protein kinase inhibitors, including several FDA-approved anticancer drugs like Axitinib and Pazopanib.[1][2][3][4][5] Kinases are a vast family of enzymes that regulate nearly all aspects of cell life; their dysregulation is a hallmark of many diseases, most notably cancer.[4] While the development of kinase inhibitors has revolutionized targeted therapy, a significant and persistent challenge remains: ensuring inhibitor selectivity.

The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the 500+ members of the human kinome.[6][7] This structural similarity makes it difficult to design inhibitors that act solely on their intended target. This cross-reactivity, or "off-target" inhibition, is a critical parameter to define during drug development.[6][8] Off-target effects can lead to unforeseen toxicities, but they can also result in beneficial polypharmacology, where inhibiting multiple nodes in a disease network enhances therapeutic efficacy.[7][8][9] Therefore, a comprehensive understanding and rigorous quantification of an inhibitor's selectivity profile are not merely academic exercises; they are fundamental to developing safer and more effective medicines.

This guide provides a comparative analysis of kinase inhibitors derived from the indazole scaffold, focusing on their cross-reactivity profiles. We will delve into the causality behind the experimental choices for assessing selectivity, provide detailed protocols for key assays, and present supporting data to guide researchers in their drug development efforts.

The Rationale for Profiling: Why Off-Target Effects Matter

The ultimate biological effect of a kinase inhibitor is the sum of its interactions with both its intended target and numerous off-targets. A compound's unique "off-target fingerprint" can dramatically influence its clinical profile, leading to side effects distinct from other drugs aimed at the same primary target.[9] For example, two inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) may show similar efficacy against angiogenesis but produce vastly different adverse events due to their distinct patterns of off-target kinase inhibition.

Understanding these interactions is crucial for interpreting cellular data and predicting clinical outcomes. An off-target effect could inadvertently activate a parallel signaling pathway, potentially counteracting the desired therapeutic effect or causing toxicity.[10][11]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK1 Primary Target (e.g., VEGFR) P_Pathway Primary Pathway RTK1->P_Pathway Activates RTK2 Off-Target (e.g., PDGFR) O_Pathway Off-Target Pathway RTK2->O_Pathway Activates Response1 Desired Effect (e.g., Anti-Angiogenesis) P_Pathway->Response1 Response2 Side Effect (e.g., Toxicity) O_Pathway->Response2 Inhibitor Indazole Inhibitor Inhibitor->RTK1 Inhibits (On-Target) Inhibitor->RTK2 Inhibits (Off-Target)

Figure 1. Impact of on-target vs. off-target inhibition.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-pronged approach combining direct biochemical assays with more physiologically relevant cellular assays is essential for building a comprehensive selectivity profile.[6]

Biochemical Assays: Direct Measurement of Kinase Interaction

Biochemical assays measure the interaction between a compound and a panel of purified kinases.[12] They are the first and most direct method for identifying potential off-targets and fall into two main categories: activity assays and binding assays.[13]

Compound Test Inhibitor (Indazole Derivative) Assay Biochemical Assay (e.g., Radiometric or Binding) Compound->Assay KinasePanel Purified Kinase Panel (e.g., 400+ Kinases) KinasePanel->Assay Readout Measure Inhibition (% Inhibition or Kd/IC50) Assay->Readout Data Selectivity Profile (Kinome Tree) Readout->Data

Figure 2. General workflow for biochemical kinase profiling.

Activity Assays: These methods quantify the inhibitor's effect on the kinase's catalytic function—its ability to phosphorylate a substrate.

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[13][14] They are highly sensitive and not prone to interference from compound fluorescence, but they require handling of radioactive materials.

  • Fluorescence/Luminescence-Based Assays: These are safer, high-throughput alternatives.[15] Formats like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, which correlates with ATP consumption during the phosphorylation reaction.[6][15]

Binding Assays: These methods measure the physical interaction between an inhibitor and a kinase, independent of enzymatic activity.

  • Competition Binding Assays: Platforms like Eurofins' KINOMEscan™ use an immobilized ligand that binds to the kinase's active site.[12][16] The test inhibitor competes with this ligand, and the amount of kinase bound to the solid support is measured. This approach can identify inhibitors that bind to the ATP site without necessarily being ATP-competitive and can determine a dissociation constant (Kd).[16]

Exemplar Protocol: Radiometric Kinase Assay

This protocol is a representative method for determining the inhibitory activity of a compound against a specific kinase.

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme in its appropriate reaction buffer.

  • Compound Addition: Add the indazole-derived test compound across a range of concentrations (e.g., 10-point serial dilution) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the kinase reaction by adding a solution containing the specific substrate peptide and radiolabeled ATP (e.g., ³³P-γ-ATP).[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Termination & Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate while allowing unbound ATP to be washed away.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cellular Assays: Profiling in a Physiological Context

While biochemical assays are essential for initial screening, they use purified, often truncated kinase domains that may not fully represent the native enzyme in a cell.[16] Cellular assays provide crucial validation by measuring inhibitor activity in a more complex and physiologically relevant environment.[6][17]

Cells Engineered Cells (Expressing Tagged Kinase) Assay Cellular Assay (e.g., NanoBRET™) Cells->Assay Compound Test Inhibitor (Indazole Derivative) Compound->Assay Readout Measure Target Engagement (BRET Ratio) Assay->Readout Data Cellular Potency (IC50) & Target Occupancy Readout->Data

Figure 3. Workflow for a cellular target engagement assay.

Target Engagement Assays: These technologies confirm that the inhibitor can cross the cell membrane and bind to its intended target.

  • NanoBRET™ Target Engagement: This assay measures the binding of an inhibitor to a specific kinase within living cells.[6][17] The target kinase is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase generates Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and binds to the kinase will displace the tracer, disrupting the BRET signal. This allows for the quantitative measurement of inhibitor potency in a live-cell environment.[9][17]

Cellular Phosphorylation Assays: These assays measure the functional consequence of target engagement by quantifying the phosphorylation of a kinase's downstream substrate.[17] This can be done using technologies like ELISA or AlphaLISA to detect the phosphorylated protein in cell lysates after treatment with the inhibitor.

Exemplar Protocol: NanoBRET™ Target Engagement Assay
  • Cell Plating: Plate cells engineered to express the NanoLuc®-kinase fusion protein into a 96-well assay plate and incubate to allow cell attachment.

  • Compound Treatment: Treat the cells with the indazole-derived inhibitor across a range of concentrations.

  • Tracer Addition: Add the specific fluorescent NanoBRET™ tracer to all wells.

  • Substrate Addition & Incubation: Add the NanoLuc® substrate to initiate the luminescent signal. Incubate at room temperature to allow the system to reach equilibrium.

  • Signal Detection: Measure the signal at two wavelengths using a luminometer capable of filtering emitted light: one for the donor (luciferase) and one for the acceptor (tracer).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the cellular IC50 value from the dose-response curve.

Comparative Analysis: Selectivity Profiles of Indazole-Derived Inhibitors

To illustrate the importance of comprehensive profiling, we compare two well-characterized, FDA-approved indazole-containing inhibitors, Axitinib and Pazopanib , which both target the VEGFR family.[1][18]

Axitinib is a potent second-generation inhibitor designed for high selectivity towards VEGFRs 1, 2, and 3.[6] Pazopanib is a multi-targeted inhibitor with activity against VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and stem cell factor receptor (KIT).[1][6] This difference in selectivity is a direct result of subtle structural variations on the shared indazole scaffold.

Target KinaseAxitinib (IC50/Ki, nM)Pazopanib (IC50/Ki, nM)Primary Function
VEGFR1 1.2[1]10[1]Angiogenesis, Cell Migration
VEGFR2 0.2 [1]30 [1]Angiogenesis, Vascular Permeability
VEGFR3 0.1-0.3[1]47[1]Lymphangiogenesis
PDGFRβ -84[1]Pericyte Recruitment, Cell Growth
c-Kit -74[1]Cell Survival, Proliferation
PLK4 4.2 (Ki)[6]-Centrosome Duplication
RAF-1 -Inhibits[6]MAPK/ERK Signaling Pathway
Table 1. Comparative inhibitory profiles of Axitinib and Pazopanib against key on- and off-targets. Lower values indicate higher potency. A hyphen (-) indicates no substantial activity reported under comparable assay conditions.

Analysis of Comparative Data: The data clearly demonstrates that while both drugs inhibit the primary target, VEGFR2, Axitinib is significantly more potent and selective.[1] Pazopanib's broader profile, encompassing PDGFR and c-Kit, contributes to its therapeutic mechanism but also to a different side-effect profile.[6] Furthermore, Axitinib has a known potent off-target activity against PLK4 at higher concentrations, a liability not shared by Pazopanib, which could lead to distinct cellular effects related to mitosis.[6] This highlights the critical need to screen inhibitors against a broad panel of kinases to uncover such unexpected and potent off-target activities.

cluster_0 Cell Membrane cluster_1 Signaling Cascades VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K / AKT VEGFR2->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS / RAF / MEK PDGFR->RAS KIT c-Kit KIT->PI3K KIT->RAS Response Angiogenesis Cell Proliferation PLCg->Response PI3K->Response RAS->Response Axitinib Axitinib Axitinib->VEGFR2 Potent Inhibition Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibition Pazopanib->PDGFR Inhibition Pazopanib->KIT Inhibition

Figure 4. Differential targeting of signaling pathways by Axitinib and Pazopanib.

Conclusion and Future Directions

The indazole scaffold remains a highly valuable starting point for the design of potent kinase inhibitors.[3][4] However, as this guide demonstrates, the assumption of target specificity is a dangerous one. Subtle modifications to the core structure can profoundly alter the selectivity profile, leading to different biological and clinical outcomes.

A rigorous, multi-tiered strategy for cross-reactivity profiling is non-negotiable in modern drug discovery. The process must begin with broad, unbiased biochemical screening (e.g., kinome scans) to map the landscape of potential interactions. This must be followed by validation in cellular systems to confirm target engagement and functional effects in a more physiological setting. This self-validating system—moving from the simple to the complex—ensures that decisions are based on a comprehensive and reliable dataset.

Future efforts will likely focus on the rational design of inhibitors with tailored polypharmacology—compounds that intentionally engage a specific set of on- and off-targets to achieve superior efficacy.[8] This will be aided by advances in computational modeling to predict off-target profiles and a deeper understanding of the complex signaling networks that drive disease.[19]

References

  • Benchchem. (n.d.). Addressing off-target effects of indazole-based kinase inhibitors.
  • Benchchem. (n.d.). A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Klaeger, S., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
  • Benchchem. (n.d.). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • van der Worp, H. B., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Bauer, D., et al. (2008, September 1). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chaikuad, A., et al. (n.d.). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SpringerLink.
  • Ventura, A. C., et al. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Zhang, Z., et al. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Singh, M., et al. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Benchchem. (n.d.). Comparative Guide to the Off-Target Effects of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Alternative Kinase Inhibitors.
  • Benchchem. (n.d.). Comparative Analysis of Kinase Inhibitor Selectivity: A Guide to Cross-Reactivity Profiling.
  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
  • Ventura, A. C., et al. (2011, October 4). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.
  • Anastassiadis, T., et al. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Singh, M., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Rosen, N., et al. (2010, June 28). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed.
  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • PubMed. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1H-indazole-6-carbaldehyde, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of this compound is the first step in managing its disposal. While comprehensive toxicological data for this specific compound is not fully established, its structural motifs—an indazole ring and an aromatic aldehyde group—provide a basis for a conservative risk assessment.

  • Known and Inferred Hazards : Based on data from structurally similar indazole derivatives and aromatic aldehydes, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2][3][4]. Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air, potentially forming corresponding carboxylic acids[5].

  • Regulatory Framework : In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[6][7][8]. This standard mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal[9][10][11].

  • The Precautionary Principle : Given the incomplete hazard profile, it is imperative to treat all waste streams containing this compound as hazardous chemical waste[7][12]. This approach ensures the highest level of safety and compliance.

Pre-Disposal Procedures: Segregation and Containment at the Source

Proper waste management begins at the lab bench. Indiscriminate mixing of chemical waste is a dangerous practice that can lead to unforeseen reactions and complicates the final disposal process. Segregation is key.

Step 1: Identify and Characterize Waste Streams You will likely generate three primary waste streams containing this compound:

  • Neat (Unused/Expired) Compound : Pure solid or stock solutions of the compound.

  • Contaminated Labware : Items such as gloves, weighing paper, pipette tips, and chromatography columns that have come into direct contact with the chemical.

  • Process Solutions : Liquid waste from reactions, extractions, or chromatography containing the compound, often mixed with solvents.

Step 2: Select and Prepare Appropriate Waste Containers The integrity of your waste containment is critical to preventing spills and exposure. All waste must be collected in containers that are compatible with the chemical contents and are in good condition[7].

Waste StreamRecommended ContainerLabeling RequirementsKey Handling Precautions
Neat Compound (Solid) Screw-cap, wide-mouth polyethylene or glass jar."HAZARDOUS WASTE", "this compound, Solid", full chemical names of any other components, hazard pictograms (e.g., Exclamation Mark).Keep container tightly sealed to prevent sublimation or dust generation.
Contaminated Labware (Solid) Lined, puncture-resistant bucket with a snap-on or screw-top lid[13]."HAZARDOUS WASTE", "Solid Waste Contaminated with this compound", list of major contaminants, hazard pictograms.Do not overfill. Ensure sharps like needles are in a separate, puncture-proof container before adding to the bucket[13].
Process Solutions (Liquid) Screw-cap, chemically-resistant (e.g., HDPE, glass) solvent waste container."HAZARDOUS WASTE", full chemical names and approximate percentages of all components (e.g., "this compound (~1%), Acetonitrile (80%), Water (19%)"), hazard pictograms (e.g., Flammable, Exclamation Mark).Segregate halogenated and non-halogenated solvents. Never mix acids, bases, or oxidizers with organic solvent waste. Leave at least 10% headspace to allow for vapor expansion[14].

Step 3: Accumulate Waste Safely Waste containers must be kept closed at all times except when adding waste[7]. Store these containers in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the direct control of the laboratory personnel. The SAA must be at or near the point of generation.

Step-by-Step Disposal Protocol: From Bench to Final Disposition

The following workflow outlines the compliant disposal process, ensuring a safe and documented transition of waste from the laboratory to a licensed treatment, storage, and disposal facility (TSDF).

Protocol:

  • Generation & Segregation : At your workstation, immediately segregate waste into the appropriate, pre-labeled containers as described in the table above.

  • Containment : Ensure the primary waste container is securely closed. For liquid waste, it is best practice to place the container in secondary containment (such as a plastic tub) to mitigate potential leaks[15].

  • Storage in SAA : Place the sealed container in your designated SAA. Ensure the area is clean, orderly, and away from ignition sources or incompatible chemicals.

  • Documentation : Maintain a log of the waste generated. This is crucial for regulatory compliance and for the disposal vendor.

  • Arrange for Pickup : Once a container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EHS) office or the contracted hazardous waste disposal company to schedule a pickup[16][17].

  • Final Disposal Method : The designated TSDF will handle the ultimate disposal. For organic compounds like this compound, the most common and environmentally sound method is high-temperature incineration[14][18]. Landfilling of chemical waste is generally prohibited[18].

G cluster_lab In the Laboratory cluster_ehs Institutional & Vendor Process A Waste Generation (Neat, Contaminated, Solution) B Characterize & Segregate (Solid vs. Liquid, Halogenated?) A->B C Select Appropriate Container (Chemically compatible, sealed) B->C D Label Container Correctly ('Hazardous Waste', Contents) C->D E Store in Satellite Accumulation Area (SAA) D->E F Arrange Pickup with EHS or Licensed Vendor E->F G Transport to Central Accumulation Area F->G H Manifest & Transport by Licensed Hauler G->H I Final Disposal at TSDF (High-Temperature Incineration) H->I

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indazole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 1H-indazole-6-carbaldehyde demands the highest standards of safety. This compound, a key building block in the synthesis of various pharmaceutically active agents, requires meticulous handling.[1] While its full toxicological profile is not yet exhaustively characterized, available data on structurally similar indazole derivatives indicates a clear need for robust protective measures.[2][3]

This guide provides essential, field-tested protocols for the use of Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in the hierarchy of controls, where PPE serves as the critical final barrier between the researcher and potential chemical exposure. The causality behind each recommendation is explained to foster a deep, intuitive understanding of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound (CAS 669050-69-5) is a solid powder. Safety Data Sheets (SDS) for this compound and its close analogs consistently highlight several key hazards:

  • Skin Irritation: Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4][6]

  • Harmful if Swallowed: Evidence suggests acute oral toxicity.[5][6]

Crucially, many safety documents state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2][3] This lack of comprehensive data mandates a conservative approach; we must treat the compound as potentially hazardous via all routes of exposure (inhalation, ingestion, skin, and eye contact).

Core Protective Measures: Your Last Line of Defense

Effective protection relies on selecting and using the correct PPE for each specific task. The following sections detail the minimum required PPE for handling this compound in various laboratory settings.

Eye and Face Protection

Given the risk of serious eye irritation, eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all operations.[7][8] Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering superior protection against dust particles, splashes, and vapors.

  • Enhanced Protection: When handling larger quantities (>5g) or during procedures with a heightened risk of splashing (e.g., rapid additions, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[4][8]

Hand Protection

The skin is a primary route of exposure. Proper glove selection and use are critical.

  • Glove Type: Nitrile gloves are the standard choice for providing short-term protection against a broad range of chemicals, including aldehydes.[7][9] Always inspect gloves for any signs of degradation or perforation before use.[4][6]

  • Technique: Double-gloving is strongly recommended when handling the solid compound or concentrated solutions to provide an extra layer of protection against tears and contamination.

  • Glove Removal: Use the proper removal technique to avoid contaminating your skin. Grasp the exterior of one glove with your other gloved hand and peel it off. Hold the removed glove in your gloved hand, then slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[8] Dispose of contaminated gloves immediately in a designated hazardous waste container.[4][10]

Body Protection
  • A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing from contamination.[7]

  • Ensure that legs are fully covered (long pants or equivalent) and wear closed-toe, closed-heel shoes made of a non-porous material.[7]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.

  • All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed within a chemical fume hood or a powder containment hood.

  • If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large-scale spill, respiratory protection is required.[7] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) should be used.[3]

Operational Plans: Task-Specific PPE Protocols

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations involving this compound.

Operational Step Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solids Transfer Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully buttoned)Required: Perform in a Chemical Fume Hood or Powder Enclosure
Solution Preparation & Handling Chemical Splash GogglesSingle Nitrile Gloves (minimum)Lab Coat (fully buttoned)Required: Perform in a Chemical Fume Hood
Reaction Work-up & Purification Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat (fully buttoned)Required: Perform in a Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron over Lab CoatRequired: NIOSH-approved respirator with appropriate cartridges

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_legend Risk Level start Start: Prepare to handle This compound task What is the task? start->task solid Weighing or handling solid powder? task->solid Solid solution Handling solution or reaction mixture? task->solution Solution spill Responding to a spill? task->spill Spill ppe_solid Minimum PPE: - Chemical Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat solid->ppe_solid Yes ppe_solution Minimum PPE: - Chemical Fume Hood - Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution Yes ppe_spill Emergency PPE: - Respirator - Goggles & Face Shield - Heavy-duty Gloves - Chemical Apron spill->ppe_spill Yes ppe_workup Enhanced PPE: - Chemical Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Routine Routine Operation HighRisk High Risk / Emergency

Caption: PPE selection workflow for this compound.

Disposal of Contaminated PPE

Proper disposal is a critical step in preventing secondary contamination. All PPE that has come into contact with this compound must be treated as hazardous waste.[10]

  • Gloves: Dispose of gloves immediately after use or upon contamination in a designated, labeled hazardous waste container.[4]

  • Lab Coats: If significant contamination of a lab coat occurs, it should be carefully removed and placed in a sealed, labeled bag for professional decontamination or disposal according to your institution's Environmental Health and Safety (EHS) guidelines.

  • Other Disposable PPE: Items such as disposable aprons or sleeves should be placed in the solid hazardous waste container.

Always consult your institution's EHS department for specific disposal protocols and adhere to all local, state, and federal regulations.[10] By rigorously applying these PPE protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indazole-6-carboxylic acid.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 1-Boc-6-amino-1H-indazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1H-Indazole-5-carboxaldehyde, 7-chloro.
  • Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Indazole.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
  • Princeton University. (n.d.). Personal Protective Equipment (PPE): Appendix E. Types of Gloves and their Advantages and Disadvantages. Retrieved from Princeton University Environmental Health and Safety.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde.
  • Fisher Scientific. (2010, April 10). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • Autech Scientific. (n.d.). MSDS of 4-Fluoro-1H-indazole-3-carbaldehyde.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carbaldehyde.
  • Fisher Scientific. (2010, July 9). Safety Data Sheet: 1H-Indazole-7-carboxylic acid.
  • TCI Chemicals. (2025, January 8). Safety Data Sheet: 1H-Indazol-7-amine.
  • PubChem. (n.d.). 1H-Indazole-3-carboxamide.
  • Journal of Chemical Health Risks. (2025, February 20).
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxaldehyde 95%.
  • BenchChem. (n.d.). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • J&K Scientific LLC. (n.d.). 1H-Indazole-5-carbaldehyde.
  • BenchChem. (n.d.). Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals.
  • National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.